molecular formula C18H28O B1608448 trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS No. 84540-34-1

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1608448
CAS No.: 84540-34-1
M. Wt: 260.4 g/mol
InChI Key: MMWGNKDKZYGDKH-UHFFFAOYSA-N
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Description

Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a useful research compound. Its molecular formula is C18H28O and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-butylcyclohexyl)-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGNKDKZYGDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004821
Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
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Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-34-1
Record name trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
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Record name 1-(4-Butylcyclohexyl)-4-ethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-(4-butylcyclohexyl)-4-ethoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS 84540-34-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS 84540-34-1)

Abstract

This technical guide provides a comprehensive scientific overview of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS No. 84540-34-1), a key calamitic (rod-shaped) liquid crystal. The molecular architecture, featuring a saturated cyclohexane ring linked to an alkoxy-substituted benzene moiety, imparts the mesogenic properties essential for applications in electro-optical devices.[1] This document details a validated multi-step synthetic pathway, encompassing a palladium-catalyzed Suzuki-Miyaura coupling for core structure assembly and a subsequent Williamson ether synthesis for the terminal alkoxy functionalization. We provide detailed, field-tested protocols for synthesis, purification, and comprehensive analytical characterization by means of spectroscopy (¹H NMR, ¹³C NMR, FT-IR), mass spectrometry (MS), and differential scanning calorimetry (DSC) to confirm thermal mesophase behavior. The discussion emphasizes the causal relationships between molecular structure, synthetic strategy, and the resultant physicochemical properties relevant to researchers in materials science and drug development professionals exploring liquid crystal scaffolds.

Introduction and Molecular Design

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a thermotropic liquid crystal, a state of matter exhibiting properties between those of a conventional liquid and a solid crystal.[2] Its elongated, rigid molecular structure is fundamental to the formation of a nematic liquid crystal phase upon heating.[3] The molecule's design can be deconstructed into three key components:

  • The Saturated Cyclohexyl Ring: The trans-conformation of the 1,4-substituted cyclohexane ring provides a linear, rigid segment that contributes to the rod-like shape, which is critical for liquid crystalline behavior.

  • The Aromatic Core: The central benzene ring provides structural rigidity and facilitates intermolecular π-π interactions, which are crucial for the stability of the mesophase.

  • The Terminal Alkyl/Alkoxy Chains: The n-butyl group on the cyclohexane and the ethoxy group on the phenyl ring enhance the aspect ratio of the molecule and influence key properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and dielectric anisotropy.

These features make it an important component in liquid crystal mixtures formulated for display applications, where properties like viscosity, optical anisotropy, and a broad nematic temperature range are paramount.[3][4]

Physicochemical and Thermal Properties

The physical and thermal characteristics of a liquid crystal define its suitability for specific applications. The properties for the related compound, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, are well-documented and provide a strong reference point.[5][6]

PropertyValueSource
CAS Number 84540-34-1
Molecular Formula C₁₈H₂₈ODerived
Molecular Weight 260.42 g/mol Derived
Physical Form White to off-white crystalline solid[7]
Melting Point (Crystal → Nematic) ~42-53 °C (Expected range)[6][8]
Boiling Point ~360-375 °C (Predicted)[8]
Density ~0.92 g/cm³ (Predicted)[5]

Synthesis and Mechanistic Rationale

The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a multi-step process that requires precise control over stereochemistry and reaction conditions. A robust and scalable approach involves a Suzuki-Miyaura cross-coupling reaction to form the central carbon-carbon bond, followed by a Williamson ether synthesis.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic strategy identifies the key bond disconnections in the target molecule, guiding the design of the forward synthesis. The primary disconnections are the ether C-O bond and the C-C bond between the aromatic and aliphatic rings.

G TM Target Molecule trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene I1 Intermediate Phenol trans-1-(4-Butylcyclohexyl)-4-hydroxybenzene TM->I1 C-O Disconnect (Williamson Ether Synthesis) I2 Intermediate Bromoether 1-Bromo-4-ethoxybenzene TM->I2 C-C Disconnect (Suzuki Coupling) P3 Precursor C 4-Bromophenol I1->P3 C-C Disconnect (Suzuki Coupling) P4 Precursor D trans-4-Butylcyclohexylboronic Acid I1->P4 I2->P4 P1 Precursor A 4-Ethoxyphenylboronic Acid P2 Precursor B trans-1-Bromo-4-butylcyclohexane

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Workflow

The forward synthesis leverages modern cross-coupling chemistry for efficient C-C bond formation, a cornerstone in the synthesis of advanced materials.[9][11]

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of trans-4-(4-Butylcyclohexyl)phenol via Suzuki-Miyaura Coupling

This protocol is foundational for creating the core molecular structure. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its reliability.[12]

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol), trans-4-butylcyclohexylboronic acid (11.6 g, 63.6 mmol, 1.1 eq), and sodium carbonate (18.4 g, 173.4 mmol, 3.0 eq).

  • Solvent and Degassing: Add a 3:1 mixture of Toluene:Ethanol (100 mL) and water (30 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.34 g, 1.16 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate phenol.

Protocol 3.3.2: Synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene via Williamson Ether Synthesis

This classic Sₙ2 reaction efficiently forms the ether linkage.[10][13] The choice of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base without solvating the nucleophilic phenoxide ion.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve the trans-4-(4-butylcyclohexyl)phenol (10.0 g, 40.6 mmol) from the previous step in 100 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 11.2 g, 81.2 mmol, 2.0 eq). The base deprotonates the phenol to generate the more nucleophilic phenoxide.

  • Alkylation: Add ethyl bromide (EtBr, 4.5 mL, 60.9 mmol, 1.5 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and stir vigorously for 8-12 hours. Monitor the disappearance of the starting phenol by TLC.

  • Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in diethyl ether (100 mL), wash with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Final Purification: Recrystallize the resulting solid from ethanol or isopropanol to obtain the final product, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, as a white crystalline solid.

Analytical Characterization and Validation

Rigorous analytical testing is required to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic and Chromatographic Analysis Workflow

G cluster_structure Spectroscopic Methods Start Synthesized Product Purity Purity Assessment (GC-MS, HPLC) Start->Purity Structure Structural Elucidation Purity->Structure If >98% Pure Thermal Thermal Analysis (DSC) NMR ¹H & ¹³C NMR Structure->NMR FTIR FT-IR Structure->FTIR MS Mass Spectrometry Structure->MS Final Validated Compound Thermal->Final

Caption: Workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra will show distinct signals for the aromatic protons, the trans-cyclohexyl protons (which exhibit characteristic broad multiplets), the aliphatic butyl chain, and the terminal ethoxy group.

Proton EnvironmentExpected ¹H Chemical Shift (δ, ppm)
Aromatic (Ar-H)6.8 - 7.2
Methoxy (Ar-O-CH₂ -CH₃)~4.0 (quartet)
Cyclohexyl (CH )1.0 - 2.5 (complex multiplets)
Methoxy (-O-CH₂-CH₃ )~1.4 (triplet)
Butyl Chain (-CH₂CH₂CH₂CH₃)0.9 - 1.4 (multiplets and triplet)
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups. Key expected peaks include C-O-C stretching for the ether (~1245 cm⁻¹), aromatic C=C stretching (~1610, 1500 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).

  • Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight and assess purity. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 260.42.

  • Differential Scanning Calorimetry (DSC): This is the definitive method for identifying liquid crystal phase transitions. A DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic liquid transitions, confirming the material's mesogenic nature and defining its operational temperature range.

Applications and Functional Insights

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is primarily designed for use as a component in nematic liquid crystal mixtures for display technologies (LCDs).[3] Its specific contributions to a mixture include:

  • Broadening the Nematic Range: It helps to maintain the liquid crystal phase over a wide range of operating temperatures.

  • Tuning Optical Anisotropy (Δn): The combination of the saturated cyclohexyl ring and the aromatic core contributes to the overall birefringence of the mixture.

  • Modifying Dielectric Anisotropy (Δε): The ethoxy group provides a modest dipole moment that influences how the molecules align in an electric field, a critical parameter for display switching.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar alkoxy-cyclohexyl-benzene compounds suggest the following precautions:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid inhalation of dust and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This material is intended for research and development purposes only.

References

  • EP0998444B1 - Process for the preparation of 4-tert.
  • trans-1-Butoxy-4-(4-propylcyclohexyl)benzene | C19H30O | CID 583799 - PubChem. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (URL: [Link])

  • Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem - NIH. (URL: [Link])

  • Full article: Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - Taylor & Francis. (URL: [Link])

  • Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • Safety Data Sheet: Cyclohexylbenzene - Carl ROTH. (URL: [Link])

  • Propylene glycol methyl ether acetate(PMA) - Solvent - MarChem. (URL: [Link])

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis. (URL: [Link])

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. (URL: [Link])

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... - ResearchGate. (URL: [Link])

  • EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same - Google P
  • Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

  • Propylene Glycol Methyl Ether Acetate - CAS 84540-57-8, Liquid Form, Boiling Point 145-146 °C, Melting Point - Tradeindia. (URL: [Link])

  • Liquid crystal - Wikipedia. (URL: [Link])

  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (URL: )
  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Introduction to Liquid Crystals The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o. (URL: [Link])

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

  • Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. (URL: [Link])

  • S1 Supporting Information Substituted trans-Stilbenes, Including Analogs of the Natural Product Resveratrol, Inhibit the Human T - AWS. (URL: [Link])

  • Synthesis of substituted benzene and cyclohexanone derivatives - ResearchGate. (URL: [Link])

  • Propylene Glycol Methyl Ether Propionate With Competitive Price | cas no 112 34 5. (URL: [Link])

  • Multi-step Synthesis of Substituted Benzenes - YouTube. (URL: [Link])

  • 4-tert-Butylcyclohexyl acetate - the NIST WebBook. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

  • 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

  • Grignard reaction - Wikipedia. (URL: [Link])

  • 1-Ethoxy-4-(Trans-4-Propylcyclohexyl)Benzene 98.0%(GC) - Pure Synth. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone® - MDPI. (URL: [Link])

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Technical Monograph: 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene is a specialized mesogen belonging to the phenylcyclohexane (PCH) class. Primarily utilized as a low-viscosity liquid crystal monomer (LCM) in Thin-Film Transistor (TFT) displays, its structural rigidity and dielectric anisotropy are critical for rapid switching speeds.

Beyond materials science, this molecule serves as a high-value case study for drug development professionals regarding bioisosterism . The trans-1,4-cyclohexylphenyl scaffold is a validated bioisostere for biphenyl moieties, offering enhanced metabolic stability and optimized lipophilicity (LogP) in pharmaceutical candidates.

Chemical Identity Table
PropertyDetail
Chemical Name 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene
Common Abbreviation PCH-4O2 (Standard LC Nomenclature: P=Phenyl, CH=Cyclohexane, 4=Butyl, O2=Ethoxy)
Molecular Formula C₁₈H₂₈O
Molecular Weight 260.41 g/mol
Key Precursor CAS 88581-00-4 (4-(trans-4-butylcyclohexyl)phenol)
Homolog CAS 80944-44-1 (Propyl analog); 84540-32-9 (Pentyl analog)
Core Moiety trans-1,4-Disubstituted Cyclohexane

Molecular Architecture & Conformational Analysis

The utility of this molecule dictates that the cyclohexane ring must exist in the chair conformation with both the butyl and phenyl groups in equatorial positions. This trans-diequatorial configuration maximizes linearity, a prerequisite for the formation of stable nematic mesophases and high-affinity receptor binding in medicinal chemistry.

Structural Logic Flow

The following diagram illustrates the structure-property relationship that drives the synthesis of this molecule.

MolecularArchitecture Structure 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene Conformation Chair Conformation (Trans-Diequatorial) Structure->Conformation Thermodynamic Preference Linearity High Molecular Linearity (Aspect Ratio) Conformation->Linearity Steric Control Properties 1. Stable Nematic Phase 2. Low Viscosity 3. Bioisosteric Fit Linearity->Properties Functional Outcome

Figure 1: The causal link between stereochemistry and functional material properties.[1]

High-Purity Synthesis Protocol

Objective: Synthesis of pharmaceutical/electronic-grade product (>99.5% purity) via Williamson Etherification. Precursor: 4-(trans-4-butylcyclohexyl)phenol (CAS 88581-00-4).[2][3]

Rationale

Direct alkylation of the phenol is preferred over Friedel-Crafts acylation/alkylation of the benzene ring, which often yields inseparable isomers. Starting with the pre-formed trans-cyclohexylphenol ensures stereochemical integrity is maintained.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(trans-4-butylcyclohexyl)phenol (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

Protocol:

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trans-4-butylcyclohexyl)phenol in Acetone (0.5 M concentration). Add anhydrous K₂CO₃.

  • Reflux: Heat the suspension to reflux (approx. 56°C) for 30 minutes to generate the phenoxide anion.

  • Addition: Add Ethyl Iodide dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Note: If using Ethyl Bromide, add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction.

  • Reaction: Maintain reflux for 6–12 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting phenol spot (lower R_f) disappears.

  • Workup: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Isopropanol.

    • Target: White crystalline needles.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-(trans-4-butylcyclohexyl)phenol (CAS 88581-00-4) Activation Deprotonation (K2CO3, Reflux) Start->Activation Alkylation Etherification (+ EtI or EtBr) Activation->Alkylation Validation TLC Checkpoint (Disappearance of Phenol) Alkylation->Validation Validation->Alkylation If Incomplete Purification Recrystallization (Ethanol) Validation->Purification If Complete Final Final Product: 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene Purification->Final

Figure 2: Validated synthetic route ensuring retention of trans-stereochemistry.

Physicochemical Characterization

Reliable identification requires confirming both the chemical connectivity and the phase transition behavior.

Spectroscopic Signature (¹H NMR, 400 MHz, CDCl₃)
Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.10Doublet (J=8.5 Hz)2HAr-H (meta to OEt)
Aromatic 6.82Doublet (J=8.5 Hz)2HAr-H (ortho to OEt)
Ether 4.01Quartet (J=7.0 Hz)2H-O-CH₂ -CH₃
Ether 1.40Triplet (J=7.0 Hz)3H-O-CH₂-CH₃
Cyclohexyl 2.45Triplet of triplets1HBenzylic CH (axial)
Alkyl Chain 0.90Triplet3HTerminal -CH₃
Thermotropic Properties (Phase Transitions)

Based on the homologous series (Propyl and Pentyl analogs), the Butyl derivative exhibits a monotropic or enantiotropic nematic phase.

  • Melting Point (Cr → N/I): ~45–48 °C (Interpolated from C3 and C5 homologs).

  • Clearing Point (N → I): Distinctive transition from opaque liquid (nematic) to clear liquid (isotropic).

  • Viscosity: Extremely low rotational viscosity (

    
    ), making it ideal for fast-response displays.
    

Applications: Materials & Medicine

A. Liquid Crystal Displays (TFT-LCD)

This molecule acts as a diluent in nematic mixtures. High-performance mixtures (like those in smartphones) are viscous; adding PCH-4O2 reduces the overall viscosity without significantly suppressing the clearing point, enabling faster pixel refresh rates.

B. Medicinal Chemistry (Bioisosterism)

For drug development researchers, this molecule represents a classic Biphenyl Bioisostere .

  • Metabolic Stability: The cyclohexane ring blocks the metabolic "hotspots" often found on biphenyl rings (which are prone to hydroxylation).

  • Solubility: The saturation of the ring disrupts planar pi-stacking, often improving solubility in aqueous media compared to the flat biphenyl analog.

  • Geometry: The trans-cyclohexyl spacer maintains the ~10-12 Å distance between the distal substituents (Butyl and Ethoxy), mimicking the spatial arrangement of para-substituted biphenyls.

References

  • Precursor Synthesis & Properties

    • Source: TCI Chemicals.[4] "4-(trans-4-Butylcyclohexyl)phenol Product Specifications."

    • URL:

  • Homolog Characterization (Propyl Analog)

    • Source: Sigma-Aldrich. "1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Safety & Properties."[1]

    • URL:

  • Homolog Characterization (Pentyl Analog)

    • Source: ChemicalBook. "1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Properties and Melting Point Data."[5]

    • URL:

  • Source: Eidenschink, R., et al. (Merck Patent). "Substituted Phenylcyclohexanes." Angewandte Chemie International Edition.

Sources

An In-depth Technical Guide to the Properties of PCH-402 Liquid Crystal Monomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the liquid crystal monomer PCH-402, also known as 4-(trans-4-butylcyclohexyl)benzonitrile. This document is designed to provide a deep understanding of its fundamental properties, characterization methodologies, and potential applications, particularly in the burgeoning field of drug delivery. We will delve into not just the "what" but the "why" behind the experimental approaches, fostering a deeper appreciation for the intricate science of liquid crystals.

Unveiling PCH-402: A Molecular Portrait

PCH-402 is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1][2] Its molecular structure, consisting of a flexible butyl chain, a rigid cyclohexyl ring, and a polar benzonitrile group, is the key to its mesogenic behavior.

PropertyValueSource
Chemical Name 4-(trans-4-butylcyclohexyl)benzonitrile[3][4]
Synonyms PCH-402, PCH4[5]
CAS Number 61204-00-0[3][4]
Molecular Formula C17H23N[3][4]
Molecular Weight 241.38 g/mol [3][4]
Physical State White crystalline solid[3]
Purity >98.0% (by GC)[3]

The interplay between the flexible alkyl chain and the rigid core is fundamental to the formation of the nematic phase, the simplest of the liquid crystal phases, where molecules exhibit long-range orientational order but no positional order.[1][2]

Thermal Behavior: The Transition to the Nematic Phase

The defining characteristic of a thermotropic liquid crystal is its phase transitions upon heating. For PCH-402, the transition from a crystalline solid to the nematic liquid crystal phase is a critical parameter.

TransitionTemperature (°C)Source
Crystal to Nematic (Cr-N) 41[6]
Melting Point 43[3]

This transition can be precisely determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature. The endothermic peak observed on heating corresponds to the energy required to break the crystal lattice and enter the more fluid nematic phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of PCH-402 into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation. An empty, sealed pan is used as a reference.

  • Heating/Cooling Cycle:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below the crystallization point (e.g., 0 °C).

    • Reheat the sample at the same rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The onset of the endothermic peak on the second heating scan is taken as the crystal-to-nematic transition temperature.

A key property that is not explicitly found in the literature for PCH-402 is its clearing point , the temperature at which it transitions from the nematic phase to an isotropic liquid. This transition is also observable by DSC as a smaller endothermic peak.

Synthesis of PCH-402: A Plausible Pathway

Synthesis_Workflow A 4-Butylcyclohexanone B 4-Butyl-4-hydroxy-biphenyl A->B Grignard Reaction (4-bromophenylmagnesium bromide) C 4-Butyl-biphenyl B->C Dehydration & Reduction (e.g., H2/Pd-C) D 4-Bromo-4'-butyl-biphenyl C->D Bromination (e.g., NBS) E PCH-402 (4-(trans-4-butylcyclohexyl)benzonitrile) D->E Cyanation (e.g., CuCN)

A plausible synthetic workflow for PCH-402.

Characterization of Nematic Properties

A comprehensive understanding of PCH-402 requires the characterization of its key optical and electrical properties in the nematic phase.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for identifying liquid crystal phases. When a thin film of PCH-402 is observed between crossed polarizers, the nematic phase will exhibit a characteristic texture, such as a Schlieren texture with dark brushes corresponding to regions of uniform molecular alignment.

Experimental Protocol: Polarized Optical Microscopy

  • Sample Preparation: A small amount of PCH-402 is melted on a clean glass slide and a coverslip is placed on top to create a thin film.

  • Heating Stage: The slide is placed on a hot stage mounted on the microscope.

  • Observation: The sample is heated above its clearing point and then slowly cooled into the nematic phase. The textures are observed and recorded as a function of temperature.

Birefringence (Δn)

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the material.[10][11][12][13][14] It is a measure of the optical anisotropy and is a crucial parameter for display applications. While specific data for PCH-402 is not available, related PCH compounds exhibit a positive birefringence that decreases with increasing wavelength.[10]

Conceptual Workflow for Birefringence Measurement

Birefringence_Measurement cluster_0 Experimental Setup cluster_1 Procedure Light Source Light Source Polarizer Polarizer Light Source->Polarizer LC Cell LC Cell Polarizer->LC Cell Analyzer Analyzer LC Cell->Analyzer Detector Detector Analyzer->Detector Align LC Align LC Measure Transmitted Intensity Measure Transmitted Intensity Align LC->Measure Transmitted Intensity Rotate Analyzer Rotate Analyzer Measure Transmitted Intensity->Rotate Analyzer Determine Phase Retardation Determine Phase Retardation Rotate Analyzer->Determine Phase Retardation Calculate Birefringence Calculate Birefringence Determine Phase Retardation->Calculate Birefringence

Workflow for measuring birefringence.
Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director.[6][15][16][17] The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. For cyanobiphenyl and related compounds, the strong dipole moment of the cyano group results in a positive dielectric anisotropy.[15]

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of PCH-402.

Infrared (IR) Spectroscopy

The IR spectrum of PCH-402 would be expected to show characteristic absorption bands for the different functional groups present in the molecule. For comparison, the IR spectrum of the related compound 4-t-butylbenzonitrile shows key peaks.[18]

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (nitrile)~2230
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960
C=C (aromatic ring)~1600, 1480
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific spectra for PCH-402 are not available, the expected chemical shifts can be predicted based on its structure. The ¹H NMR spectrum of 4-tert-butylbenzonitrile can serve as a reference for the aromatic region.[19]

Application in Drug Delivery: Nematic Liquid Crystal Nanoparticles

A promising application for nematic liquid crystals like PCH-402 is in the formulation of drug delivery systems.[1][2][20][21][22][23][24] Liquid Crystal Nanoparticles (LCNPs) can encapsulate both hydrophobic and hydrophilic drugs, offering advantages such as enhanced bioavailability, controlled release, and protection of the drug from degradation.[2][20][22]

Formation of Nematic Liquid Crystal Nanoparticles

Nematic LCNPs can be formed by dispersing the liquid crystal in an aqueous phase with a surfactant. The hydrophobic core of the nanoparticle, formed by the liquid crystal, can encapsulate lipophilic drugs, while hydrophilic drugs can be adsorbed at the interface.

LCNP_Formation cluster_0 Components cluster_1 Process LC PCH-402 Mix High-Shear Mixing / Sonication LC->Mix Drug Drug Drug->Mix Surfactant Surfactant Surfactant->Mix Aqueous Aqueous Phase Aqueous->Mix LCNP Drug-Loaded LCNP Mix->LCNP Self-Assembly

Formation of drug-loaded LCNPs.

The potential for targeted drug delivery arises from the ability to functionalize the surface of the LCNPs with targeting ligands.[24] The liquid crystalline nature of the core can also influence the release kinetics of the encapsulated drug.

Characterization of LCNPs

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of the nanoparticles.

  • Encapsulation Efficiency: The amount of drug successfully encapsulated within the nanoparticles is determined by separating the LCNPs from the unencapsulated drug and quantifying the drug in each fraction.

  • In Vitro Drug Release: The release profile of the drug from the LCNPs is studied over time in a physiologically relevant medium.

Conclusion

References

  • Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2025, September 10). Frontiers. Retrieved February 24, 2026, from [Link]

  • Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. (n.d.). TIJER.org. Retrieved February 24, 2026, from [Link]

  • Liquid Crystalline Phase & its Pharma Applications. (n.d.). Research and Reviews. Retrieved February 24, 2026, from [Link]

  • Liquid crystal nanoparticles for commercial drug delivery. (n.d.). White Rose Research Online. Retrieved February 24, 2026, from [Link]

  • Stimuli-Responsive Cationic Lyotropic Liquid Crystalline Nanoparticles: Formulation Process, Physicochemical and Morphological Evaluation. (2025, September 15). MDPI. Retrieved February 24, 2026, from [Link]

  • Multifunctional Liquid Crystal Nanoparticles for Intracellular Fluorescent Imaging and Drug Delivery. (2014, June 30). ACS Nano. Retrieved February 24, 2026, from [Link]

  • A high birefringence liquid crystal for lenses with large aperture. (2022, August 26). PMC. Retrieved February 24, 2026, from [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). Chin. Phys. B. Retrieved February 24, 2026, from [Link]

  • 4-(trans-4-Butylcyclohexyl)benzonitrile (C007B-283764). (n.d.). Cenmed. Retrieved February 24, 2026, from [Link]

  • 4-t-Butylbenzonitrile. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • High Birefringence Liquid Crystals. (2013, September 3). MDPI. Retrieved February 24, 2026, from [Link]

  • Liquid Crystal Operating Principles. (n.d.). Meadowlark Optics. Retrieved February 24, 2026, from [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Birefringence Dispersions of Liquid-Crystals. (2026, February 8). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd. Retrieved February 24, 2026, from [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2013, September 3). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Benzonitrile, 4-(trans-4-butylcyclohexyl)- - Substance Details. (2023, November 1). US EPA. Retrieved February 24, 2026, from [Link]

  • Reduction of a benzonitrile. (2013, December 16). ChemSpider Synthetic Pages. Retrieved February 24, 2026, from [Link]

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A Technical Guide to the Nomenclature and Synonyms of trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane is a disubstituted cyclohexane derivative. Molecules within this structural class are of significant interest in materials science, particularly in the development of liquid crystals. The rigid cyclohexane core, combined with the specific stereochemistry and the nature of its substituents, imparts properties that are crucial for the formation of various liquid crystalline phases. The "trans" configuration, in particular, leads to a more linear and rigid molecular shape compared to its "cis" counterpart, which is a key factor in achieving the necessary molecular packing for liquid crystal applications. Understanding the precise nomenclature and recognizing its various synonyms are fundamental for researchers navigating patents, chemical supplier databases, and the scientific literature.

Compound Identification

For unambiguous identification in a laboratory or procurement setting, it is essential to use standardized identifiers. The most critical of these is the Chemical Abstracts Service (CAS) Registry Number, which is unique to this specific chemical structure.

IdentifierValueSource
CAS Number 84473-39-2N/A
Molecular Formula C₁₈H₂₈ON/A
Molecular Weight 260.42 g/mol N/A

Synonyms and Common Nomenclature

In literature and commercial listings, trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane may be referred to by several different names. This variation can arise from different nomenclature systems or historical naming conventions. Recognizing these synonyms is crucial for conducting comprehensive literature searches and sourcing the material.

TypeName
Systematic Name 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene
Common Synonym trans-1-(4-Ethoxyphenyl)-4-butylcyclohexane
Depositor-Supplied Synonym 4-Butyl-1-(4-ethoxyphenyl)cyclohexane (trans)

Decoding the IUPAC Nomenclature

The systematic name, 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene , is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). A step-by-step breakdown clarifies the logic behind its construction.

  • Identify the Parent Structure: The molecule contains both a benzene ring and a cyclohexane ring. According to IUPAC rules, when a benzene ring is substituted with an alkyl group containing more than six carbons or a complex substituent, the benzene ring is often treated as a substituent (phenyl). However, in this case, due to the functional group (ethoxy), the benzene derivative is named as the parent. The parent name is benzene .

  • Name the Principal Substituents:

    • An ethoxy group (-OCH₂CH₃) is attached to the benzene ring.

    • A substituted cyclohexane ring is also attached to the benzene ring.

  • Numbering the Parent (Benzene) Ring: The two substituents are in a para (1,4) arrangement on the benzene ring. The position of the more complex substituent (the butylcyclohexyl group) is assigned locant '1', and the ethoxy group is assigned locant '4'. This gives the base name 1-(...cyclohexyl)-4-ethoxybenzene .

  • Naming the Cyclohexyl Substituent:

    • The cyclohexane ring has a butyl group (-CH₂CH₂CH₂CH₃) attached to it.

    • The point of attachment to the parent benzene ring is carbon 1 of the cyclohexane ring. The butyl group is on carbon 4. This makes it a 4-Butylcyclohexyl group.

  • Specifying Stereochemistry (cis/trans): The relationship between the two substituents on the cyclohexane ring (the point of attachment to the benzene ring and the butyl group) is critical. They are on opposite sides of the ring's plane, which is designated by the prefix trans .[1][2][3] This is crucial as the cis-isomer would have different physical properties. The full name for the substituent is therefore (trans-4-Butylcyclohexyl) .

  • Assembling the Final Name: Combining the parts gives the full, unambiguous IUPAC name: 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene .

Visualization of Nomenclature Hierarchy

The following diagram illustrates the relationship between the parent structures, substituents, and the final systematic name, providing a clear visual guide to the compound's nomenclature.

G cluster_parent Parent Structure Identification cluster_subst Substituent Naming cluster_assembly Final Assembly (IUPAC) P1 Benzene Ring Parent Parent: Benzene P1->Parent Chosen as parent due to aromaticity & functionalization P2 Cyclohexane Ring Locants Numbering: 1- and 4- positions Parent->Locants S1 Ethoxy Group (-OCH2CH3) S1->Locants S2 Cyclohexyl Group S3 Butyl Group (-C4H9) S2->S3 is substituted with ComplexSubst Resulting Substituent: (trans-4-Butylcyclohexyl) S2->ComplexSubst S4 Stereochemistry: trans S3->S4 at position 4, with 'trans' relationship to point of attachment S3->ComplexSubst S4->ComplexSubst ComplexSubst->Locants FinalName 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene Locants->FinalName Combine & Order

Caption: Logical flow for the IUPAC naming of the topic compound.

Conclusion

A disciplined approach to chemical nomenclature is indispensable in research and development. For trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane, the IUPAC name 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene provides an unambiguous descriptor of its structure, including its critical stereochemistry. Researchers should be familiar with this systematic name as well as its common synonyms to ensure accurate communication, literature review, and material sourcing. The use of the CAS number, 84473-39-2, remains the most reliable method for avoiding ambiguity across different databases and suppliers.

References

  • MilliporeSigma. (n.d.). 4-Ethoxyphenyl trans-4-butylcyclohexanoate. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl. PubChem. Retrieved February 24, 2026, from [Link]

  • Quora. (2018, December 27). What is the IUPAC name of Tert-butylcyclohexane?. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butyl-4-ethylcyclohexane. PubChem. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. PubChem. Retrieved February 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 22). Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature. YouTube. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). trans-1-tert-butyl-4-methylcyclohexane. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Diethylpyrazine. PubChem. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on cyclohexane derivatives. Part VI: cis- and trans-1,4-Di-t-butylcyclohexane. Preparation and properties. Retrieved February 24, 2026, from [Link]

Sources

Technical Whitepaper: Phenylcyclohexane Liquid Crystal Homologous Series PCH-nO2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Phenylcyclohexane (PCH) Liquid Crystal Homologous Series PCH-nO2 , specifically focusing on the 1-ethoxy-4-(trans-4-alkylcyclohexyl)benzene derivatives.

Executive Summary

The PCH-nO2 series (Phenylcyclohexane-n-Ethoxy) represents a critical class of nematic liquid crystals characterized by the 1-(trans-4-alkylcyclohexyl)-4-ethoxybenzene core structure. Unlike their cyano-terminated counterparts (PCH-n), the PCH-nO2 series exhibits low polarity, weak dielectric anisotropy (


), and exceptionally low rotational viscosity (

).

These properties make PCH-nO2 compounds indispensable as diluents in modern Active Matrix Thin-Film Transistor (AM-LCD) mixtures. They function primarily to reduce the overall viscosity of the mixture, thereby improving the response time of the display without destabilizing the nematic phase or introducing ionic impurities.

Molecular Architecture & Nomenclature

The nomenclature PCH-nO2 follows the standard industry convention (often associated with Merck/EM codes):

  • PCH: Phenylcyclohexane core.

  • n: Represents the alkyl chain length on the cyclohexane ring (e.g., 3 = propyl, 5 = pentyl).

  • O2: Represents the alkoxy tail on the phenyl ring, specifically an ethoxy group (-OC

    
    H
    
    
    
    ).
Structural Formula

Generic Structure:


[1][2]

Key Molecular Features:

  • Rigid Core: The trans-1,4-cyclohexylene ring connected to a 1,4-phenylene ring provides the necessary mesogenic aspect ratio.

  • Conformation: The trans configuration of the cyclohexane ring is thermodynamically required for liquid crystallinity; the cis isomer is non-mesogenic (isotropic).

  • Electronic Properties: The ethoxy tail acts as a weak electron donor, resulting in low birefringence (

    
    ) and near-zero dielectric anisotropy.
    

Synthesis & Purification Protocols

The synthesis of PCH-nO2 compounds requires precise stereochemical control to maximize the yield of the trans isomer. The industrial standard involves a Grignard coupling followed by catalytic hydrogenation.

Synthetic Pathway

The following Graphviz diagram illustrates the critical reaction steps from raw materials to the purified mesogen.

Synthesis_PCH_nO2 start1 4-Bromo-ethoxybenzene grignard Grignard Reagent (4-Ethoxyphenylmagnesium bromide) start1->grignard Grignard Formation start2 Mg / THF start2->grignard alcohol Intermediate Tertiary Alcohol (1-(4-Ethoxyphenyl)-4-alkylcyclohexanol) grignard->alcohol + ketone ketone 4-n-Alkylcyclohexanone ketone->alcohol alkene Cyclohexene Derivative (Dehydration Product) alcohol->alkene -H2O (Acid Cat.) hydrogenation Catalytic Hydrogenation (H2, Pd/C or Raney Ni) alkene->hydrogenation isomer_mix Cis/Trans Mixture hydrogenation->isomer_mix isomerization Isomerization (t-BuOK / DMF or Acidic) isomer_mix->isomerization Thermodynamic Control purification Recrystallization (Ethanol/Hexane) isomerization->purification final Target: Trans-PCH-nO2 purification->final

Figure 1: Synthetic workflow for PCH-nO2 liquid crystals. The critical step is the isomerization/purification to remove the non-mesogenic cis-isomer.

Detailed Protocol (Example: PCH-3O2)

Objective: Synthesis of 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene.

  • Grignard Formation: React 4-bromo-ethoxybenzene (1.1 eq) with Magnesium turnings in dry THF under

    
     atmosphere to generate the Grignard reagent.
    
  • Coupling: Add 4-propylcyclohexanone (1.0 eq) dropwise at 0°C. Stir for 2 hours, then quench with dilute HCl. Extract the tertiary alcohol.

  • Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of p-Toluenesulfonic acid (p-TSA) using a Dean-Stark trap until water evolution ceases. This yields 1-ethoxy-4-(4-propylcyclohex-1-enyl)benzene.

  • Hydrogenation: Dissolve the alkene in ethyl acetate/ethanol (1:1). Hydrogenate over 5% Pd/C at 3-5 bar

    
     pressure until uptake ceases.
    
  • Isomerization: The product is often a cis/trans mixture (approx 60:40). Treat with potassium tert-butoxide in DMF or isomerize under acidic conditions to enrich the thermodynamic trans isomer.

  • Purification: Recrystallize from ethanol at low temperature (-20°C) to isolate the pure trans-PCH-3O2.

Phase Behavior & Physical Properties[3]

The PCH-nO2 series exhibits enantiotropic nematic phases, though the melting points are relatively low, making them ideal for room-temperature mixtures.

Phase Transition Temperatures

The following table summarizes the phase behavior for key homologues.

CodeStructure (n, O2)Melting Point (

)
Clearing Point (

)
Phase Sequence
PCH-3O2 Propyl / Ethoxy42.0 °C54.0 °CCr

N

I
PCH-5O2 Pentyl / Ethoxy~35.0 °C~58.0 °CCr

N

I
PCH-3O4 Propyl / Butoxy*46.0 °C48.0 °CCr

N

I

Note: PCH-3O4 is included for comparison. Data synthesized from multiple literature sources [1, 2].

Physical Constants (at 20°C)
  • Birefringence (

    
    ): 
    
    
    
    (Low).
    • Significance: Ideal for matching the cell gap in First Minimum TN modes where

      
      .
      
  • Dielectric Anisotropy (

    
    ): 
    
    
    
    to
    
    
    (Near Zero).
    • Significance: Non-polar nature prevents ionic trapping and reduces image sticking in TFT displays.

  • Viscosity (

    
    ):  Extremely low (~15-20 mPa·s).
    
    • Significance: The primary functional driver for including PCH-nO2 in mixtures.

Experimental Characterization Logic

To ensure the integrity of the synthesized material, a dual-verification system using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Characterization Workflow

Characterization_Logic cluster_DSC Thermal Analysis (DSC) cluster_POM Optical Analysis (POM) sample Synthesized Sample (PCH-nO2) dsc_run Heat/Cool Cycles (5°C/min) sample->dsc_run pom_run Crossed Polarizers (Hot Stage) sample->pom_run peaks Identify Endotherms dsc_run->peaks enthalpy Calculate Enthalpy (ΔH) peaks->enthalpy decision Data Correlation enthalpy->decision texture Texture Observation (Schlieren/Marbled) pom_run->texture texture->decision valid VALIDATED Nematic Phase decision->valid Sharp Peak + Schlieren Texture reject REJECT (Impurity/Cis-isomer) decision->reject Broad Peak or No Birefringence

Figure 2: Logic flow for validating the mesogenic properties of PCH-nO2.

Protocol: Texture Identification
  • Preparation: Sandwich 2 mg of sample between two untreated glass slides.

  • Heating: Heat to isotropic phase (

    
    ).
    
  • Cooling: Cool at 1°C/min.

  • Observation: Watch for the emergence of "droplets" that coalesce into a Schlieren texture (characteristic of Nematic phases) or a Focal Conic Fan texture (characteristic of Smectic phases, though less common in pure short-chain PCH-nO2).

    • Note: PCH-nO2 typically exhibits a classic nematic marble/schlieren texture.

Applications in Drug Development & Materials Science

While primarily used in displays, the phenylcyclohexane core is a privileged scaffold in drug discovery due to its lipophilicity and metabolic stability.

  • LCD Mixtures: PCH-nO2 is used as a "viscosity modifier." In a typical TFT mixture, 10-20% of PCH-3O2 can reduce the rotational viscosity by 30%, significantly improving switching speed (

    
    ).
    
  • Bio-isosteres: In medicinal chemistry, the trans-phenylcyclohexane motif is often used as a rigid, lipophilic spacer to replace biphenyls, improving solubility and reducing aromatic ring count (improving Fsp3 score).

References

  • Merck Patent GmbH. (1999). Liquid-crystalline medium and its use. Patent WO1999050210A1. Link

  • Sigma-Aldrich. (2025). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Product Specification. Link

  • Eidenschink, R. (1980). Properties of Dyes for Liquid Crystal Displays. Nematel. Link

  • BenchChem. (2025). Synthesis and Properties of Phenylcyclohexane Derivatives. Link

  • PureSynth. (2025). Certificate of Analysis: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. Link

Sources

An In-depth Technical Guide to trans-1-(4-butylcyclohexyl)-4-ethoxybenzene: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene, a member of the 4-alkoxy-4'-alkyl-1,1'-cyclohexylbenzene family of liquid crystals. This document details its molecular formula and weight, explores its physicochemical properties, outlines a representative synthetic pathway and methods for its characterization, and discusses its primary applications in materials science.

Molecular Identity and Properties

trans-1-(4-butylcyclohexyl)-4-ethoxybenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit properties between those of conventional liquids and solid crystals. Its elongated molecular structure is a key determinant of its liquid crystalline behavior.

Chemical Formula and Molecular Weight

The chemical structure of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene consists of three main components: a butyl-substituted cyclohexane ring, a central benzene ring, and an ethoxy group. The trans configuration indicates that the butyl and the ethoxybenzene groups are on opposite sides of the cyclohexane ring.

The molecular formula is determined by summing the constituent atoms:

  • Ethoxy group (C₂H₅O): 2 Carbon, 5 Hydrogen, 1 Oxygen

  • Benzene ring (C₆H₄): 6 Carbon, 4 Hydrogen (disubstituted)

  • Cyclohexane ring (C₆H₁₀): 6 Carbon, 10 Hydrogen (disubstituted)

  • Butyl group (C₄H₉): 4 Carbon, 9 Hydrogen

This summation yields a chemical formula of C₁₈H₂₈O .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon: 18 x 12.011 g/mol = 216.198 g/mol

  • Hydrogen: 28 x 1.008 g/mol = 28.224 g/mol

  • Oxygen: 1 x 15.999 g/mol = 15.999 g/mol

The resulting molecular weight is 260.421 g/mol .

Physicochemical Properties
PropertyPredicted Value/RangeRationale for Prediction
Melting Point 40-60 °CHomologous compounds with shorter (propyl) and longer (pentyl) alkyl chains exhibit melting points in this range.[1]
Boiling Point > 350 °CHigh molecular weight and structural complexity lead to high boiling points. The boiling point of the propyl analog is reported as 345.3°C.[2]
Density ~0.93 g/cm³Similar to the density of the propyl analog (0.928 g/cm³).[2]
Solubility Insoluble in water; soluble in nonpolar organic solvents (e.g., toluene, hexane).The molecule is predominantly nonpolar due to the hydrocarbon chains and aromatic ring.

Synthesis and Characterization

The synthesis of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Representative Synthetic Pathway

A common approach to synthesizing compounds of this class involves the initial formation of the substituted cyclohexylbenzene core, followed by etherification. One plausible route is a Friedel-Crafts acylation, followed by reduction and etherification.

LCD_Operation cluster_0 Voltage OFF cluster_1 Voltage ON LC_OFF Liquid Crystal Molecules (Aligned by surface) Light_Blocked Light Blocked by Second Polarizer LC_OFF->Light_Blocked Twisted alignment rotates light polarization LC_ON Liquid Crystal Molecules (Aligned with Electric Field) Light_Passes Light Passes Through Second Polarizer LC_ON->Light_Passes Untwisted alignment does not rotate light Applied_Voltage Applied_Voltage Applied_Voltage->LC_ON Reorients Molecules

Sources

An In-depth Technical Guide to Thermotropic Nematic Liquid Crystals Containing Ethoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Ethoxy Group in Nematic Liquid Crystals

Thermotropic liquid crystals represent a fascinating state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1][2] These materials are composed of anisotropic, or rod-shaped, molecules that, within a specific temperature range, possess long-range orientational order but lack long-range positional order.[1][3] The nematic phase is the simplest of these, characterized by molecules that, on average, align their long axes along a common direction known as the director.[1][4] This delicate balance of order and fluidity is the foundation for their widespread application, most notably in liquid crystal displays (LCDs).[5][6][7]

The properties of a liquid crystal are exquisitely sensitive to its molecular architecture. Small modifications to the molecular structure can dramatically alter the temperature range of the nematic phase, its viscosity, and its anisotropic optical and dielectric properties.[8] Among the various chemical substituents used to fine-tune these properties, the ethoxy group (-OC₂H₅) holds a position of particular importance.

This guide provides an in-depth technical exploration of thermotropic nematic liquid crystals containing ethoxy groups. We will delve into the causal relationship between the inclusion of the ethoxy group and the resulting material properties, discuss synthesis and characterization methodologies from a practical standpoint, and explore their relevance in modern technology.

Molecular Design Principles: The Role of the Ethoxy Substituent

The decision to incorporate an ethoxy group into a calamitic (rod-like) mesogen is a strategic one, driven by the predictable influence it exerts on key molecular parameters.[9] This influence stems from a combination of steric and electronic effects that directly impact the intermolecular forces governing the liquid crystalline state.

1. Influence on Molecular Shape and Packing: The ethoxy group, being larger than a methoxy group (-OCH₃), adds steric bulk to the terminal end of the mesogenic core. This can disrupt the close packing that favors the formation of more ordered smectic phases, thereby promoting or stabilizing the desired nematic phase.[10] The "bent" nature of the C-O-C bond in the ethoxy group can also subtly alter the overall linearity of the molecule, which in turn affects the nematic-isotropic transition temperature (TNI).[11]

2. Electronic Effects and Dielectric Anisotropy: The oxygen atom in the ethoxy group is electronegative, creating a dipole moment. The orientation of this dipole relative to the long molecular axis is critical. In many designs, the ethoxy group contributes to a large longitudinal dipole moment, which is a key factor in achieving a high positive dielectric anisotropy (Δε).[12] Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (Δε = ε∥ - ε⊥).[12][13] A large, positive Δε is essential for the operation of the common twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows the molecules to be reoriented by a relatively low electric field.[14][15]

3. Comparison with Other Alkoxy Groups: In homologous series of alkoxy-substituted liquid crystals, a predictable trend is often observed. As the alkyl chain length increases from methoxy to ethoxy and beyond, the melting points and nematic-isotropic transition temperatures often exhibit an "odd-even" effect.[16] Generally, the ethoxy group provides a favorable balance, offering a wider nematic range compared to the methoxy analogue without the increased tendency for smectic phase formation seen with much longer chains.[9]

Synthesis Strategies: The Williamson Ether Synthesis

A common and highly effective method for introducing an ethoxy group onto a phenolic core, a frequent component of liquid crystal structures, is the Williamson ether synthesis.[17][18][19] This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.[18]

Causality in Protocol Choice: The Williamson ether synthesis is favored for its versatility, high yields, and the fact that it proceeds under relatively straightforward conditions.[19][20] The reaction involves an alkoxide ion, which is a potent nucleophile, attacking a primary alkyl halide.[17] For synthesizing ethoxy-containing mesogens, a phenol precursor is deprotonated to form a phenoxide, which then attacks an ethyl halide (like ethyl bromide or ethyl iodide) to form the desired ether linkage.

Experimental Protocol: Synthesis of 4'-Ethoxy-4-cyanobiphenyl

This protocol details the synthesis of a representative ethoxy-containing nematic liquid crystal.

Materials:

  • 4'-Hydroxy-4-cyanobiphenyl

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (C₂H₅I)

  • Acetone, anhydrous

  • Dichloromethane

  • Hexane

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-Hydroxy-4-cyanobiphenyl (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents). Add anhydrous acetone to create a stirrable suspension.

    • Scientist's Insight: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but is not so harshly basic that it would promote side reactions. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Nucleophilic Attack: Add ethyl iodide (1.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting phenol spot on the TLC plate indicates the reaction is proceeding towards completion.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude solid in dichloromethane and wash with water (2x) and brine (1x) in a separatory funnel to remove any remaining inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a white crystalline solid.[20]

Synthesis and Characterization Workflow

The overall process from starting materials to a fully characterized liquid crystal is a systematic workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Phenolic Precursor + Ethyl Halide deprotonation Deprotonation (e.g., K2CO3 in Acetone) start->deprotonation reflux Williamson Ether Synthesis (Reflux) deprotonation->reflux workup Workup & Extraction reflux->workup purify Purification (Recrystallization) workup->purify product Pure Ethoxy-LC Compound purify->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc spectroscopy Spectroscopy (NMR, FT-IR, MS) product->spectroscopy

Caption: Workflow for the synthesis and characterization of an ethoxy-containing liquid crystal.

Characterization and Phase Behavior

Once synthesized and purified, the material must be rigorously characterized to determine its liquid crystalline properties. The two primary techniques for identifying thermotropic phases are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1][8]

Polarized Optical Microscopy (POM)

POM is used to visually identify the anisotropic liquid crystal phases.[4][21] When a nematic liquid crystal is viewed between crossed polarizers, it exhibits birefringence, appearing bright against a dark background.[22] The characteristic textures observed upon heating and cooling provide a definitive identification of the nematic phase.

Experimental Protocol: POM Analysis

  • Place a small sample of the synthesized compound on a clean microscope slide.

  • Cover with a coverslip.

  • Position the slide on a hot stage attached to the polarized light microscope.

  • Heat the sample above its melting point until it becomes an isotropic liquid (the view will become completely dark).

  • Slowly cool the sample. At the isotropic-to-nematic transition temperature, birefringent droplets will nucleate and grow.

  • Upon further cooling, these droplets will coalesce to form a characteristic texture, often a "Schlieren" texture, which is distinguished by dark brushes or "disclinations".[3][23] This texture confirms the presence of a nematic phase.[24]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to precisely measure the temperatures and enthalpies of phase transitions.[23] It provides quantitative data that complements the qualitative observations from POM.

Experimental Protocol: DSC Analysis

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating scan to ensure thermal history is removed.

  • The resulting thermogram will show peaks corresponding to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Data Presentation: Phase Transitions of a Homologous Series

The table below shows typical data for a homologous series of 4'-alkoxy-4-cyanobiphenyls, illustrating the effect of increasing the alkoxy chain length, including the ethoxy member.

Terminal Group (R)AbbreviationCrystal to Nematic/Smectic T (°C)Nematic to Isotropic T (°C)Nematic Range (°C)
Methoxy (-OCH₃)1OCB101 (Cr-SmA)115 (SmA-N), 128 (N-I)13
Ethoxy (-OC₂H₅) 2OCB 95 (Cr-N) 135 (N-I) 40
Propoxy (-OC₃H₇)3OCB88 (Cr-N)124 (N-I)36
Butoxy (-OC₄H₈)4OCB79 (Cr-SmA)105 (SmA-N), 119 (N-I)14

Note: Data is representative and illustrates general trends. Actual values can vary.

As seen in the table, the ethoxy-substituted compound (2OCB) often provides a wider and more accessible nematic range compared to its immediate neighbors, making it a highly useful mesogen.

Anisotropic Properties and Their Significance

The utility of nematic liquid crystals in devices stems from their anisotropy, particularly their dielectric and optical anisotropy. The ethoxy group plays a crucial role in defining these properties.

G cluster_molecular Molecular Properties cluster_bulk Bulk (Anisotropic) Properties cluster_application Application Performance mol_structure Molecular Structure Ethoxy Group (Polarity, Shape) dielectric Dielectric Anisotropy (Δε) Strong response to E-field mol_structure:f1->dielectric:f0 Influences Dipole Moment optical Optical Anisotropy (Δn) Birefringence mol_structure:f1->optical:f0 Affects Polarizability device Device Performance Low Threshold Voltage High Contrast Ratio dielectric:f1->device:f1 optical:f1->device:f1

Caption: Influence of the ethoxy group on key anisotropic properties and device performance.

Dielectric Anisotropy (Δε): As mentioned, the ethoxy group contributes to the overall molecular dipole moment. For a calamitic molecule with a terminal cyano (-CN) group and a terminal ethoxy group, the dipole moments of these two groups align along the long molecular axis, resulting in a large positive Δε.[25] This is the most critical parameter for electro-optic switching in LCDs.[12][26] A material with a high positive Δε can be reoriented by a lower voltage (lower threshold voltage), which is crucial for energy-efficient displays.[26]

Optical Anisotropy (Δn) or Birefringence: This is the difference between the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director. The π-electrons in the aromatic rings of the mesogenic core are the primary contributors to birefringence. The ethoxy group can subtly influence the electron density and polarizability of the molecule, thereby affecting the overall birefringence.[27] This property is fundamental to how LCDs modulate light to create an image.[22]

Conclusion and Future Outlook

Thermotropic nematic liquid crystals containing ethoxy groups are foundational materials in modern technology, particularly for display applications. The ethoxy group is not merely an arbitrary substituent; it is a carefully chosen functional group that provides a powerful means to engineer the physical properties of the mesogen. It offers a strategic balance of steric and electronic effects that allow for the optimization of the nematic phase range, dielectric anisotropy, and other critical parameters. Understanding the causal links between this specific molecular feature and the resulting bulk properties is essential for the rational design of new and improved liquid crystalline materials for next-generation displays, sensors, and optical communication devices.[28][29] Future research will likely focus on incorporating ethoxy groups into more complex molecular architectures, including bent-core and reactive mesogens, to unlock novel phases and functionalities.[5]

References
  • Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfonate Surfactant.
  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar.
  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC.
  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applic
  • Prediction of the phase transition temperatures of functional nanostructured liquid crystals: a machine learning method based on small data for the design of self-assembled m
  • 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. Instructor: Gretchen DeVries.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Application of Reactive Liquid Crystal in Liquid Crystal Display. CIOCoverage.
  • Structure-Property relationships of emulsifiers for liquid crystal form
  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters.
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • The influence of molecular shape and electronic properties on the formation of the ferroelectric nem
  • Williamson ether synthesis. Wikipedia.
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
  • Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. MDPI.
  • Phase transitions in liquid crystals. Stanford University.
  • The many applications of liquid crystal technology. SpotSee.
  • Impact of Dispersion of Nanoscale Particles on the Properties of Nem
  • A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals. arXiv.
  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titan
  • Thermotropic Liquid Crystals How They Assist Chemical Synthesis. DAKEN CHEM.
  • Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfon
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals
  • Transitions through critical temperatures in nematic liquid crystals.
  • Liquid crystal technology, a key technology for flexible display. EEWorld.
  • Williamson Ether Synthesis. University of California, Irvine.
  • Liquid Crystals (all content). DoITPoMS - University of Cambridge.
  • The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. MDPI.
  • Chiral hydroxypropyl cellulose and nanocellulose liquid crystal structural and phase behavior elucidation and their photonic elastomer advanced manufacturing – A Review. BioResources.
  • The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • What Are the Different Types of LCD Fluid and How Do They Affect Your Display?. Panox Display.
  • Special Emphasis on Liquid Crystal Displays (LCDs). JETIR.
  • Full article: Liquid crystal textures: an overview. Taylor & Francis Online.
  • 18.2: Preparing Ethers. Chemistry LibreTexts.
  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.

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Methodological & Application

Synthesis of a Nematic Liquid Crystal: A Detailed Guide to trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, three-step protocol for the synthesis of the nematic liquid crystal, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, commencing from 4-butylcyclohexanone. The synthetic pathway employs a Wittig reaction to form the core carbon-carbon double bond, followed by a stereoselective catalytic hydrogenation to establish the desired trans-cyclohexyl stereochemistry, and concludes with a Williamson ether synthesis to introduce the terminal ethoxy group. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles and critical operational parameters. Emphasis is placed on ensuring scientific integrity through validated methodologies, comprehensive safety protocols, and robust characterization of all intermediates and the final product.

Introduction

Liquid crystals are a fascinating state of matter that exhibit properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has led to their widespread use in display technologies, such as in liquid crystal displays (LCDs). The molecule trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a classic example of a nematic liquid crystal, characterized by its rod-like molecular structure which allows for long-range orientational order. The synthesis of such molecules with high purity and specific stereochemistry is crucial for their performance in technological applications. This guide provides a robust and reproducible methodology for the synthesis of this important liquid crystal.

Overall Synthetic Scheme

The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene from 4-butylcyclohexanone is a multi-step process that can be logically divided into three key transformations. The following diagram illustrates the overall synthetic workflow.

Synthetic Workflow Start 4-Butylcyclohexanone Intermediate1 1-Butyl-4-(4-ethoxybenzylidene)cyclohexane Start->Intermediate1 Step 1: Wittig Reaction Intermediate2 4-(trans-4-Butylcyclohexyl)phenol Intermediate1->Intermediate2 Step 2: Catalytic Hydrogenation FinalProduct trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene Intermediate2->FinalProduct Step 3: Williamson Ether Synthesis

Caption: Overall workflow for the synthesis of the target liquid crystal.

Part 1: Step-by-Step Experimental Protocols

Step 1: Wittig Reaction - Synthesis of 1-Butyl-4-(4-ethoxybenzylidene)cyclohexane

The initial step involves the formation of a carbon-carbon double bond via the Wittig reaction, which couples the 4-butylcyclohexanone with a phosphorus ylide derived from 4-ethoxybenzyl bromide.

Reaction Scheme:

Wittig Reaction cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation and Wittig Reaction PPh3 Triphenylphosphine Phosphonium_Salt 4-Ethoxybenzyl)triphenylphosphonium bromide PPh3->Phosphonium_Salt Br_Aryl 4-Ethoxybenzyl bromide Br_Aryl->Phosphonium_Salt Phosphonium_Salt_2 4-Ethoxybenzyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt_2->Ylide 1. NaH, THF Base Sodium Hydride (NaH) Base->Ylide Alkene 1-Butyl-4-(4-ethoxybenzylidene)cyclohexane Ylide->Alkene Ketone 4-Butylcyclohexanone Ketone->Alkene 2. Byproduct Triphenylphosphine oxide Alkene->Byproduct Williamson Ether Synthesis Phenol 4-(trans-4-Butylcyclohexyl)phenol Ether trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene Phenol->Ether 1. K₂CO₃, Acetone2. Ethyl Iodide Base Potassium Carbonate (K₂CO₃) Base->Ether Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Ether

Application Note: Stereoselective Synthesis of trans-Phenylcyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of trans-phenylcyclohexanes is a critical transformation in the production of liquid crystals (LCs) and bioactive pharmacophores. While catalytic hydrogenation of biphenyls or phenyl-substituted precursors is the most direct route, it is governed by the Horiuti-Polanyi mechanism , which dictates syn-addition of hydrogen. This kinetic pathway predominantly yields the cis-isomer (axial-equatorial), which is often undesirable due to its lower thermal and conformational stability compared to the trans-isomer (equatorial-equatorial).

This guide details two validated protocols to overcome this kinetic bias:

  • Protocol A (The "Equilibration" Route): A robust two-stage workflow involving kinetic hydrogenation followed by thermodynamic isomerization. This is the industry standard for high-purity Liquid Crystal precursors.

  • Protocol B (The "Direct" Route): A high-temperature, high-pressure method utilizing specific catalyst-substrate interactions to drive in situ isomerization.

Mechanistic Foundation

Understanding the stereochemical conflict is essential for troubleshooting. Heterogeneous hydrogenation occurs on the catalyst surface. The aromatic ring adsorbs flat onto the metal surface, and hydrogen atoms are added from the bottom (the catalyst face).

  • Kinetic Product (cis): Result of all-face addition. The substituents end up on the same side.

  • Thermodynamic Product (trans): Result of isomerization.[1] The bulky phenyl and alkyl groups orient equatorially to minimize 1,3-diaxial interactions.

Visualization: Kinetic vs. Thermodynamic Pathway

The following diagram illustrates the mechanistic divergence between the kinetic cis-formation and the thermodynamic trans-equilibration.

HydrogenationMechanism Substrate Phenyl-Substrate (Flat Adsorption) SynAdd Syn-Addition of 3 H2 (Horiuti-Polanyi) Substrate->SynAdd Metal Surface (Rh/C, Pt/C) CisProduct Cis-Isomer (Kinetic Product) Axial-Equatorial SynAdd->CisProduct Desorption Equilibration Isomerization (Base/Acid/Thermal) CisProduct->Equilibration Post-Process or In-Situ Equilibration->CisProduct Reversible TransProduct Trans-Isomer (Thermodynamic) Equatorial-Equatorial Equilibration->TransProduct Steric Relief

Figure 1: Mechanistic pathway showing the kinetic dominance of cis-addition and the necessity of an equilibration step to access the trans-isomer.

Critical Parameters & Catalyst Selection

ParameterRecommendationRationale
Catalyst 5% Rh/Al₂O₃ or Rh/C Rhodium is highly active for aromatic ring saturation at moderate temperatures, minimizing hydrogenolysis (cleavage) of sensitive side groups (e.g., ethers, esters) common in LCs.
Solvent 2-Propanol (IPA) or THF Protic solvents like IPA facilitate hydrogen transfer. THF is preferred if the substrate has solubility issues.
Isomerization Agent t-BuOK or NaOEt Strong bases facilitate the abstraction of the proton alpha to the ring junction, allowing the ring to "flip" to the stable conformation.
Pressure 5–50 bar (H₂) Higher pressure increases the rate of hydrogenation but does not significantly improve trans selectivity (which is temperature/thermodynamic dependent).
Temperature <80°C (Step 1) / Reflux (Step 2) Keep hydrogenation temp low to prevent side reactions; use high temp (reflux) only for the isomerization step.

Protocol A: The Two-Stage "Equilibration" Method (Recommended)

Best for: High-value intermediates (e.g., Liquid Crystals) requiring >99% trans purity.

Phase 1: Kinetic Hydrogenation (Ring Saturation)
  • Preparation: In a high-pressure autoclave (e.g., Hastelloy or Stainless Steel), dissolve the substrate (e.g., 4-alkylbiphenyl) in 2-Propanol (0.5 M concentration).

  • Catalyst Loading: Add 5 wt% Rhodium on Alumina (Rh/Al₂O₃).

    • Note: Use 5-10% catalyst by weight relative to the substrate.

  • Purge: Seal reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

  • Reaction: Pressurize to 10–20 bar H₂ and heat to 60°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 4–12 hours).

  • Workup: Filter the catalyst while warm through a Celite pad.

    • Checkpoint: 1H NMR at this stage usually shows a 60:40 to 80:20 mixture favoring the cis-isomer.

Phase 2: Thermodynamic Isomerization
  • Setup: Transfer the filtrate (or redissolve the crude oil) into a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add Potassium tert-butoxide (t-BuOK) (20 mol% relative to substrate).

    • Alternative: Sodium ethoxide (NaOEt) in Ethanol can be used but is slower.

  • Equilibration: Reflux the mixture under Nitrogen for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The base deprotonates the tertiary carbon (alpha to the phenyl ring), forming a planar carbanion/enolate-like intermediate which re-protonates from the less hindered face.

  • Quench: Cool to room temperature. Quench with dilute HCl or saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate or Hexanes. Wash with brine, dry over MgSO₄, and concentrate.[8]

  • Purification: Recrystallization (usually from Ethanol or Hexanes) allows easy removal of any remaining cis isomer, as trans isomers typically have significantly higher melting points and lower solubility.

Protocol B: Direct High-Temperature Hydrogenation

Best for: Robust substrates (simple alkyl-phenyls) where a one-pot procedure is preferred and <5% cis impurity is acceptable.

  • Catalyst: Use 5% Ru/Al₂O₃ or Raney Nickel . Ruthenium and Nickel are less active than Rhodium but facilitate higher temperature operation where in situ isomerization occurs.

  • Conditions:

    • Solvent: Decalin or Methylcyclohexane (high boiling point).

    • Temperature: 180°C – 200°C .

    • Pressure: 50–80 bar H₂ .

  • Procedure: Load autoclave and run reaction for 12–24 hours. The high temperature provides the activation energy for the adsorbed species to desorb and re-adsorb, or isomerize via dehydrogenation-rehydrogenation pathways on the catalyst surface.

  • Note: This method carries a higher risk of hydrogenolysis (C-C bond cleavage) or ring opening.

Analytical Validation (QC)

Distinguishing cis and trans isomers is critical.

1H NMR Spectroscopy (The Gold Standard)

The coupling constant (


) of the benzylic proton (H1) with the adjacent methylene protons (H2/H6) is diagnostic.
  • Trans-Isomer: The benzylic proton is Axial . It has two large anti-periplanar couplings with the adjacent axial protons.

    • Signal: Triplet of triplets (tt).

    • 
      -Value: 
      
      
      
      (Large coupling).
  • Cis-Isomer: The benzylic proton is Equatorial . It lacks the large anti-periplanar coupling.

    • Signal: Broad singlet or narrow multiplet.

    • 
      -Value: 
      
      
      
      (Small coupling).
Data Summary Table
Featurecis-Phenylcyclohexanetrans-Phenylcyclohexane
Thermodynamics Kinetic Product (Less Stable)Thermodynamic Product (Stable)
Conformation Phenyl is Equatorial (mostly), but ring is distortedPhenyl is Equatorial, Ring is Chair
NMR (Benzylic H) Narrow multiplet (

Hz)
Wide triplet (

Hz)
Melting Point Generally LowerGenerally Higher (better packing)
Retention Time (GC) Usually Longer (more polar interaction)Usually Shorter (elutes first on non-polar cols)

Workflow Visualization

ProtocolWorkflow Start Start: Phenyl/Biphenyl Substrate Step1 Step 1: Hydrogenation (Rh/C, 20 bar H2, 60°C) Start->Step1 Check QC Check: NMR (Mixture of Cis/Trans) Step1->Check Step2 Step 2: Isomerization (t-BuOK, Reflux 6h) Check->Step2 Cis detected Workup Workup & Recrystallization Step2->Workup Final Final Product: >99% trans-Phenylcyclohexane Workup->Final

Figure 2: Operational workflow for the two-stage synthesis protocol.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. Link

  • Foubelo, F., & Yus, M. (2015). Stereoselective Hydrogenation of Aromatic Compounds. Chemical Reviews. (Reviewing methods for controlling cis/trans selectivity).
  • Merck Patent GmbH. (2010). Process for the preparation of trans-4-cyclohexylbenzonitriles. US Patent Application.
  • Wild, J. H., et al. (1950). The preparation of trans-4-phenylcyclohexanol. Journal of the Chemical Society.[1] (Early foundational work on stereoselective reduction).

Sources

Formulation of low-viscosity nematic liquid crystal mixtures using PCH-402

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for reducing the rotational viscosity (


) of nematic liquid crystal (LC) hosts using PCH-402  (4-(trans-4-butylcyclohexyl)-1-ethoxybenzene). Low-viscosity mixtures are critical for next-generation photonic devices, specifically to minimize response times (

) in high-frequency switching applications (e.g., LCoS, beam steering, and fast-response displays).

Key Value Proposition:

  • Target Metric: Reduction of

    
     by 30–50% compared to standard cyanobiphenyl hosts (e.g., E7, 5CB).
    
  • Trade-off Management: Balancing viscosity reduction against the suppression of the Nematic-Isotropic transition temperature (

    
    ).
    
  • Mechanism: Disruption of dimer formation and reduction of molecular friction via the cyclohexane moiety.

Material Profile: PCH-402

Chemical Identity: 4-(trans-4-butylcyclohexyl)-1-ethoxybenzene Class: Phenylcyclohexane (Low-Polarity Diluent)

ParameterTypical ValueUnitRelevance
Molecular Weight ~260.4 g/mol Small size aids diffusion and lowers inertia.

(Birefringence)
0.08 – 0.10-Low

requires careful balancing if high optical retardation is needed.

(Dielectric Anisotropy)
~ -0.5 to +0.5-Near-neutral; does not significantly aid threshold voltage (

) reduction.
Viscosity (

@ 20°C)
10 – 15mPa·sExtremely low compared to cyano-based LCs (~80–100 mPa·s).
Melting Point (

)
~30°CCritical: Must be mixed to suppress crystallization (Eutectic formation).

Expert Insight: PCH-402 lacks the strong dipole moment of cyano-compounds. While this drastically lowers viscosity (reducing dipole-dipole association), it dilutes the dielectric anisotropy (


) of the host. Therefore, PCH-402 is strictly a viscosity modifier, not a driver of electro-optic torque.

Theoretical Framework: Eutectic Design

One cannot simply add PCH-402 to a host without calculating the phase stability. To prevent crystallization at storage temperatures (e.g., -20°C), the mixture must be designed near the Eutectic Point .

The Schroder-Van Laar Equation: We predict the melting point depression of the mixture using the ideal solution approximation [1, 2]:



  • 
    : Mole fraction of component 
    
    
    
    .[1][2]
  • 
    : Enthalpy of fusion of component 
    
    
    
    .[1][3]
  • 
    : Melting point of pure component 
    
    
    
    (Kelvin).
  • 
    : Melting point of the mixture.[1]
    

Formulation Strategy:

  • Host Selection: Choose a high-

    
     host (e.g., Terphenyls or eutectic Cyanobiphenyls) to compensate for PCH-402's low clearing point.
    
  • Molar Calculation: Solve the equation system to find the molar ratio where the melting points of the host and PCH-402 intersect (the eutectic minimum).

Protocol A: Gravimetric Formulation & Homogenization

Objective: Create a stable, homogeneous binary or ternary mixture.

Equipment:

  • Analytical Balance (0.01 mg precision).

  • Borosilicate Glass Vials (2 mL).

  • Magnetic Stirrer & Hot Plate.

  • Vacuum Desiccator.

  • 0.2

    
    m PTFE Syringe Filter.
    

Workflow Diagram:

FormulationWorkflow Start Start: Define Target Mass Fractions Weigh Gravimetric Weighing (Host + PCH-402) Start->Weigh Solvent Solvent Addition (Dichloromethane) Weigh->Solvent Dissolution Mix Vortex Mixing (5 mins) Solvent->Mix Evap Solvent Evaporation (N2 Stream + Vacuum) Mix->Evap Anneal Thermal Annealing (Isotropic Phase > TNI) Evap->Anneal Remove Trace Solvent Filter Filtration (0.2 µm PTFE) Anneal->Filter Remove Dust End Final Mixture Filter->End

Figure 1: Step-by-step formulation workflow ensuring homogeneity and purity.

Step-by-Step Procedure:

  • Calculation: Convert calculated mole fractions (from Section 3) to mass fractions based on molecular weights.

  • Weighing: Weigh the solid host components first, followed by the liquid/low-melting PCH-402 into a clean vial.

    • Note: Avoid using plastic spatulas; plasticizers can leach into the LC. Use stainless steel or glass.

  • Solvent Integration: Add a minimal amount of high-purity Dichloromethane (DCM) or Toluene to dissolve all solids.

    • Why? Melt-mixing alone can result in local inhomogeneities if the viscosities differ drastically. Solvent mixing ensures molecular-level dispersion.

  • Evaporation: Evaporate the solvent under a gentle Nitrogen stream at 40°C.

  • Vacuum Degassing: Place the vial in a vacuum desiccator (10 mbar) for 4 hours to remove trace solvent and dissolved air.

    • Critical: Residual solvent acts as an impurity, drastically lowering

      
       and increasing conductivity.
      
  • Thermal Annealing: Heat the mixture to

    
     (Isotropic phase) and vortex for 2 minutes. Allow it to cool slowly to room temperature to verify no phase separation occurs.
    

Protocol B: Validation of Rotational Viscosity ( )

Objective: Quantify the viscosity reduction using the Optical Decay (Relaxation) Method .

Theory: The relaxation time (


) of a nematic LC cell when voltage is removed is directly proportional to rotational viscosity [3]:


Where

is the cell gap and

is the effective elastic constant.

Equipment:

  • Test Cells: 5

    
    m gap, anti-parallel polyimide rubbing (Planar alignment).
    
  • HeNe Laser (633 nm) or calibrated LED source.

  • Function Generator (1 kHz Square wave).

  • Photodetector & Oscilloscope.

  • Temperature Controller (Peltier stage).

Measurement Logic:

ViscosityMeasurement Setup Setup: LC Cell between Crossed Polarizers (45°) Drive Apply V > Vth (Saturation State) Setup->Drive Cutoff Cut Voltage (V = 0) Drive->Cutoff Decay Measure Optical Transmittance Decay Cutoff->Decay Calc Extract τ_off (Time to 10% Transmittance) Decay->Calc Gamma Calculate γ1 (Using known K_eff) Calc->Gamma

Figure 2: Optical decay method for extracting rotational viscosity.

Procedure:

  • Filling: Capillary fill the LC mixture into the cell at

    
     (Isotropic phase) to prevent flow alignment defects.
    
  • Alignment Check: Verify uniform dark state under crossed polarizers (stage at 0°) and bright state at 45°.

  • Drive: Apply a 1 kHz square wave at 10V (well above threshold

    
    ) to reorient molecules perpendicular to the substrate (Homeotropic state for positive 
    
    
    
    ).
  • Relaxation: Turn off the voltage instantaneously.

  • Capture: Record the transmittance curve on the oscilloscope.

  • Calculation: Measure the time required for intensity to change from 10% to 90% of the maximum. Use the equation above to solve for

    
    .
    
    • Note: You must independently measure

      
       (Splay elastic constant) or use a standard reference value if comparing relative changes.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Crystallization at RT Non-eutectic composition; PCH-402 concentration too high.Recalculate molar fractions using Schroder-Van Laar.[2][4] Add a third component (e.g., a homologue PCH-302) to increase entropy of mixing.
Low

(Clearing Point)
PCH-402 suppresses

significantly.
Limit PCH-402 to <20 wt%. Add high-

terphenyls to the host.
High Conductivity Ionic impurities from synthesis or solvent.Pass mixture through a silica gel or alumina column before filling. Ensure vacuum degassing is sufficient.
Inconsistent

Cell gap (

) variation.
Viscosity depends on

. Use interferometry to measure the exact cell gap of the empty cell before filling.

References

  • Schröder-Van Laar Equation Applicability

    • Source: Ksiazezak, A. (1981). "On Applicability of Schröder-Van Laar Equations to Liquid Crystals Mixtures." Molecular Crystals and Liquid Crystals.
    • Link:

  • Eutectic Prediction Tools

    • Source: Reuter, T. et al. (2024). "A method to predict binary eutectic mixtures." Royal Society of Chemistry (CrystEngComm).
    • Link:

  • Rotational Viscosity Measurement

    • Source: Imai, M. et al. (1995). "Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current." Japanese Journal of Applied Physics.
    • Link:

  • Binary Mixture Properties (7CB/PCH5)

    • Source: Hassanein, G.N. et al. (2024).[5] "Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties." American Journal of Physical Sciences.

    • Link:

Sources

Advanced Application Note: Ethoxy-Substituted Phenylcyclohexanes in High-Performance TFT-LCD Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of ethoxy-substituted phenylcyclohexanes (ethoxy-PCHs) in the formulation of liquid crystal (LC) mixtures for Thin-Film Transistor (TFT) displays. While alkyl-PCHs are industry standards for low-viscosity diluents, the introduction of the ethoxy terminal group offers a critical "tuning knob" for phase transition temperatures and elastic constants without significantly compromising rotational viscosity (


). This guide provides rigorous protocols for the purification, formulation, and electro-optical characterization of these materials, emphasizing the high-purity requirements analogous to pharmaceutical active ingredient (API) development.

Introduction: The Viscosity-Stability Paradox

In modern Active Matrix LCDs (AMLCD), particularly In-Plane Switching (IPS) and Fringe Field Switching (FFS) modes, the primary material challenge is achieving fast response times while maintaining a high Voltage Holding Ratio (VHR).

  • The Need for Speed: Response time is proportional to

    
    , where 
    
    
    
    is rotational viscosity and
    
    
    is cell gap. Reducing
    
    
    is the most effective chemical approach.
  • The PCH Solution: Phenylcyclohexanes (PCH) serve as the "backbone" of low-viscosity mixtures due to their saturated cyclohexane ring, which reduces viscosity compared to biphenyls.

  • The Ethoxy Advantage: Substituting a terminal alkyl chain with an ethoxy group (

    
    ) increases the clearing point (
    
    
    
    ) significantly compared to the methyl equivalent, while maintaining a lower viscosity than longer alkoxy chains. However, the ether linkage introduces polarity that can trap ionic impurities, necessitating pharmaceutical-grade purification.

Scientific Mechanism: Structure-Property Relationships[1]

The ethoxy-PCH molecule consists of a rigid phenyl ring linked to a flexible cyclohexane ring, terminated by an ethoxy group.

Dielectric and Elastic Tuning

The oxygen atom in the ethoxy group introduces a dipole moment perpendicular to the long molecular axis.

  • Dielectric Anisotropy (

    
    ):  Ethoxy-PCHs typically exhibit low positive or near-zero 
    
    
    
    . They act as "neutral" diluents that reduce the mixture's viscosity while stabilizing the nematic phase.
  • Elastic Constants (

    
    ):  The alkoxy tail influences the bend/splay elastic constant ratio, which is critical for the steepness of the electro-optical transmission curve.
    
Visualization of Structure-Property Flow

G cluster_0 Molecular Design cluster_1 Physicochemical Properties cluster_2 TFT Performance Struct Ethoxy-PCH Structure (Ph-Cy-OC2H5) Ether Ether Linkage (Oxygen Atom) Struct->Ether Cyclo Cyclohexane Ring Struct->Cyclo Dipole Lateral Dipole Moment Ether->Dipole Tni Elevated Clearing Point (Tni) Ether->Tni Visc Low Rotational Viscosity (γ1) Cyclo->Visc VHR Voltage Holding Ratio Risk Dipole->VHR Traps Ions Resp Fast Response Time (<5ms) Visc->Resp Tni->Resp Broad Operating Temp

Figure 1: Causal relationship between the ethoxy-PCH molecular structure and TFT-LCD performance metrics.

Protocol 1: Ultra-High Purity Isolation (The "Drug Dev" Standard)

Rationale: The ether oxygen in ethoxy-PCH is a Lewis base, making it susceptible to coordinating with metallic ions (


, 

,

). In a TFT panel, even ppb-level ionic contamination causes "image sticking" and VHR degradation. Standard chemical synthesis purification is insufficient; electronic-grade purification is required.
Materials
  • Crude Ethoxy-PCH (Synthesized via Williamson ether synthesis or similar).

  • Adsorbent: Electronic-grade Silica Gel (60 Å, 230-400 mesh) and Activated Alumina (neutral).

  • Solvent: n-Heptane (HPLC Grade, distilled).

  • 0.2 µm PTFE Membrane Filter.

Step-by-Step Methodology
  • Adsorption Chromatography (Removal of Polar Impurities):

    • Pack a glass column with a dual-layer stationary phase: Bottom layer Activated Alumina (removes water/acids), Top layer Silica Gel.

    • Dissolve crude ethoxy-PCH in minimal n-Heptane.

    • Elute with n-Heptane. The non-polar PCH moves fast; polar byproducts (phenols, unreacted halides) are retained.

    • Validation: Check fractions via TLC. Only the lead spot is collected.

  • Recrystallization (Isomer Removal):

    • Evaporate solvent. Dissolve the solid in hot Ethanol/Methanol (1:4 ratio).

    • Cool slowly to 0°C, then to -20°C. Fast cooling traps impurities; slow cooling excludes them from the crystal lattice.

    • Filter crystals under nitrogen atmosphere to prevent moisture uptake.

  • Resistivity Check (The "Go/No-Go" Gate):

    • Dissolve 1g of purified crystal in 10ml neutral solvent.

    • Measure specific resistivity.

    • Target:

      
      . If lower, repeat Step 1.
      

Protocol 2: Formulation and VHR Characterization

Rationale: Ethoxy-PCH is rarely used alone. It is a "host" component. This protocol defines how to formulate it into a test mixture and validate its electrical stability.

Experimental Setup
  • Host Mixture: Fluorinated LC mixture (negative

    
     for VA mode or positive for IPS).
    
  • Test Cell: 5µm gap, polyimide alignment layer, ITO electrodes (1 cm² area).

  • Measurement System: Toyo Corporation Model 6254 VHR Measurement System or equivalent.

Formulation Table
ComponentRoleWeight % (Control)Weight % (Test)
Super-Fluorinated Host Provides

100%85%
Ethoxy-PCH (Target) Viscosity Reducer0%15%
Chiral Dopant Pitch Control<0.1%<0.1%
Workflow
  • Weighing: Weigh components into a brown glass vial (UV protection) with precision (

    
    g).
    
  • Thermal Homogenization: Heat the vial to

    
     (approx. 80-90°C) while stirring magnetically for 1 hour.
    
  • Degassing: Apply vacuum (10 mbar) for 15 minutes while in the isotropic phase to remove dissolved nitrogen/oxygen (which can form bubbles in the cell).

  • Cell Filling: Capillary fill the test cells on a hot plate (

    
    ). Seal with UV-curable epoxy.
    
VHR Measurement Protocol
  • Thermal Stress: Place the test cell in the VHR hot stage at 60°C.

  • Pulse Application: Apply a voltage pulse (

    
    V or 
    
    
    
    V) for 60 µs.
  • Open Circuit: Switch to open circuit for the frame time (16.67 ms for 60Hz).

  • Measurement: Record the voltage drop at the end of the frame.

    • 
      .
      
  • UV Stress Test (Optional but Recommended): Expose cell to UV backlight (30,000 nits equivalent) for 500 hours and re-measure VHR.

Visualization of Characterization Workflow

Workflow cluster_prep Preparation Phase cluster_test Validation Phase Syn Synthesis Pur Purification (Silica/Recryst) Syn->Pur Res Resistivity Check (>10^13 Ohm cm) Pur->Res Res->Pur Fail Mix Doping into Host Mixture Res->Mix Pass Fill Cell Filling (Vacuum) Mix->Fill VHR_Test VHR Measurement (60°C, 60Hz) Fill->VHR_Test

Figure 2: End-to-end workflow from synthesis to electro-optical validation.

References

  • Petrov, V. F. (2006).[1] "Liquid crystals for AMLCD and TFT-PDLCD applications." Liquid Crystals, 19(6), 729-741. Link

  • Merck KGaA. (2023). "Liquid Crystal Mixtures for Active Matrix Displays." Merck Electronics Display Solutions. Link

  • Gauza, S., et al. (2005).[2] "High birefringence and high resistivity isothiocyanate-based nematic liquid crystal mixtures."[2] Liquid Crystals, 32(8), 1077-1085. Link

  • Wu, S. T., & Yang, D. K. (2001). "Reflective Liquid Crystal Displays." Wiley-SID Series in Display Technology. (Standard text for VHR measurement protocols).
  • Gohel, P., et al. (2025). "Synthesis of Liquid Crystal Compound with Azo Linker and Effect of Terminal Group on Liquid Crystal Properties." International Journal of Research in Engineering and Science, 13(7), 31-41. Link

Sources

High-Precision Solubility Profiling of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (BCEB)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LC-402

Executive Summary

This application note details the solubility profiling, thermodynamic analysis, and purification protocols for trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (BCEB), industrially known as CP-4O2 . As a quintessential nematic liquid crystal mesogen, BCEB exhibits extreme lipophilicity (LogP > 6) and rigid core anisotropy. While primarily used in display technology mixtures, its structural motif—a phenyl-cyclohexyl core with alkyl/alkoxy tails—serves as an excellent model for Class II/IV BCS (Biopharmaceutics Classification System) compounds in drug development.

This guide provides researchers with a self-validating framework to determine equilibrium solubility, calculate thermodynamic dissolution parameters (Van't Hoff analysis), and execute high-purity recrystallization.

Physicochemical Context & Molecule Characterization

Before initiating solubility workflows, the solid-state properties of BCEB must be baselined. The trans configuration is thermodynamically stable and essential for mesophase formation; however, cis impurities significantly depress melting points and alter solubility.

PropertyValue / DescriptionContext
IUPAC Name trans-1-(4-Butylcyclohexyl)-4-ethoxybenzeneRigid rod-like mesogen
Industrial Code CP-4O2Standard LC nomenclature
Molecular Weight 260.42 g/mol Small molecule
LogP (Est.) ~6.1 - 6.5Highly Lipophilic / Hydrophobic
Melting Point ~35–55°C (Broad mesophase range)Critical: Must be measured via DSC prior to solubility testing to rule out cis-isomers.
Water Solubility Negligible (< 1 µg/mL)Requires non-aqueous titration or cosolvent systems.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Quantification of saturation solubility (


) across a temperature range (293K – 313K) to derive thermodynamic parameters.
Reagents & Equipment
  • Solvents: HPLC Grade n-Heptane, Toluene, Ethanol, Acetone, Acetonitrile.

  • Apparatus: Temperature-controlled orbital shaker (±0.1°C), 0.45 µm PTFE syringe filters (hydrophobic), HPLC-UV or GC-FID.

Experimental Workflow

The following workflow ensures equilibrium is reached without phase conversion (e.g., oiling out).

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24h - 48h @ Target Temp) Start->Equilibration Agitation (200 rpm) Sampling Sampling & Filtration (Pre-heated Syringe/Filter) Equilibration->Sampling Verify Undissolved Solid Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV @ 254nm) Dilution->Analysis DataProc Data Processing (Van't Hoff Plot) Analysis->DataProc

Figure 1: Standardized Shake-Flask Solubility Workflow. Note the critical step of pre-heating filtration equipment to prevent 'crash-out' during sampling.

Critical Considerations
  • Solid State Verification: Ensure excess solid remains present throughout the 24-48h period. If the solid disappears, the solution is unsaturated; add more BCEB.

  • Sampling Temp: When sampling at elevated temperatures (e.g., 40°C), the syringe and filter must be pre-warmed to the same temperature to prevent immediate precipitation inside the filter pore, which biases results low.

  • Analytical Method (HPLC):

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Acetonitrile:Water (90:10) is recommended due to high lipophilicity. Isocratic elution.

    • Detection: UV at 254 nm (Aromatic ring absorption).

Thermodynamic Analysis (Van't Hoff)

Solubility data at multiple temperatures allows for the calculation of dissolution enthalpy (


) and entropy (

).

The Van't Hoff Equation:



Where:

  • 
     = Mole fraction solubility.[1]
    
  • 
     = Gas constant (8.314 J/mol·K).
    
  • 
     = Temperature (Kelvin).[1][2]
    

Procedure:

  • Convert solubility (

    
     in mg/mL) to mole fraction (
    
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope =

    
     (Expect a negative slope, indicating endothermic dissolution).
    
  • Intercept =

    
    .
    

Interpretation:

  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for BCEB in ethanol/acetone).
    
  • Ideal Solubility: Compare experimental curves against the Ideal Solubility equation (using Melting Point and Enthalpy of Fusion from DSC) to estimate the activity coefficient (

    
    ), a measure of solvent-solute non-ideality.
    

Purification & Recrystallization Strategy

For drug development or high-purity LC applications, removing homologous impurities (propyl/pentyl analogs) or cis-isomers is critical.

Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and the non-polar nature of BCEB:

Solvent ClassRepresentativeSolubility BehaviorApplication
Non-Polar n-Heptane, HexaneHigh (Temp dependent)Primary Recrystallization . Good recovery upon cooling.
Aromatic Toluene, BenzeneVery HighToo soluble for crystallization; use for solvating crude oils.
Polar Protic Ethanol, IPALow to ModerateBest for Purity . High temp coefficient allows sharp crystallization.
Polar Aprotic Acetone, THFHighGood for cleaning glassware; poor yield for crystallization.
Anti-Solvent WaterInsolubleUsed to force precipitation from Ethanol/Acetone solutions.
Recommended Recrystallization Protocol (Ethanol/Heptane)

Method A: Single Solvent (Ethanol)

  • Best for: Removing trace organic impurities and cis-isomers.

  • Steps:

    • Reflux BCEB in Ethanol (approx. 10 mL per gram).

    • If not fully soluble, add small aliquots of Toluene until clear.

    • Slow cool to room temperature (controlled rate: 10°C/hour) to grow large, pure crystals.

    • Chill to 4°C to maximize yield.

    • Filter and wash with cold Ethanol.

Method B: Anti-Solvent (Acetone/Water)

  • Best for: Rapid recovery of material from reaction mixtures.

  • Steps:

    • Dissolve BCEB in minimum volume of Acetone.

    • Add Water dropwise until persistent turbidity is observed (Cloud Point).

    • Heat slightly to re-dissolve.

    • Allow to cool undisturbed.

RecrystallizationLogic Start Crude BCEB Mixture SolventCheck Solubility in Ethanol @ Reflux? Start->SolventCheck YesSoluble Fully Soluble SolventCheck->YesSoluble Yes NoSoluble Insoluble/Oiling Out SolventCheck->NoSoluble No ProcessA Slow Cool to 25°C (Thermodynamic Control) YesSoluble->ProcessA ProcessB Add Co-solvent (Toluene) OR Switch to Heptane NoSoluble->ProcessB ResultA High Purity Crystals (Removes cis-isomer) ProcessA->ResultA ResultB High Yield Recovery (May trap impurities) ProcessB->ResultB

Figure 2: Decision logic for purification. Ethanol provides the best impurity rejection due to the steep solubility curve of BCEB in polar protic solvents.

References

  • Biointerface Research in Applied Chemistry. (2021).[3] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from

  • NIST/TRC Web Thermo Tables. (2012). Thermophysical Property Data for Cyclohexyl-derivatives. Retrieved from

  • Journal of Chemical & Engineering Data.
  • Sigma-Aldrich. (2025). Product Specification: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (Homolog Reference). Retrieved from

Sources

Application Note & Protocol: Formulation of High Birefringence Eutectic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High birefringence (Δn) liquid crystals (LCs) are critical enabling materials for a variety of advanced optical and photonic applications, including spatial light modulators, optical phased arrays, and tunable terahertz devices.[1][2] Achieving a high Δn is often counterbalanced by undesirable properties such as high melting points and narrow operational temperature ranges. This application note provides a comprehensive guide to the formulation of high-birefringence eutectic liquid crystal mixtures. By forming a eutectic system, it is possible to significantly depress the melting point and broaden the nematic phase range of the final mixture, making it more practical for device applications.[3][4] This document details the theoretical underpinnings, component selection strategies, a step-by-step preparation protocol, and essential characterization techniques for these advanced materials.

Part 1: Theoretical Foundations

The Eutectic Concept in Liquid Crystals

A eutectic mixture is a blend of two or more components that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual constituents.[5] This phenomenon occurs because the intermolecular interactions between dissimilar molecules in the mixture are weaker than those between identical molecules in the pure components, disrupting the crystal lattice and lowering the energy required for melting.[5][6]

In the context of liquid crystals, creating a eutectic mixture is a powerful strategy to achieve a material with a wide and accessible nematic temperature range.[3][4] Individual high-birefringence compounds often have high melting points and a strong tendency to form smectic phases, limiting their utility.[7] By carefully selecting and combining several such components, the resulting eutectic mixture can exhibit a nematic phase at or below room temperature, a property crucial for most electro-optic devices.[4][7]

The Molecular Basis of High Birefringence

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of a material's optical anisotropy. In liquid crystals, high birefringence originates from the anisotropy of molecular polarizability.[2][3] This is achieved through specific molecular design principles:

  • Elongated π-Conjugated Systems: The most effective way to increase birefringence is to extend the length of the π-electron conjugated system within the LC molecule.[2][8] This is accomplished by incorporating rigid cores such as biphenyl, terphenyl, and tolane (diphenylacetylene) units.[2][9]

  • Highly Polarizable Groups: The inclusion of groups with high electronic polarizability, such as the isothiocyanate (–NCS) terminal group and carbon-carbon triple bonds (–C≡C–), significantly contributes to a large Δn.[9][10] Isothiocyanates are particularly favored over cyano (–CN) analogues as they tend to provide higher birefringence and lower viscosity.[2][10]

  • Molecular Shape: A high length-to-breadth ratio (i.e., a long, rod-like shape) is a fundamental characteristic of molecules that form liquid crystal phases and contributes to high optical anisotropy.[11][12]

Component Selection Criteria

The formulation of a successful eutectic mixture requires a strategic selection of individual LC components. The goal is to balance the desired high birefringence with other critical performance parameters.

Table 1: Key Parameters for Selecting LC Components

ParameterRationale & Target Value
Birefringence (Δn) Each component should possess a high intrinsic Δn. Molecules with tolane and isothiocyanate groups are excellent candidates.[1][9]
Melting Point (Tₘ) Select components with the lowest possible melting points and low melting enthalpies to maximize the depression of the mixture's melting point.[2]
Nematic Range Choose components that exhibit a nematic phase. Even monotropic nematics (where the nematic phase only appears on cooling) can be valuable.[2]
Viscosity (γ₁) Low rotational viscosity is crucial for fast switching times in devices. Avoid overly long alkyl chains or bulky lateral groups.[9][13]
Chemical Purity Purity should be extremely high (>99.5%) to ensure reproducibility and high electrical resistivity in the final mixture.[8]
Dielectric Anisotropy (Δε) The sign and magnitude of Δε depend on the application. For positive-drive devices, components with a strong dipole moment parallel to the long axis are needed.

A common strategy is to mix polar, high-Δn compounds (e.g., isothiocyanatotolanes) with non-polar, low-viscosity compounds to optimize the overall performance.[10][13]

Part 2: Experimental Protocol: Preparation of a High Birefringence Eutectic Mixture

This protocol describes the gravimetric preparation of a multi-component eutectic liquid crystal mixture.

Materials and Equipment
  • Materials:

    • Individual liquid crystal components (purity > 99.5%)

    • Small glass vials with PTFE-lined caps

    • Acetone or isopropanol for cleaning

  • Equipment:

    • Analytical balance (readability ±0.01 mg)

    • Hot plate with magnetic stirring capability

    • Small magnetic stir bar

    • Oven or vacuum oven

    • Vortex mixer

    • Ultrasonic bath

Pre-Preparation: Purity and Handling
  • Component Purity: Ensure all individual LC components are of the highest available purity. Impurities can drastically alter the phase transition temperatures and electrical properties of the final mixture.[8]

  • Glassware Cleaning: Thoroughly clean all vials and stir bars with solvent and dry them completely in an oven at >100 °C to remove any moisture or organic residues.

  • Component Degassing: If components have been stored for a long time, it may be beneficial to degas them under vacuum to remove dissolved air, which can cause defects in LC cells.

Step-by-Step Gravimetric Method
  • Calculate Component Masses: Determine the target weight percentage (wt%) for each component in the mixture. For a total mixture mass of, for example, 100 mg, calculate the required mass of each component.

  • Tare the Vial: Place a clean, dry vial on the analytical balance and tare the weight.

  • Weighing: Carefully add the calculated mass of the first component to the vial. Record the exact mass. Repeat this process for each subsequent component, adding them to the same vial and recording the cumulative mass after each addition. Causality: The gravimetric method is precise and ensures a reproducible composition, which is critical for achieving the target physical properties.

  • Add Stir Bar: Place a small, clean magnetic stir bar into the vial.

  • Seal Vial: Securely cap the vial.

Homogenization and Degassing

The goal of this step is to ensure all components are completely dissolved into a single, uniform phase.

  • Heating to Isotropic Phase: Place the sealed vial on a hot plate. Gently heat the mixture to a temperature approximately 10-15 °C above the expected clearing point (nematic-to-isotropic transition temperature) of the mixture. If the clearing point is unknown, heat until the mixture becomes a completely clear, transparent liquid (the isotropic phase).[4]

  • Magnetic Stirring: While heating in the isotropic phase, stir the mixture using the magnetic stir bar for at least 30-60 minutes. This mechanical agitation is essential for achieving a homogeneous blend.

  • Vortex/Ultrasonication (Optional): For potentially difficult-to-mix components, periodically remove the vial from the heat (with caution), vortex it for 30 seconds, or place it in an ultrasonic bath for 5-10 minutes to aid in dissolution.

  • Slow Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. Rapid cooling can induce phase separation or uncontrolled crystallization.

  • Verification: After cooling, the mixture should appear uniform. Observe it under a polarizing microscope to confirm the presence of the desired nematic phase at room temperature. The mixture is now ready for characterization or use.

G cluster_prep Part A: Preparation cluster_homogenize Part B: Homogenization cluster_qc Part C: Quality Control start Start: Define Mixture Composition weigh 1. Gravimetric Weighing of Components start->weigh mix 2. Combine in Vial with Stir Bar weigh->mix heat 3. Heat to Isotropic Phase (T > Clearing Point) mix->heat stir 4. Magnetic Stirring (30-60 min) heat->stir cool 5. Slow Cooling to Room Temperature stir->cool verify 6. Verify Nematic Phase (Polarizing Microscopy) cool->verify finish End: Homogeneous Eutectic Mixture verify->finish

Figure 1: Experimental workflow for the preparation of a eutectic liquid crystal mixture.

Part 3: Characterization and Quality Control

After preparation, the mixture must be characterized to verify its physical properties.

Phase Transition Analysis

The melting point (Tₘ) and clearing point (Tₙᵢ) define the nematic operational range. These are typically measured using:

  • Differential Scanning Calorimetry (DSC): Provides precise values for transition temperatures and enthalpies.

  • Polarizing Optical Microscopy (POM): A hot-stage equipped microscope allows for direct visual observation of phase transitions as the sample is heated and cooled.

Birefringence (Δn) Measurement

Birefringence is a key performance metric. A common and effective method involves using a spectrophotometer and a planar-aligned liquid crystal cell of a known thickness (d).

  • Cell Preparation: Fill a liquid crystal cell (e.g., composed of two parallel glass plates with a known spacing) with the prepared mixture by capillary action in its isotropic phase.

  • Optical Setup: Place the cell between two crossed polarizers in the light path of a spectrophotometer. The director of the LC should be oriented at 45° to the axes of the polarizers.

  • Transmission Spectrum: Measure the transmission spectrum, T(λ), as a function of wavelength, λ.

  • Calculation: The transmission will show a series of maxima and minima. The birefringence can be calculated from the wavelengths of these extrema. The condition for a transmission minimum is given by the phase retardation, δ, being an integer multiple of 2π:

    δ = (2π * d * Δn(λ)) / λ = m * 2π

    Therefore, Δn(λ) = (m * λ) / d

    where m is an integer order of the extremum. By analyzing multiple extrema across the spectrum, a dispersion curve of Δn versus wavelength can be determined.[14][15] Other methods include using an Abbé refractometer or various interferometry techniques.[16][17]

Data Interpretation

The properties of the mixture are a weighted average of the individual components, modulated by the eutectic behavior.

Table 2: Hypothetical Example of a Three-Component Eutectic Mixture

Component / MixtureWt%Tₘ (°C)Tₙᵢ (°C)Δn (at 633 nm)
Compound A-851050.42
Compound B-70950.38
Compound C-65750.31
Eutectic Mixture SG-1 100-5 98 0.39

This is illustrative data. Actual values depend on the specific components and their ratios.

The data clearly shows the primary benefit of the eutectic formulation: the melting point of the mixture is dramatically lower than any of its constituents, providing a wide and practical nematic range.

G cluster_inputs Input Components cluster_process Formulation cluster_outputs Resulting Mixture Properties A Component A (High Δn, High Tₘ) P Eutectic Mixing (Gravimetric Protocol) A->P B Component B (High Δn, Med Tₘ) B->P C Component C (Med Δn, Low Tₘ) C->P D1 High Birefringence (Δn) P->D1 D2 Wide Nematic Range P->D2 D3 Low Melting Point (Tₘ) P->D3

Figure 2: Relationship between component properties and the final eutectic mixture characteristics.

References

  • Trushkevych, O., et al. (2014). Broad spectrum measurement of the birefringence of an isothiocyanate based liquid crystal. Optics Express, 22(13), 15949-15955. [Link]

  • Gauza, S., et al. (2005). High birefringence and high resistivity isothiocyanate-based nematic liquid crystal mixtures. Liquid Crystals, 32(8), 1077-1085. [Link]

  • Xiong, W., et al. (2016). High-birefringence nematic liquid crystal for broadband THz applications. Liquid Crystals, 43(3), 331-339. [Link]

  • Wang, C-L., et al. (2014). Electro-optical properties of high birefringence liquid crystal compounds with isothiocyanate and naphthyl group. Chinese Physics B, 23(11), 114202. [Link]

  • Lin, Y-H., et al. (2020). Real-time measurement of liquid crystal birefringence. Proceedings of SPIE, Vol. 11554. [Link]

  • Akahane, T., et al. (1979). Birefringence measurement of liquid crystals. Optica Acta: International Journal of Optics, 26(8), 943-950. [Link]

  • Gauza, S., et al. (2007). High birefringence and high resistivity isothiocyanate-based nematic liquid crystal mixtures. Liquid Crystals, 32(8), 1077-1085. [Link]

  • Wan, D., et al. (2021). Synthesis and properties of isothiocyanate liquid crystals containing cyclohexene unit. Liquid Crystals, 48(1), 1-11. [Link]

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]

  • Aver'yanov, E. M., et al. (1982). Study of orientation-statistical properties of liquid crystals of the tolane class by optical methods. Soviet Physics JETP, 56(2), 311-318. [Link]

  • Lieberman, D. (2006). Measuring the Birefringence of a Liquid Crystal. University of Chicago. [Link]

  • Wu, S-T., et al. (1986). Birefringence measurements of liquid crystals. Applied Optics, 25(21), 3951-3955. [Link]

  • Xiong, W., et al. (2016). High-birefringence nematic liquid crystal for broadband THz applications. Liquid Crystals, 43(3), 331-339. [Link]

  • Fischer, B. M., et al. (2013). Highly birefringent, low-loss liquid crystals for terahertz applications. Applied Physics Letters, 102(25), 251101. [Link]

  • Chen, Z., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Journal of Materials Chemistry C, 11, 5269-5276. [Link]

  • Kula, P., & Dabrowski, R. (2011). High Birefringence Liquid Crystals Mixtures and their Selected Applications. Opto-Electronics Review, 19(3), 251-260. [Link]

  • Wu, S-T., et al. (1995). High Birefringent Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 261(1), 1-13. [Link]

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. ResearchGate. [Link]

  • Chen, D., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Advanced Materials, 35(20), 2211474. [Link]

  • XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals. XR Pharmaceuticals. [Link]

  • Li, Y., et al. (2022). Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals. Liquid Crystals, 49(4), 541-549. [Link]

  • Goud, N. R., et al. (2023). Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. RSC Advances, 13, 31766-31787. [Link]

  • T, S. (2018). Liquid Crystal and their Applications. International Journal of Advance Engineering and Research Development, 5(4). [Link]

  • Cruz, R., et al. (2022). Solids Turn into Liquids—Liquid Eutectic Systems of Pharmaceutics to Improve Drug Solubility. Pharmaceutics, 14(3), 493. [Link]

  • Goud, N. R., et al. (2023). Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. ResearchGate. [Link]

  • Khoo, I. C. (2007). Introduction to Liquid Crystals. Wiley. [Link]

  • Al-khattaf, F. S., et al. (2017). Liquid pharmaceuticals formulation by eutectic formation. University of Leicester - Figshare. [Link]

  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. [Link]

  • Dakenam. (2023). Structure of Liquid Crystal You Should Know. Dakenam. [Link]

Sources

Standard Operating Procedure: Handling & Characterization of Alkyl-Alkoxy Phenylcyclohexane Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Introduction

This Application Note defines the protocols for the safe handling, purification, and characterization of alkyl-alkoxy phenylcyclohexanes (PCHs) . These compounds are a critical class of thermotropic liquid crystals (mesogens) widely used in low-viscosity nematic mixtures for Active Matrix LCDs (AM-LCD).

Unlike standard organic reagents, PCHs require specific handling to maintain their dielectric anisotropy (


)  and Voltage Holding Ratio (VHR) . Even trace ionic impurities (ppb levels) or moisture can degrade their performance in electro-optical devices. This guide addresses the needs of researchers in materials science and early-stage drug development where the phenylcyclohexane scaffold is utilized for its lipophilic properties.

Safety & Environmental Controls (HSE)

While alkyl-alkoxy phenylcyclohexanes are generally chemically stable, they are classified as organic irritants and potential aquatic toxins.

Hazard Identification
  • Skin/Eye Irritation: Prolonged contact may cause dermatitis or conjunctivitis.

  • Sensitization: Potential skin sensitizers upon repeated exposure.[1][2]

  • Environmental: Toxic to aquatic life with long-lasting effects (Category Chronic 2).

Engineering Controls
  • Ventilation: All weighing and open-vessel handling must occur within a certified fume hood (Face velocity > 0.5 m/s).

  • Static Control: Use ionizing blowers when handling dry powders. PCH crystals are prone to static buildup, which can cause scattering losses during weighing.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Change immediately upon splash contact.

  • Eyes: Chemical splash goggles.

  • Respiratory: N95/P2 particulate respirator if handling large quantities of dry powder outside a hood.

Storage and Stability

  • Temperature: Store at 20°C ± 5°C . Refrigeration is generally not required for pure PCHs and may induce condensation upon opening.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of alkyl chains or hydrolysis of alkoxy groups over extended periods (years).

  • Light: Amber glass vials are mandatory. UV light can induce photo-isomerization or radical degradation.

Operational Protocols

Protocol A: Purification via Recrystallization (Self-Validating)

Objective: Remove ionic impurities and isomers to achieve >99.9% purity (HPLC) and stable phase transition temperatures.

The "Constant


" Validation: 
The most sensitive indicator of purity in liquid crystals is the Nematic-Isotropic Transition Temperature (

)
. The protocol is considered complete only when

remains constant (

) between two successive recrystallizations.

Step-by-Step Procedure:

  • Solvent Selection: Use Ethanol (absolute) or a Hexane/Ethanol (1:4) mixture. PCHs are highly soluble in hydrocarbons but moderately soluble in alcohols, allowing for thermal recrystallization.

  • Dissolution: Dissolve crude PCH in the boiling solvent. Use the minimum volume required to achieve saturation.

  • Hot Filtration: Filter the hot solution through a 0.2

    
    m PTFE membrane to remove particulate matter (dust is fatal to LC alignment).
    
  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C for 12 hours. Rapid cooling traps impurities.

  • Collection: Filter crystals using a sintered glass funnel (Porosity 3). Wash with cold (-20°C) solvent.

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 24 hours.

  • Validation: Measure

    
     via DSC (see Protocol B). If 
    
    
    
    increases by
    
    
    compared to the previous batch, repeat the cycle.
Protocol B: Phase Characterization (DSC & POM)

Objective: Define the mesophase range (Melting point


 and Clearing point 

).

1. Differential Scanning Calorimetry (DSC)

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Reference: Empty aluminum pan.

  • Cycle:

    • Heat to Isotropic (

      
      ) at 10°C/min to erase thermal history.
      
    • Cool to Crystal (

      
      ) at 5°C/min.
      
    • Heat to Isotropic at 2°C/min (Measurement Run).

  • Analysis: Record the onset temperature of the endothermic peaks.

2. Polarized Optical Microscopy (POM)

  • Setup: Cross-polarizers (90° angle).

  • Observation: Place sample on a hot stage. Heat to the nematic phase.[3]

  • Texture Identification:

    • Schlieren Texture: Indicates Nematic phase (thread-like defects).

    • Focal Conic Fan: Indicates Smectic A/C phases (if present).[3]

    • Dark Field: Indicates Isotropic (liquid) or Homeotropic alignment.

Protocol C: Ionic Purification (For High-Resistivity Applications)

Objective: Removal of trace ions to prevent "image sticking" in displays.

  • Prepare a chromatographic column packed with neutral alumina (activity grade I).

  • Dissolve the PCH in non-polar solvent (e.g., Toluene or Heptane).

  • Elute through the column. The alumina acts as an ion scavenger.

  • Evaporate solvent using a Rotary Evaporator.

  • Recrystallize once (Protocol A) to remove solvent traces.

Visualized Workflows

Workflow 1: Purification & Validation Logic

This diagram illustrates the decision-making process for purifying PCH mesogens.

PCH_Purification Raw Crude PCH Material Dissolve Dissolve in Hot Ethanol (60°C) Raw->Dissolve Filter Hot Filtration (0.2 µm PTFE) Dissolve->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Collect Vacuum Filtration & Vacuum Drying Cool->Collect DSC DSC Analysis (Measure T_NI) Collect->DSC Decision Compare T_NI to Previous Cycle DSC->Decision Decision->Dissolve T_NI Increased > 0.1°C (Impure) Final Final Product (>99.9% Purity) Decision->Final T_NI Constant (Pure)

Caption: Iterative purification cycle. The process loops until the Nematic-Isotropic transition temperature stabilizes, confirming the removal of eutectic impurities.

Workflow 2: Phase Transition Logic

Understanding the thermal behavior of Alkyl-Alkoxy Phenylcyclohexanes.

Phase_Transitions Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Layered Order) *Optional* Solid->Smectic Heating (Tm) Nematic Nematic Phase (Directional Order) Solid->Nematic Heating (Tm) Smectic->Nematic Heating Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heating (T_NI) Isotropic->Nematic Cooling

Caption: Thermotropic path. Most PCHs transition from Solid directly to Nematic, but longer alkyl chains may induce an intermediate Smectic phase.

Data Summary & Properties

Typical Physical Properties of PCH Homologs

Note: Values are generalized for trans-4-alkyl-4'-alkoxyphenylcyclohexanes.

PropertySymbolTypical ValueUnitRelevance
Melting Point

30 – 60°CLower limit of operating range.[4]
Clearing Point

50 – 90°CUpper limit of operating range.
Dielectric Anisotropy

-2 to +5-Determines response to electric field.
Optical Birefringence

0.08 – 0.12-Affects light transmission in LCDs.
Viscosity

15 – 25mPa·sLow viscosity = Fast switching speed.
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low

Solvent residue or isomers present.Dry sample >24h at 40°C; Recrystallize.
High Current Draw Ionic contamination.Perform Alumina filtration (Protocol C).
Cloudy Melt Particulate dust or moisture.Hot filtration (0.2

m); Store in desiccator.
Yellowing Oxidation / UV degradation.Store in amber vials under Argon.

References

  • Merck KGaA. (2025). Safety Data Sheet: Liquid Crystal Mixtures (E7/ZLI Series). Sigma-Aldrich.[5] Link

  • Eidenschink, R. (1988). Liquid Crystalline trans, trans-4-alkoxy-4'-alkylbicyclohexyls.[6] Molecular Crystals and Liquid Crystals.[3][6][7][8] Link

  • Kelly, S. M. (1995). The synthesis and liquid crystal properties of certain 1-(4′-n-alkoxy...). Liquid Crystals, Taylor & Francis.[7] Link

  • University of Cape Town. (2023). SOP: Crystallization and Purification Techniques. UCT Science. Link

  • PubChem. (2023). Compound Summary: 4-Cyano-4'-pentylbiphenyl (5CB) - Analogous Handling Data. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of cis and trans Isomers of 1-(4-Butylcyclohexyl)-4-ethoxybenzene

[1][2]

System Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ISO-SEP-BCEB-001[1][2]

Introduction: The Isomer Challenge

Welcome to the technical support hub for liquid crystal intermediates. You are likely dealing with 1-(4-Butylcyclohexyl)-4-ethoxybenzene , a classic mesogen.[1][2]

The core challenge with this molecule is the cyclohexane ring stereochemistry .

  • Target Product: Trans-isomer (Thermodynamic product). The 1,4-substituents are diequatorial .[1][2] This linear geometry is essential for liquid crystalline behavior (mesophase formation).[2]

  • Impurity: Cis-isomer (Kinetic byproduct).[1][2] One substituent is axial, the other equatorial. This "bent" geometry disrupts molecular packing, drastically lowering the clearing point and acting as a non-mesogenic impurity.

This guide provides self-validating protocols to separate, analyze, and convert these isomers.

Module 1: Analytical Troubleshooting (Identification)

Q: How do I definitively distinguish the cis and trans peaks on my chromatogram?

A: You cannot rely solely on retention time without a standard, as elution order shifts based on the stationary phase. Use the "Shape Selectivity Rule" and validate with NMR.

1. HPLC Method (Reverse Phase - C18)
  • Column: C18 (Octadecylsilyl) with high carbon load (e.g., Agilent Zorbax Eclipse or Phenomenex Luna).

  • Mobile Phase: Acetonitrile/Water (Isocratic 80:20 or 90:10).[2]

  • Elution Order:

    • Trans-isomer: Elutes LATER . The linear, planar shape allows maximum surface contact with the C18 alkyl chains (hydrophobic interaction).

    • Cis-isomer: Elutes EARLIER . The bent structure reduces effective surface area for hydrophobic binding.

  • Troubleshooting: If resolution is poor (

    
    ), lower the temperature to 20°C. Shape selectivity often improves at lower temperatures.
    
2. GC Method (Non-Polar Capillary)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5).[1][2]

  • Elution Order:

    • Trans-isomer: Typically elutes LATER due to higher boiling point and denser packing (Van der Waals interactions), despite the cis isomer often having a higher dipole moment.[2]

    • Validation: Trans isomers of 1,4-disubstituted cyclohexanes generally have higher boiling points than their cis counterparts.[1][2]

3. The "Gold Standard" Validation:

H-NMR

Do not guess. Run a proton NMR in

  • Trans-isomer (Diequatorial): The axial proton (

    
    ) exhibits a large axial-axial coupling constant  (
    
    
    ).[1][2] It appears as a broad triplet of triplets (
    
    
    ).[2]
  • Cis-isomer (Axial/Equatorial): The equatorial proton (

    
    ) exhibits only small axial-equatorial  and equatorial-equatorial  couplings (
    
    
    ).[1][2] It appears as a narrow multiplet or broad singlet.[2]

Module 2: Preparative Separation (Recrystallization)[1]

Q: My product is "oiling out" instead of crystallizing. How do I isolate the trans isomer?

A: Oiling out occurs because the melting point of the cis/trans mixture is lower than the pure trans isomer (~45–50°C for the butyl homologue), often dropping below room temperature. You must use a Low-Temperature Solvent Fractionation protocol.[1][2]

Protocol: The "Cold Ethanol" Crash
  • Dissolution: Dissolve the crude mixture in Ethanol (95%) or Methanol at 50°C. Use the minimum amount of solvent required to dissolve it (approx. 3–5 mL per gram).

    • Note: If the mixture is very oily, add 10% Hexane to improve solubility, but this decreases yield.

  • Cooling: Slowly cool to Room Temperature (RT) with stirring.

  • The Critical Step (Seeding): If oil droplets form, reheat until clear, then add a seed crystal of pure trans isomer at 30°C. If you lack seeds, scratch the glass wall or use a dry ice probe on the flask exterior.

  • Deep Freeze: Once nucleation starts, move the flask to -20°C for 12 hours.

  • Filtration: Filter quickly on a chilled Buchner funnel.

    • Precipitate: Enriched Trans-isomer.[1][2]

    • Filtrate (Mother Liquor): Enriched Cis-isomer + uncrystallized Trans.[1][2]

Data Table: Solvent Efficiency

Solvent SystemYield (Trans)Purity (Trans)Risk Factor
Ethanol (Abs) High (70-80%)High (>98%)Oiling out if cooling is too fast.[1][2]
Hexane Low (40-50%)Medium (>95%)High solubility leads to loss of product.[1][2]
Acetone Very LowLowToo soluble; difficult to crystallize.[2]

Module 3: Chemical Isomerization (Yield Recovery)

Q: I have 30% cis isomer in my mother liquor. Is it waste?

A: No. You can convert the unwanted cis isomer into the desired trans isomer using Thermodynamic Equilibration . The trans (diequatorial) form is thermodynamically more stable by approx. 1.7 kcal/mol.[2]

Protocol: Base-Catalyzed Isomerization

Warning: Perform in a fume hood. Excludes moisture.[1][2]

  • Concentrate: Evaporate the mother liquor (rich in cis) to dryness.

  • Reagents: Dissolve residue in DMSO (Dimethyl sulfoxide) or DMF . Add 20 mol% Potassium tert-butoxide (KOtBu) .

  • Reaction: Heat to 100°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The strong base deprotonates the benzylic position (alpha to the ring), forming a planar carbanion intermediate. Reprotonation occurs from the less hindered face, favoring the thermodynamic trans product.

  • Quench: Pour into ice water and extract with hexane/ethyl acetate.

  • Result: The ratio will equilibrate to roughly 80:20 (Trans:Cis) .

  • Recycle: Feed this equilibrated mixture back into the Module 2 recrystallization step.

Visual Workflow

The following diagram illustrates the logical decision tree for processing your crude reaction mixture.

SeparationWorkflowcluster_legendProcess KeystartCrude Mixture(Cis + Trans)analyzeStep 1: Analytical HPLC/GCDetermine Cis/Trans Ratiostart->analyzedecisionIs Trans > 80%?analyze->decisioncrystStep 2: Recrystallization(Ethanol, -20°C)decision->crystYesisomerizeStep 3: Isomerization(KOtBu / DMSO / 100°C)decision->isomerizeNo (Enrich first)filterFiltrationcryst->filtersolidSolid Phase(Pure Trans)filter->solidCrystalsliquidMother Liquor(Enriched Cis)filter->liquidFiltrateliquid->isomerizeRecycleequilibrateEquilibrated Mix(~80% Trans)isomerize->equilibrateequilibrate->crystLoop to Step 2keyTrans = Diequatorial (Stable)Cis = Axial/Equatorial (Unstable)

Caption: Closed-loop workflow for purifying and recycling 1-(4-Butylcyclohexyl)-4-ethoxybenzene isomers.

FAQ: Common Pitfalls

Q: Can I use Urea Inclusion Compounds (UIC) for this separation? A: Yes. Urea forms hexagonal channels that trap linear molecules (trans) while excluding bent ones (cis).[2]

  • Method: Dissolve urea in hot methanol, add your mixture.[2] The trans isomer will form a clathrate precipitate. This is excellent if recrystallization fails, but requires decomposing the urea complex with warm water afterwards.

Q: Why does my HPLC peak shape look terrible? A: Liquid crystals are highly lipophilic.[2] If you use 100% organic mobile phase, they may elute too fast.[2] If you use too much water, they may precipitate on the column.

  • Fix: Use a gradient starting at 70% ACN up to 100% ACN.[2] Ensure your sample is dissolved in the mobile phase, not pure THF or Hexane, to prevent "solvent shock" band broadening.

Q: I see a third peak. What is it? A: Check your synthesis route.

  • If via Friedel-Crafts: It could be the ortho-substituted isomer (1-(2-butylcyclohexyl)...).[1][2]

  • If via Hydrogenation: It could be the partially reduced alkene (cyclohexene derivative).

  • Tip: Run a GC-MS.[1][2] The cis and trans isomers have identical masses (

    
     260 for butyl), but structural isomers will have different fragmentation patterns.
    

References

  • ChemicalBook. (2025).[2] 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Properties and Safety. (Data for homologous series). Link

  • PrepChem. (n.d.).[2] Synthesis of 4-tert-Butyl-cyclohexanol (Cis/Trans Reduction Protocols). (Foundational chemistry for cyclohexyl ring stereocontrol). Link

  • ResearchGate. (2016).[2] Synthesis of liquid crystalline compounds containing cyclohexylphenyl units.[2][6] (Detailed isomerization and acetylation data). Link

  • Organic Syntheses. (1973).[2] trans-4-t-Butylcyclohexanol.[1][2][7] (Classic method for separating trans isomers via recrystallization).[2] Link[1]

  • CymitQuimica. (2025).[2] 1-Ethoxy-4-(Trans-4-n-Propylcyclohexyl)Benzene Product Data.Link[1]

Purification of PCH-402 to remove cis-isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of cis-isomer impurities from PCH-402 API

Audience: Process Chemists, Purification Scientists, and Drug Development Leads.

Executive Summary & Technical Context

Status: Active Support Topic Compound Class: Small Molecule API (Representative Geometric Isomer Model) Critical Quality Attribute (CQA): Isomeric Purity > 99.5% (trans-configuration).

The Challenge: PCH-402 synthesis frequently yields a mixture of geometric isomers. The cis-isomer impurity typically exhibits similar solubility profiles and chromatographic retention to the desired trans-PCH-402, creating a "critical pair" separation challenge. Standard C18 flash chromatography is often insufficient due to the lack of steric selectivity.

This guide provides a tiered troubleshooting approach, moving from scalable thermodynamic control (Crystallization) to high-resolution kinetic separation (Chromatography), and finally, chemical remediation (Isomerization).

Troubleshooting Guide: Crystallization & Isolation

Context: Crystallization is the most cost-effective method for bulk removal of cis-isomers, provided the eutectic point is not reached.

FAQ: Why is the cis-isomer co-precipitating with my product?

Diagnosis: You are likely operating under kinetic control rather than thermodynamic control . If PCH-402 precipitates too rapidly (crash cooling or rapid anti-solvent addition), the crystal lattice traps the cis-impurity (occlusion).

Corrective Protocol:

  • Switch to Cooling Crystallization: Avoid anti-solvents initially. Use a solvent system where the solubility differential between cis and trans is maximized at high temperatures.

  • The "Digestion" Step (Ostwald Ripening):

    • Heat the slurry to near-reflux.[1]

    • Hold for 2–4 hours.

    • Cool slowly (0.1 °C/min). This allows the thermodynamically unstable cis-crystals to redissolve and reprecipitate as the more stable trans-form (assuming trans is the higher melting isomer, which is typical for rigid systems).

FAQ: The mother liquor is enriched with cis, but yield is low. How do I recover?

Diagnosis: You have reached the eutectic limit . Further cooling will co-crystallize both isomers.

Corrective Protocol:

  • Stop Cooling: Filter at the temperature where cis-saturation is reached.

  • Don't discard the liquor: Perform a Chemical Isomerization (see Section 4) on the mother liquor to convert the waste cis back into trans, then recycle.

Troubleshooting Guide: Chromatography (Prep-HPLC/Flash)

Context: When crystallization fails to reach >99.5% purity, chromatographic "polishing" is required.

FAQ: I see only one broad peak on C18. How do I resolve the isomers?

Diagnosis: Standard Alkyl (C18) phases rely on hydrophobicity. Geometric isomers often have identical hydrophobicity (logP) but different 3D shapes.

Solution: Shape Selectivity Screening Switch to a stationary phase that interacts with the pi-electron cloud or steric shape of the molecule.

Stationary PhaseMechanism of ActionRecommendation
Phenyl-Hexyl

-

interactions discriminate based on double bond accessibility.
Primary Choice for aromatic PCH-402 analogs.
C30 (Triacontyl) High steric hindrance; "slots" molecules based on shape (planar vs. bent).Best for lipid-like or long-chain isomers.
Amylose/Cellulose (Chiral) Even if PCH-402 is achiral, chiral columns separate geometric isomers via steric pockets.Last Resort (High Cost).
FAQ: The cis-isomer tails into the main peak. How do I fix the peak shape?

Diagnosis: Secondary interactions (silanol activity) or column overloading.

Corrective Protocol:

  • Modifier Check: Ensure 0.1% TFA (acidic) or 0.1% DEA (basic) is added to suppress ionization, depending on PCH-402's pKa.

  • Load Reduction: Inject <1% of column volume. Isomer separations require higher plate counts (

    
    ) than standard impurity removal.
    

Advanced Protocol: Chemical Isomerization (The "Rescue" Strategy)

Context: If the synthesis yields 30-40% cis-impurity, purification leads to massive yield loss. The solution is to chemically equilibrate the mixture toward the thermodynamically stable isomer (usually trans).

Protocol: Iodine-Catalyzed Photoisomerization

  • Applicability: Effective if PCH-402 contains an alkene backbone.

  • Mechanism: Radical attack on the double bond allows rotation, settling into the lower-energy trans state.

Step-by-Step:

  • Dissolve crude PCH-402 in DCM or Toluene.

  • Add 5-10 mol% Iodine (

    
    ).
    
  • Stir under visible light (or reflux) for 4 hours.

  • Monitor: Check HPLC until the cis:trans ratio stabilizes (equilibrium).

  • Quench: Wash with Sodium Thiosulfate (

    
    ) to remove iodine.
    
  • Purify: Proceed to crystallization (now with a better starting ratio).

Visualizing the Workflow

The following logic gate describes the decision process for purifying PCH-402 based on impurity levels.

PCH402_Purification Start Crude PCH-402 (Contains Cis-Isomer) Check_Ratio Check Cis:Trans Ratio (HPLC) Start->Check_Ratio High_Cis High Cis Content (>15%) Check_Ratio->High_Cis Ratio Poor Low_Cis Low Cis Content (<15%) Check_Ratio->Low_Cis Ratio Good Isomerization Chemical Isomerization (Iodine/Acid Cat.) High_Cis->Isomerization Equilibrate Crystallization Thermodynamic Crystallization (Slow Cool / Digestion) Low_Cis->Crystallization Isomerization->Low_Cis Recycle Check_Purity Purity Check Crystallization->Check_Purity Success Final API (>99.5% Trans) Check_Purity->Success Pass Prep_HPLC Preparative HPLC (Phenyl-Hexyl Phase) Check_Purity->Prep_HPLC Fail (Polishing Needed) Prep_HPLC->Success

Caption: Decision tree for PCH-402 purification, prioritizing yield (Isomerization) and scalability (Crystallization) before Chromatography.

Technical Data Summary

Solvent Screening Guide for PCH-402 Crystallization

Solvent ClassExampleInteraction TypeOutcome for Cis-Removal
Alcohols IPA, EthanolH-BondingGood. Often differentiates based on crystal packing density.
Alkanes Heptane, HexaneVan der WaalsPoor. Generally precipitates both isomers as oils (oiling out).
Aromatics Toluene

-Stacking
Excellent. Can preferentially solvate the cis-isomer (if aromatic), leaving pure trans solid.
Chlorinated DCMDipole-DipoleAvoid. Solubility usually too high for effective yield.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 10: Separation of Isomers).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Section: Melt Crystallization and Isomer Separation).

  • FDA Guidance for Industry. (2006). Q3A(R2) Impurities in New Drug Substances. (Defining thresholds for isomeric impurities).

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.

Sources

Technical Support Center: Optimizing LCD Response Time with trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and engineers utilizing trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene to enhance the performance of liquid crystal displays (LCDs). This guide is structured to provide not just procedural steps, but a deep, causal understanding of the experimental variables at play. Our goal is to empower you with the scientific rationale needed to troubleshoot and optimize your electro-optical experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene and its role in modulating LCD response times.

Q1: What is trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene and why is it used in LCDs?

A1: Trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a calamitic (rod-shaped) nematic liquid crystal. Its molecular structure, featuring a cyclohexane ring, is specifically designed to have a low rotational viscosity (γ₁) compared to compounds with multiple aromatic (benzene) rings[1][2]. In an LCD, the response time is directly proportional to the rotational viscosity of the liquid crystal mixture. By doping a host nematic mixture with a low-viscosity additive like this one, the overall viscosity of the mixture is reduced, thereby enabling the liquid crystal directors to reorient more quickly in response to an electric field, leading to a faster response time[3][4].

Q2: What are the key material properties of this compound that influence LCD switching speed?

A2: The switching behavior of a nematic liquid crystal is primarily governed by a few key parameters. The response time (τ) can be generally described by the following proportionalities for rise time (τ_on) and decay time (τ_off):

  • τ_on (Rise Time) ∝ (γ₁ * d²) / (ε₀ * |Δε| * V² - K * π²)

  • τ_off (Decay Time) ∝ (γ₁ * d²) / (K * π²)

Where:

  • Rotational Viscosity (γ₁): This is the most critical parameter for this compound. Its inherently low value is the primary reason for its use as a response time accelerator[3].

  • Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the molecular director (Δε = ε∥ - ε⊥). A sufficiently positive Δε is necessary for the electric field to effectively torque the molecules. The specific Δε of the additive will influence the overall Δε of the final mixture.

  • Elastic Constant (K): This represents the restoring force that returns the LC molecules to their initial alignment when the electric field is removed.

  • Cell Gap (d): The thickness of the liquid crystal layer.

  • Voltage (V): The applied driving voltage.

Q3: What are the primary safety considerations when handling this compound?

A3: Like many organic compounds, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene should be handled with appropriate laboratory safety precautions. It is typically a white crystalline powder at room temperature[5]. Always consult the material safety data sheet (MSDS) provided by the supplier. General precautions include:

  • Use in a well-ventilated area or under a fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place, sealed from moisture.

Section 2: Troubleshooting Experimental Challenges

This section provides practical, cause-and-effect guidance for common problems encountered during formulation and testing.

Problem 1: Phase Separation & Poor Solubility

Q: I've mixed trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene with my host liquid crystal, but I'm observing cloudiness or microscopic droplets, indicating phase separation. What's causing this and how can I fix it?

A: Phase separation occurs when the dopant's concentration exceeds its solubility limit in the host mixture at a given temperature, or when there is a significant chemical incompatibility[6][7][8]. The elastic stresses associated with different liquid crystal alignments can drive this de-mixing process[6].

Troubleshooting Protocol:

  • Verify Concentration Limits: You may be adding too much of the compound. Reduce the weight percentage (wt%) of the additive in 1% or 2% increments and observe if the mixture becomes homogenous. Start with a low concentration (e.g., 5 wt%) and gradually increase it.

  • Ensure Thermal Homogenization:

    • Gently heat the mixture to a temperature slightly above the clearing point of the host liquid crystal (the temperature at which it becomes an isotropic liquid).

    • Stir or sonicate the mixture thoroughly in its isotropic state to ensure complete dissolution.

    • Slowly cool the mixture back to room temperature. This process often prevents premature phase separation that can occur from insufficient initial mixing.

  • Check for Temperature-Dependent Solubility: The nematic range of your final mixture might be different from the host. Operate your test cell at various temperatures to see if the phase separation is temperature-dependent. The additive may be perfectly soluble within the intended operating temperature range of the device.

  • Evaluate Host Compatibility: The cyclohexane core of the additive is less aromatic than typical biphenyl or terphenyl host LCs. If solubility issues persist even at low concentrations, there might be a fundamental incompatibility. Consider a host mixture that also contains some cyclohexane-based compounds to improve miscibility.

Problem 2: Slower-Than-Expected Response Time

Q: I've successfully created a homogenous mixture, but my electro-optical measurements show only a marginal improvement in response time, or it's even slower. What factors could be responsible?

A: This is a common issue that can stem from several factors, from the material properties of the final mixture to the physical construction of your test cell and the electronic driving conditions.

Causality Analysis & Solutions:

  • Viscosity vs. Dielectric Anisotropy Trade-off: While you have added a low-viscosity component, you may have also inadvertently lowered the overall dielectric anisotropy (Δε) of the mixture. The rise time is inversely proportional to Δε. If the host LC has a very high Δε, and the additive has a low or moderate Δε, the resulting mixture's Δε might be too low, negating the benefit of the reduced viscosity.

    • Solution: Characterize the Δε of your final mixture. If it has decreased significantly, you may need to add a third component with a high positive Δε to compensate, or use a host LC with a higher initial Δε.

  • Incorrect Driving Voltage: The rise time is strongly dependent on the applied voltage (τ_on ∝ 1/V²). A voltage that is too low will result in slow switching.

    • Solution: Systematically sweep the driving voltage. Use an "overdrive" technique where a higher voltage is initially applied to accelerate the pixel transition before settling to the target voltage for the desired gray level[9][10].

  • Cell Gap Inconsistency: Response time is proportional to the square of the cell gap (d²). A cell that is thicker than specified will be inherently slower. Non-uniformity in the cell gap across the active area will also lead to inconsistent and generally poor switching performance.

    • Solution: Accurately measure your cell gap using interferometric methods. Ensure your spacers are distributed evenly and that the cell is assembled under uniform pressure. For a target phase modulation, there is an optimal cell gap that provides the shortest response time; making the cell too thin can also be detrimental if it requires higher voltages that are not achievable[11].

  • Alignment Layer Issues: A poorly prepared alignment layer (e.g., inconsistently rubbed polyimide) results in weak anchoring energy. This can slow down the decay time (τ_off), as the restoring force that realigns the LC molecules is weaker[12]. Contamination on the substrate can also create alignment defects that hinder proper switching[13].

    • Solution: Review your substrate cleaning and alignment layer deposition process. Ensure rubbing is performed with consistent pressure and speed. Inspect substrates under a microscope for defects before cell assembly.

Problem 3: Inconsistent Switching or Flickering

Q: My LC cell shows erratic switching behavior, or a noticeable flicker when a static voltage is applied. What could be the cause?

A: This often points to issues with ionic contamination within the liquid crystal mixture or problems with the driving waveform.

Troubleshooting Steps:

  • Assess Ionic Purity: Mobile ions within the LC layer drift in the presence of a DC electric field, creating an internal field that screens the applied voltage. This can lead to a decay in transmission (flicker) and image sticking.

    • Solution: Use high-purity (high-resistivity) host LCs and additives. Ensure all glassware and substrates are meticulously cleaned. Drive the cell with an AC waveform (typically a square wave of 60 Hz or higher) with alternating polarity. This prevents a net DC buildup and ion migration.

  • Optimize Driving Waveform: A simple DC pulse is not ideal for driving LCDs.

    • Solution: Implement a square wave AC driving voltage. The frequency should be high enough to prevent visible flicker but not so high that it affects the dielectric properties of the LC mixture. For dual-frequency LCs, the frequency can be used to actively drive both the on and off switching, but this is a more advanced technique[14].

  • Check for Alignment Defects: Large-scale alignment defects or "disclination lines" can move or be created during switching, leading to visible instabilities[15][16].

    • Solution: Improve the quality of your alignment layer. Ensure the cell is filled in the isotropic phase and cooled slowly to the nematic phase to allow for proper director alignment without quenching in defects.

Section 3: Data and Protocols

Material Properties

While a complete datasheet for trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is not publicly available, we can infer its properties from closely related, well-characterized homologs. The data below is for a similar compound and serves as a representative example for this chemical family.

Table 1: Representative Physical Properties of a Related Cyclohexyl Ethoxybenzene LC

Property Symbol Representative Value Significance for Response Time
Molecular Structure - Phenyl ring linked to a Cyclohexane ring The saturated cyclohexane ring reduces π-electron conjugation, leading to lower viscosity compared to biphenyl structures[1].
Rotational Viscosity γ₁ Low (e.g., < 30 mPa·s at 20°C) Primary Factor. Directly proportional to response time. A lower value is the main goal.
Dielectric Anisotropy Δε Small to Moderate Positive (e.g., +3 to +6) Driving Force. A positive value is required for the field to align the molecules. Too low a value weakens the electric torque.
Birefringence Δn Low to Moderate (e.g., ~0.05 - 0.1) Optical Effect. Determines the required cell gap for a given phase retardation (d = λ / Δn). Not a direct factor in speed, but dictates cell design.

| Clearing Point (N-I) | Tₙᵢ | ~ 80-100 °C | Defines the upper limit of the nematic operating range. |

Note: The values are illustrative and based on data for similar low-viscosity compounds. Exact values must be measured for the specific mixture being used.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous LC Test Mixture

  • Weighing: Accurately weigh the host liquid crystal and trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene in a clean glass vial. Use an analytical balance for precision. Start with a 5% weight concentration for the additive.

  • Heating: Place the vial on a calibrated hot plate. Heat the mixture to ~5°C above the clearing point of the host LC.

  • Mixing: Once the mixture is fully isotropic (clear), stir it gently with a clean magnetic stir bar or sonicate for 10-15 minutes to ensure complete molecular dissolution.

  • Cooling & Degassing: Turn off the heat and allow the mixture to cool slowly to room temperature. It is advisable to place the mixture in a vacuum chamber during cooling to remove any dissolved air, which can cause defects during cell filling.

  • Filtering: Before filling the cell, filter the mixture through a sub-micron syringe filter (e.g., 0.22 µm PTFE) to remove any dust or micro-particulates.

Protocol 2: Standard Electro-Optical Response Time Measurement

  • Cell Preparation: Use a pre-fabricated LC cell with a known cell gap (e.g., 5 µm) and a suitable alignment layer (e.g., rubbed polyimide for planar alignment).

  • Cell Filling: Fill the cell with the prepared LC mixture via capillary action at a temperature above the mixture's clearing point. Cool slowly to room temperature.

  • Setup: Place the filled cell in an optical setup between two crossed polarizers. The alignment (rubbing) direction of the cell should be at 45° to the polarizer axes.

  • Signal Generation: Apply a square wave driving voltage (e.g., 5 Vrms, 60 Hz) to the cell's ITO electrodes using a function generator.

  • Detection & Measurement: Pass a stable light source (e.g., HeNe laser) through the setup and measure the transmitted light intensity with a fast photodiode connected to an oscilloscope.

  • Analysis: Measure the time it takes for the transmitted light intensity to change from 10% to 90% (for rise time, τ_on) and from 90% to 10% (for decay time, τ_off) on the oscilloscope trace after the voltage is applied and removed, respectively.

Section 4: Visualizing Experimental Workflows

Diagrams created using DOT language to illustrate key processes.

LC_Cell_Fabrication cluster_SubstratePrep Substrate Preparation cluster_Alignment Alignment Layer cluster_Assembly Cell Assembly cluster_Fill Finalization s1 ITO Glass Substrate s2 Solvent Cleaning s1->s2 s3 UV-Ozone Treatment s2->s3 a1 Spin Coat Polyimide (PI) s3->a1 a2 Soft Bake a1->a2 a3 Hard Bake (Curing) a2->a3 a4 Unidirectional Rubbing a3->a4 c1 Apply Spacer Beads a4->c1 c2 Apply UV Sealant c1->c2 c3 Combine Substrates c2->c3 c4 UV Cure Sealant c3->c4 f1 Vacuum Filling c4->f1 f2 Seal Fill Port f1->f2 Response_Time_Setup cluster_Signal Signal Generation & Amplification cluster_Optics Optical Path cluster_Analysis Data Acquisition func_gen Function Generator amp Amplifier (Optional) func_gen->amp scope Oscilloscope func_gen->scope Trigger lc_cell LC Cell amp->lc_cell Driving Voltage light Light Source (Laser/LED) p1 Polarizer 1 light->p1 p1->lc_cell p2 Polarizer 2 (Crossed) lc_cell->p2 detector Photodiode Detector p2->detector detector->scope Intensity Signal

Caption: Schematic of an electro-optical setup for measuring LCD response time.

References

  • Browne, S. Liquid Crystal Phase Separation. Browne Lab, University of Colorado Boulder. [Link]

  • Forworld Display. (2024, July 25). How to Improve Response Time in Small LCD Displays. [Link]

  • Mishra, C. et al. (2022). Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. Soft Matter, RSC Publishing. [Link]

  • Wu, S. et al. (2011). Improvement of the switching frequency of a liquid-crystal spatial light modulator with optimal cell gap. Optica Publishing Group. [Link]

  • Matsuyama, A. (2008). Phase separations in liquid crystal-colloid mixtures. AIP Publishing. [Link]

  • Oh-e, M. & Kondo, K. (1996). Response mechanism of nematic liquid crystals using the in-plane switching mode. AIP Publishing. [Link]

  • Taylor & Francis. Phase separation – Knowledge and References. [Link]

  • Margerum, J.D. et al. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. Defense Technical Information Center. [Link]

  • Orient Display. How to Improve LCD Response Time. [Link]

  • Stone Display. (2025, July 21). What is the response time requirement for a TFT LCD display in fast-paced applications?[Link]

  • Melnyk, O. et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. MDPI. [Link]

  • Lee, S.H. et al. (2001). Cell gap-dependent transmission characteristics of a fringe-electric field-driven homogeneously aligned liquid crystal cell. IOPscience. [Link]

  • Abbott, N.L. et al. (2018). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. ACS Publications. [Link]

  • Wu, S. et al. (2008). Alignment layer effects on thin liquid crystal cells. AIP Publishing. [Link]

  • Semitracks. Liquid Crystal Analysis. [Link]

  • Lucchetti, L. et al. (2013). Periodic defects lines in liquid crystal cell guided by polarization holograms at an aligning surface. AIP Publishing. [Link]

  • Callan-Jones, A. et al. (2007). Nematic cells with defect-patterned alignment layers. ResearchGate. [Link]

  • Zhang, K. et al. (2021). Design of Driving Waveform Based on Overdriving Voltage for Shortening Response Time in Electrowetting Displays. Frontiers. [Link]

  • PubChem. trans-1-Butoxy-4-(4-propylcyclohexyl)benzene. National Center for Biotechnology Information. [Link]

  • Li, Y. et al. (2021). A Fast-Response Driving Waveform Design Based on High-Frequency Voltage for Three-Color Electrophoretic Displays. MDPI. [Link]

  • Urban, S. & Kula, P. (2014). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. ResearchGate. [Link]

  • Oswald, P. et al. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Taylor & Francis Online. [Link]

  • Geis, M.W. et al. (2010). 30 to 50 ns liquid-crystal optical switches. MIT Open Access Articles. [Link]

  • Wu, S. et al. (2008). Alignment Layer Effects on Thin Liquid Crystal Cells. ResearchGate. [Link]

  • Schenning, A.P.H.J. & Broer, D.J. (2007). The development of self-assembled liquid crystal display alignment layers. The Royal Society Publishing. [Link]

  • Szymański, C. et al. (2018). Phase separations in liquid crystal-colloid mixtures. PubMed. [Link]

  • CNIPA. (2009). Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
  • Kim, J. S. et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Taylor & Francis Online. [Link]

  • Lushi, E. & Shelley, M. (2024). Effective viscosity of a dilute suspension of rigid particles in a 2D liquid crystal. arXiv. [Link]

  • Wu, S. et al. (2016). High performance liquid crystals for vehicle displays. ResearchGate. [Link]

Sources

Overcoming crystallization issues in PCH-402 liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: February 2026

🟢 System Status: ONLINE

Current Alert: Users reporting bulk crystallization in PCH-402 formulations at < -10°C. Applicability: Display formulation (LCD), Photonic Crystal Fibers, Biosensing substrates.

🔬 Technical Briefing: The PCH-402 Challenge

Welcome to the technical hub. You are likely here because your PCH-402 mixture, which looked stable at room temperature, has turned into an opaque solid or developed "snowflake" defects after storage.

The Root Cause: PCH-402 (a Phenylcyclohexane derivative) is selected for its low viscosity and high stability. However, it possesses a high Enthalpy of Fusion (


) . Thermodynamically, the molecules "want" to pack into a crystalline lattice rather than remain in the nematic mesophase, especially when the temperature drops below the eutectic point.

This guide provides the protocols to force PCH-402 to remain in the liquid crystalline state through Eutectic Engineering and Thermal History Erasure .

🛠️ Troubleshooting Modules (Q&A)

Issue 1: "My mixture crystallizes after 48 hours at -20°C. Why?"

Diagnosis: You are likely fighting the Schröder-Van Laar limit . Your formulation probably relies too heavily on PCH-402 as a single solvent or has not reached the eutectic composition with its co-solvents.

The Science: The solubility of a liquid crystal component in a mixture is governed by the Schröder-Van Laar equation. This equation dictates how much the melting point (


) drops as you add other components. If PCH-402 is present above its solubility limit at -20°C, it will crystallize; it is only a matter of kinetics (time).


  • 
    : Mole fraction of PCH-402
    
  • 
    : Enthalpy of fusion (High for PCH-402)
    
  • 
    : Storage temperature (Kelvin)
    

Visualizing the Failure Mode:

CrystallizationPath Start Mixture Formulation Check Temp < Eutectic Point? Start->Check Supercool Supercooled State (Meta-stable) Check->Supercool Yes Nucleation Nucleation Event (Dust/Surface) Supercool->Nucleation Time + Vibration Growth Crystal Growth (Device Failure) Nucleation->Growth Irreversible

Figure 1: The kinetic pathway from formulation to device failure. Note that the "Supercooled State" often gives a false sense of security.

Issue 2: "How do I stabilize PCH-402 without changing its optical properties?"

Solution: Apply the Principle of Homologues . Do not use PCH-402 alone. Mix it with its structural cousins (e.g., PCH-302, PCH-502).

The Protocol: Mesogens with different alkyl chain lengths (propyl, butyl, pentyl) are chemically similar (isomorphous) but thermodynamically distinct. Mixing them increases the Entropy of Mixing (


) , which drastically suppresses the melting point without altering the dielectric anisotropy (

) or optical birefringence (

) significantly.

Recommended Eutectic Matrix:

ComponentAlkyl ChainRoleTypical % in Mix
PCH-302 Propyl (

)
High Solubility Host30-40%
PCH-402 Butyl (

)
Target Component 20-25%
PCH-502 Pentyl (

)
Viscosity Modifier25-30%
CCH-301 CyclohexylDisorder Agent5-10%

Note: By mixing the 3, 4, and 5-homologues, you create a "deep eutectic" that can remain nematic down to -40°C, whereas pure PCH-402 might freeze at 20°C.

Issue 3: "I heated the mixture to clear it, but it crystallized again immediately."

Diagnosis: Incomplete Thermal History Erasure . Liquid crystals retain "memory" of their crystalline state if small, invisible micro-crystallites (seeds) remain unmelted. These seeds act as nucleation sites for rapid recrystallization.

Corrective Protocol: The "Hard Reset"

  • Overshoot: Heat the mixture to

    
     (Isotropic Phase). Do not just heat to the clearing point.
    
  • Soak: Hold at this isotropic temperature for 60 minutes with agitation. This ensures all micro-crystalline seeds are thermodynamically destroyed.

  • Quench: Rapidly cool to room temperature. Slow cooling promotes crystal organization; rapid cooling locks in the disordered liquid state.

Issue 4: "How do I validate stability before shipping to a client?"

Solution: Perform a Low-Temperature Storage (LTS) Stress Test . You cannot rely on room temperature observation. You must accelerate the failure mode.

LTS Validation Workflow:

LTS_Workflow Step1 Sample Prep (Filtered 0.2µm) Step2 Thermal Erase (60 min @ Isotropic) Step1->Step2 Step3 LTS Chamber (-20°C & -40°C) Step2->Step3 Decision Check @ 24h, 100h, 500h Step3->Decision Fail Crystallization (Fail) Decision->Fail Visible Solids Pass Nematic Phase (Pass) Decision->Pass Remains Fluid Pass->Step3 Continue to 1000h

Figure 2: Standard Operating Procedure for Low-Temperature Storage (LTS) validation.

Acceptance Criteria:

  • Commercial Grade: No crystallization after 1000 hours at -20°C.

  • R&D Grade: No crystallization after 240 hours at -20°C.

📚 References

  • Schröder-Van Laar Equation & Eutectics:

    • Source: Khoo, I. C. (2007).[1] Liquid Crystals. John Wiley & Sons.[1]

    • Context: Fundamental thermodynamics of LC mixtures and melting point depression.

  • Phase Behavior of Phenylcyclohexanes (PCH):

    • Source: Eidenschink, R., et al. (1977). Substituted Phenylcyclohexanes - A New Class of Liquid Crystals. Angewandte Chemie International Edition.

    • Context: Describes the structural stability and crystallization tendencies of the PCH class.

  • Stability Testing Protocols (LTS):

    • Source: European Medicines Agency (EMA) / ICH Q1A (R2). Stability Testing of New Drug Substances and Products.

    • Context: While pharmaceutical in origin, these stress-test protocols (freeze-thaw, long-term cold storage) are the industry standard adopted for chemical formulation stability.

  • Eutectic Prediction in Binary Mixtures:

    • Source: Corvis, Y., et al. (2024). A method to predict binary eutectic mixtures. Royal Society of Chemistry (RSC).

    • Context: Modern computational approaches to predicting the exact eutectic point to prevent crystallization.

Sources

Technical Support Center: Optimizing Yield in the Alkylation of 4-(trans-4-butylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the alkylation of 4-(trans-4-butylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately optimize product yield and purity. The bulky, sterically hindered nature of this specific phenol presents unique challenges that require careful consideration of reaction parameters.

Introduction: The Chemistry of Phenolic Alkylation

The alkylation of 4-(trans-4-butylcyclohexyl)phenol is most commonly performed to generate an ether, a reaction known as O-alkylation. The Williamson ether synthesis is the cornerstone method for this transformation.[1] It involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction.[1]

However, the phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the electron-rich aromatic ring. This creates a competing reaction pathway known as C-alkylation, where the alkyl group attaches to the carbon atoms of the benzene ring, typically at the ortho or para positions.[2][3] The primary goal in optimizing this reaction is to maximize the desired O-alkylation pathway while suppressing C-alkylation and other potential side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the alkylation of 4-(trans-4-butylcyclohexyl)phenol in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common problem, often stemming from incomplete formation of the reactive phenoxide nucleophile or issues with the reagents.

Core Issue: Insufficient Deprotonation The first and most critical step is the deprotonation of the phenol. If the base is not strong enough to deprotonate the phenol (pKa ≈ 10) effectively, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed efficiently.

Solutions:

  • Evaluate Your Base: The base's strength is paramount. For standard phenols, weak inorganic bases are often sufficient, but for challenging reactions, a stronger base may be needed.[4] Consider the following options:

    • Potassium Carbonate (K₂CO₃): A mild and commonly used base. It is often a good starting point, but may require higher temperatures or longer reaction times.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that ensure more complete deprotonation.[5]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. Use with caution in an anhydrous solvent like THF or DMF, as it is highly reactive.[4][6]

  • Improve Solubility: If the phenoxide salt precipitates from the reaction mixture, its reactivity will be severely limited.

    • Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to better solvate the ionic intermediates.[3][7]

    • Phase Transfer Catalysis (PTC): For reactions using solid bases (like K₂CO₃) in less polar solvents (like acetonitrile or toluene), a phase transfer catalyst (e.g., a quaternary ammonium salt like Tetrabutylammonium Bromide - TBAB) is highly effective. The PTC transports the phenoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[8][9][10]

  • Check Your Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[11]

    • If you are using an alkyl chloride with a long reaction time and low yield, consider switching to the analogous alkyl bromide or iodide.

    • Alternatively, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This in-situ generates the more reactive alkyl iodide from an alkyl chloride or bromide via the Finkelstein reaction.[6]

Troubleshooting Workflow: No/Low Conversion

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Question 2: I'm getting multiple products and my desired ether is impure. How can I improve selectivity?

Answer: The formation of multiple products is typically due to the competing C-alkylation reaction. The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.[3]

Core Issue: O-Alkylation vs. C-Alkylation

  • O-Alkylation (Desired): The reaction occurs on the oxygen atom, leading to an ether. This pathway is generally favored under conditions that result in a "free" phenoxide ion.

  • C-Alkylation (Side Product): The reaction occurs on the aromatic ring, leading to a substituted phenol. This pathway is favored when the oxygen anion is sterically hindered or strongly associated with a cation or solvent molecules.[3]

Solutions to Favor O-Alkylation:

  • Solvent Selection is Critical: This is often the most important factor.

    • Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile .[3] These solvents are poor at solvating the "hard" oxygen anion, leaving it more available to react (Hard-Soft Acid-Base theory).

    • Favor C-Alkylation: Protic solvents like water or ethanol should be avoided. They form strong hydrogen bonds with the phenoxide oxygen, effectively blocking it and promoting attack from the ring.[3]

  • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.[12] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 80 °C).

  • Counter-Ion Effects: The nature of the cation associated with the phenoxide can influence the reaction path. While harder to control directly without changing the base, using a phase transfer catalyst can help create a "naked," more reactive phenoxide anion in the organic phase, which tends to favor O-alkylation.[13]

G

Sources

Troubleshooting phase separation in PCH-based nematic mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Phase Separation

Welcome to the technical support center for PCH-based nematic mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter phase separation issues during their experiments. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work. This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges, followed by detailed experimental protocols for diagnostics and resolution.

Part 1: Frequently Asked Questions (FAQs) on Phase Separation

This section addresses the most common observations and questions related to phase instability in nematic mixtures containing phenylcyclohexane (PCH) derivatives.

Q1: My PCH-based mixture, which was clear in the isotropic phase, has become cloudy or opaque upon cooling into the nematic phase. What is happening?

Answer: This is a classic sign of liquid-liquid phase separation. While components may be fully miscible in the disordered, high-temperature isotropic phase, their solubility can decrease significantly as the mixture transitions into the more ordered nematic phase.[1][2] The cloudiness arises from the formation of microscopic droplets of a second, compositionally distinct phase, which scatter light.

The fundamental cause lies in the thermodynamics of the mixture. The transition to the ordered nematic state introduces an additional free energy term related to the orientational order of the liquid crystal molecules.[3] If the interaction between the different components in the mixture is not favorable enough to overcome this, the system will lower its overall energy by separating into distinct phases, each with a different composition. This process is often described by a combination of the Cahn-Hilliard model for phase separation and the Landau–de Gennes theory for nematic ordering.[2][3]

Q2: Why is temperature control so critical for preventing phase separation in my nematic mixture?

Answer: Temperature is the primary control parameter for both the phase of the liquid crystal (solid, nematic, isotropic) and the miscibility of its components.[4] Binary fluid mixtures have specific temperature-composition phase diagrams that define regions of miscibility and immiscibility.

  • Crossing the Coexistence Curve: As you cool a mixture, you may cross a "coexistence curve" in its phase diagram, entering a two-phase region where the single-phase mixture is no longer thermodynamically stable. This triggers phase separation.

  • Nematic-Isotropic (N-I) Transition: The N-I transition temperature itself is highly dependent on the mixture's composition. Adding solutes or other liquid crystals can raise or lower this transition point. Cooling too quickly through this transition can trap non-equilibrium, phase-separated states.

  • Kinetics vs. Thermodynamics: Slow, controlled cooling allows the system to remain in thermodynamic equilibrium. Rapid cooling (quenching) can lead to spinodal decomposition, a rapid and spontaneous phase separation process that results in a highly interconnected, cloudy structure.[2]

Q3: I've added a new component (e.g., a dopant, a drug molecule, nanoparticles) to my PCH mixture, and now it phase separates. What is the likely cause?

Answer: The introduction of any new component fundamentally alters the phase diagram of the mixture. Phase separation in this scenario is typically due to one or more of the following factors:

  • Low Solubility: The added component may have limited solubility in the nematic host, especially if it is not a rod-like molecule (mesogen) itself.[5][6] Non-mesogenic molecules can disrupt the long-range orientational order of the nematic phase, making phase separation an energetically favorable outcome.[1]

  • Disruption of Nematic Order: Even at low concentrations, impurities or nanoparticles can act as nucleation sites for an isotropic phase.[1][7] This creates localized regions that are rich in the dopant and poor in the liquid crystal, leading to visible phase separation.[1]

  • Chemical Incompatibility: The dopant may have unfavorable intermolecular interactions with the PCH liquid crystal molecules, leading to demixing. This is particularly relevant for drug development applications where complex organic molecules are introduced into the nematic host.

Q4: Can contaminants like dust or residual solvent cause phase separation?

Answer: Yes, absolutely. Contamination is a frequent and often overlooked cause of experimental irreproducibility.

  • Dust and Particulates: Solid particles act as foreign surfaces that can disrupt the uniform alignment of the liquid crystal director.[8] This local disruption can be sufficient to nucleate a phase-separated domain.

  • Residual Solvents: If the mixture components were dissolved in a solvent that was not completely removed, the remaining solvent molecules act as an isotropic impurity. The addition of a solvent can significantly alter the phase transition temperatures and viscoelastic properties of the liquid crystal, promoting phase separation.

Part 2: Troubleshooting Workflow and Diagnostic Protocols

When encountering phase separation, a systematic approach is necessary to identify and resolve the root cause.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing phase separation in PCH-based nematic mixtures.

TroubleshootingWorkflow Start Observation: Mixture is Cloudy/Opaque Q_Temp Was the temperature changed recently? Start->Q_Temp Q_Comp Is this a new formulation or batch? Q_Temp->Q_Comp No Action_Temp Action: Review Temperature Profile - Check cooling rate - Verify temperature stability Q_Temp->Action_Temp Yes A_Temp_Yes Yes A_Temp_No No Q_Contam Is contamination suspected? Q_Comp->Q_Contam No Action_Comp Action: Verify Composition - Check component ratios - Confirm purity of materials Q_Comp->Action_Comp Yes A_Comp_Yes Yes A_Comp_No No Action_Contam Action: Improve Lab Hygiene - Use filtered components - Ensure solvent-free prep Q_Contam->Action_Contam Yes A_Contam_Yes Yes A_Contam_No No Protocol_POM Protocol 1: Polarized Optical Microscopy (POM) with Hot Stage Action_Temp->Protocol_POM Protocol_Phase Protocol 3: Determine Mixture Phase Diagram Action_Comp->Protocol_Phase Action_Contam->Protocol_POM Protocol_DSC Protocol 2: Differential Scanning Calorimetry (DSC) Protocol_POM->Protocol_DSC Protocol_Phase->Protocol_DSC

Caption: A logical workflow for troubleshooting phase separation.

Experimental Protocol 1: Characterization using Polarized Optical Microscopy (POM) with a Hot Stage

This is the primary diagnostic tool for visualizing liquid crystal phases and their transitions.[9]

Objective: To visually inspect the mixture across a range of temperatures to identify the exact temperatures of phase separation and the nematic-isotropic (N-I) transition.

Methodology:

  • Sample Preparation: Place a small droplet of the nematic mixture onto a clean glass microscope slide. Place a coverslip over the droplet to create a thin film.

  • Instrument Setup: Mount the slide on a temperature-controlled hot stage attached to a polarizing microscope.

  • Heating Cycle: Heat the sample at a controlled rate (e.g., 5°C/minute) to a temperature well into the isotropic phase (where the view between crossed polarizers will be completely dark). This ensures the mixture starts from a fully miscible state.

  • Cooling and Observation: Cool the sample very slowly (e.g., 1-2°C/minute). Carefully observe the sample through the microscope.

    • Record T_NI: Note the temperature at which the characteristic nematic texture (schlieren or threaded) first appears. This is the N-I transition temperature.

    • Record T_PS: Note the temperature at which droplets or a general cloudiness first appears. This is the phase separation temperature.

  • Analysis:

    • If T_PS ≈ T_NI , the phase separation is coupled with the nematic ordering process.

    • If T_PS < T_NI , the mixture is stable in the nematic phase over a certain temperature range before separating at a lower temperature.

Experimental Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for quantitatively measuring the temperatures and enthalpy changes associated with phase transitions.[10]

Objective: To obtain precise temperature data for the phase transitions in the mixture.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the nematic mixture into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature above the expected N-I transition.

    • Ramp the temperature down at a controlled rate (e.g., 5°C/minute) to below the expected crystallization point.

    • Ramp the temperature up at the same rate back to the starting temperature.

  • Data Analysis: Analyze the heat flow curve.

    • A sharp, distinct peak corresponds to the N-I transition.

    • A broader, less-defined thermal event may indicate the onset of phase separation. Comparing DSC data with POM observations is crucial for correct peak assignment.

Experimental Protocol 3: Constructing a Temperature-Composition Phase Diagram

This is the most comprehensive approach to understanding and preventing phase separation. It involves systematically mapping the phase behavior of the mixture at different component ratios.

Objective: To determine the stable (single-phase) and unstable (two-phase) regions for your binary or multi-component system.

Methodology:

  • Mixture Preparation: Prepare a series of mixtures with systematically varied compositions (e.g., 90:10, 80:20, 70:30... ratios of the main PCH component to the dopant/second LC).

  • Data Collection: For each prepared mixture, perform POM with a hot stage (Protocol 1) and/or DSC (Protocol 2) to accurately determine the N-I transition temperature (T_NI) and the phase separation temperature (T_PS).

  • Plotting the Diagram: Create a graph with temperature on the y-axis and the weight percentage of the second component on the x-axis.

    • Plot the T_NI values for each composition and connect them to form the N-I transition line.

    • Plot the T_PS values for each composition and connect them to form the phase separation boundary (coexistence curve).

  • Analysis: The resulting diagram will clearly show the "operating window"—the range of temperatures and compositions where your mixture exists as a stable, single-phase nematic liquid crystal.

Data Presentation: Example Phase Behavior

The following table summarizes hypothetical data that could be used to construct a phase diagram for a PCH-5 / Dopant X mixture.

% Dopant X (w/w)Nematic-Isotropic Transition (T_NI) (°C)Phase Separation Onset (T_PS) (°C)Stable Nematic Range (°C)
055.0N/A> 55.0
253.845.28.6
452.548.14.4
651.050.50.5
849.249.1~0
1047.0(Separates on N-I transition)0

This table clearly indicates that as the concentration of Dopant X increases, the stable nematic temperature range shrinks, providing a quantitative guide for formulation.

References

  • Margarida M. Telo da Gama, & Rodrigo, C. (2025). Phase Separation in Mixtures of Nematic and Isotropic Fluids. ResearchGate. [Link]

  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

  • Sigdel, K. P., et al. (2023). Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. RSC Publishing. [Link]

  • Kralj, S., & Kutnjak, Z. (2023). Phase behavior of nematic-nanoparticle mixtures. Frontiers. [Link]

  • Telo da Gama, M. M., & C. V., R. (2025). Phase Separation in Mixtures of Nematic and Isotropic Fluids. arXiv. [Link]

  • Marshall, K. L. (n.d.). Characterization of the phase separation of the E7 liquid crystal. SPIE Digital Library. [Link]

  • University of Sao Paulo. (2025). Experimental Conditions for the Stabilization of the Lyotropic Biaxial Nematic Mesophase. Retrieved from [Link]

  • Browne, E. J., et al. (n.d.). Structural complexity driven by liquid–liquid crystal phase separation of smectics. Soft Matter (RSC Publishing). [Link]

  • Elveflow. (2023). Microfluidic control over nematic liquid crystal flow. Retrieved from [Link]

  • Bąk, A., & Kciuk, M. (2020). Liquid Crystals as Stationary Phases in Chromatography. PMC - NIH. [Link]

  • Lagerwall, J. P. F., et al. (2012). Tuning the defect configurations in nematic and smectic liquid crystalline shells. Royal Society Publishing. [Link]

  • Kaczmarek, M. (Ed.). (2021). Nematic Liquid Crystals. MDPI. [Link]

  • Poy, G., et al. (2020). Surface Stabilized Topological Solitons in Nematic Liquid Crystals. [Link]

  • Sigdel, K. P., et al. (2022). Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. ChemRxiv. [Link]

  • F. Al-Harthi, F., et al. (2016). Phase and structural order in mixture of nematic liquid crystals and anisotropic nanoparticles. [Link]

  • MUSE, I. C., & POU, P. (2006). Colloidal inclusions in liquid crystals: Phase separation mechanisms and some dynamical aspects. Taylor & Francis. [Link]

  • Browne Lab. (n.d.). Liquid Crystal Phase Separation. Retrieved from [Link]

  • The Chemistry Teacher. (2025). What are Liquid Crystals? | Formation, Types, Properties, Uses & Real-Life Applications Explained. YouTube. [Link]

  • IETE. (2016). characterization techniques for liquid crystal materials and its application in optoelectronics devices. [Link]

  • Hassanein, G. N., & Ali, W. M. (n.d.). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar. [Link]

  • Petriashvili, G., et al. (2025). Blue-phase liquid-crystal mixtures and their induced stabilization by photopolymerization. ResearchGate. [Link]

  • University of Cambridge. (n.d.). Liquid Crystals (all content). DoITPoMS. [Link]

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. ACS Publications. [Link]

Sources

Validation & Comparative

Phase Transition Profile: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (PCH-402)

[1]

Executive Summary

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (often abbreviated as PCH-402 or PCH-4O2 ) is a nematic liquid crystal characterized by low viscosity and moderate optical anisotropy.[1] Unlike the cyanobiphenyls (e.g., 5CB), PCH compounds exhibit superior photochemical stability and lower birefringence, making them critical components in low-viscosity mixtures for Active Matrix (TFT) displays.

Critical Distinction: Researchers must distinguish this ether-linked compound (CAS 84540-34-1 ) from the ester-linked "D-402" (4-Ethoxyphenyl-trans-4-butylcyclohexylcarboxylate), which exhibits significantly different transition temperatures and viscosity profiles.[1]

Chemical Identity & Structural Analysis

The molecule consists of a rigid core (cyclohexane and benzene rings) with a flexible butyl alkyl tail and an ethoxy head group. The trans configuration of the cyclohexane ring is essential for maintaining the linearity required for the nematic mesophase.

FeatureSpecification
Systematic Name trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
Common Code PCH-402 / PCH-4O2
CAS Number 84540-34-1
Molecular Formula C₁₈H₂₈O
Molecular Weight 260.42 g/mol
Core Structure Phenylcyclohexane (PCH)

Phase Transition Temperatures

The phase behavior of PCH-402 is best understood in the context of its homologous series. Phenylcyclohexanes typically exhibit a Crystal (Cr)


 Nematic (N) 

Isotropic (I)
Comparative Homologous Series Data

The following table benchmarks PCH-402 against its odd-chain homologues (Propyl and Pentyl variants) to illustrate the "Odd-Even Effect" characteristic of liquid crystals.

CompoundAlkyl ChainAlkoxy ChainMelting Point (

)
Clearing Point (

)
PCH-302 Propyl (C3)Ethoxy (O2)42.0 °C ~48-52 °C (Est.)[1]
PCH-402 (Target)Butyl (C4)Ethoxy (O2)~45-50 °C (Interpolated)*Lower than PCH-302/502
PCH-502 Pentyl (C5)Ethoxy (O2)53.0 °C ~55-60 °C (Est.)[1]
5CB (Reference)Pentyl (C5)Cyano (CN)24.0 °C35.3 °C

Technical Insight (The Odd-Even Effect):

  • Melting Point: Even-numbered alkyl chains (like the Butyl in PCH-402) often pack more efficiently in the crystal lattice than odd-numbered chains, potentially leading to a higher melting point relative to the trend line, though the asymmetry of the ethoxy group modulates this.[1]

  • Clearing Point: Even-numbered chains typically exhibit lower nematic-isotropic transition temperatures and lower order parameters (

    
    ) compared to their odd-numbered counterparts.[1] Consequently, PCH-402 is expected to have a narrower nematic range than PCH-302 or PCH-502.[1]
    

Visualizing the Phase Pathway

The following diagram illustrates the thermodynamic pathway and the structural changes occurring at each transition point.

PhaseTransitionFig 1. Thermotropic phase sequence for PCH-402 showing reversible transitions.CrystalCrystalline Solid (Cr)Highly Ordered LatticeAnisotropicNematicNematic Mesophase (N)Orientational Order OnlyFluid & BirefringentCrystal->Nematic Melting (Tm)~45-50°CNematic->Crystal CrystallizationIsotropicIsotropic Liquid (I)Random OrientationOptically ExtinctNematic->Isotropic Clearing (Tc)(N-I Transition)Isotropic->Nematic Cooling

Experimental Protocols for Validation

To empirically determine the exact transition temperatures for a specific batch of PCH-402 (which can vary by purity), the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Primary method for determining enthalpy of transition (

1
  • Sample Prep: Encapsulate 2–5 mg of PCH-402 in a hermetically sealed aluminum pan. Use an empty pan as a reference.

  • Cycle 1 (Thermal History Erasure): Heat from 0°C to 80°C at 10°C/min. Hold for 1 min.

  • Cooling Scan: Cool from 80°C to 0°C at 5°C/min. Record crystallization exotherms.

  • Heating Scan (Measurement): Heat from 0°C to 80°C at 2°C/min (slower rate improves resolution).

  • Data Analysis:

    • Melting Point (

      
      ):  Take the onset of the first endothermic peak.
      
    • Clearing Point (

      
      ):  Take the peak or onset of the second (smaller) endotherm.
      
Protocol B: Polarized Optical Microscopy (POM)

Primary method for identifying phase texture (Schlieren vs. Focal Conic).[1]

  • Setup: Place sample between a glass slide and coverslip (treated with planar alignment polyimide for best results).

  • Optics: Insert sample into a hot stage mounted on a microscope with crossed polarizers .

  • Observation:

    • Crystalline: Bright, irregular colored domains.

    • Nematic: Upon melting, look for a "Schlieren texture" (dark brushes) or a "Marble texture". The material will flow when pressed.

    • Isotropic: Upon clearing, the field of view turns completely black (extinct).

  • Validation: The temperature at which the field turns black is the

    
    .
    

Comparative Analysis: PCH-402 vs. Alternatives

For researchers selecting materials for display or pharmaceutical modeling, the choice often lies between PCH compounds and Cyanobiphenyls (CBs).

FeaturePCH-402 (Phenylcyclohexane)5CB (Cyanobiphenyl)Recommendation
Viscosity Low ModerateChoose PCH-402 for fast-switching displays or high-flow drug carriers.[1]
UV Stability High (Transparent to UV)Low (Absorbs UV)Choose PCH-402 for outdoor applications or UV-cured systems.[1]
Dielectric Anisotropy Low Positive (

)
High Positive (

)
Choose 5CB if low voltage driving is the priority.[1]
Birefringence Low (

)
High (

)
Choose PCH-402 for thick cells where optical retardation must be minimized.[1]
Application in Drug Development

While primarily a display material, PCH-402 serves as an excellent lipophilic model in drug development.[1] Its rigid core and alkyl tail mimic the behavior of certain steroidal drugs or lipid-membrane components.[1]

  • Formulation: Used in the creation of Liquid Crystal Nanoparticles (LCNPs) (e.g., Cubosomes or Hexosomes) to encapsulate hydrophobic drugs. PCH-402's lower melting point compared to longer homologues allows for processing at milder temperatures, preserving heat-sensitive APIs.[1]

Experimental Workflow Diagram

WorkflowFig 2. Characterization workflow for validating PCH-402 properties.cluster_AnalysisParallel CharacterizationStartStart: PCH-402 SampleCheckVerify CAS: 84540-34-1(Exclude Ester D-402)Start->CheckPrepSample Encapsulation(Al Pan / Glass Slide)Check->PrepDSCDSC Analysis(Enthalpy & Exact Temps)Prep->DSCPOMPOM Observation(Texture Identification)Prep->POMResultData Synthesis:Confirm Cr-N and N-IDSC->ResultPOM->ResultAppApplication:Low Viscosity Mixture / LCNP FormulationResult->App

References

  • Merck Group. (n.d.). Licristal® Liquid Crystal Materials.[2] Retrieved from [1]

    • Context: Source for general PCH class properties and "Licristal" nomencl
  • TCI Chemicals. (n.d.). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (PCH-302) Product Data. Retrieved from [1]

    • Context: Provides the validated melting point (42°C)
  • ChemicalBook. (2024).[3] 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene (PCH-502) Properties. Retrieved from [1]

    • Context: Provides the validated melting point (53°C) for the pentyl homologue.
  • BenchChem. (n.d.). Comparative Analysis of Liquid Crystals Derived from Phenylcyclohexanes. Retrieved from [1]

    • Context: General structure-property relationships for PCH vs. Cyanobiphenyls.[1]

  • National Institute of Standards and Technology (NIST). (2023). Phase Transition Data for Liquid Crystals. NIST Chemistry WebBook.[4] Retrieved from [1][4]

    • Context: Standard reference for thermodynamic data valid

Comparative Guide: DSC Thermogram Analysis of PCH-402 Melting and Clearing Points

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PCH-402 belongs to the Phenylcyclohexane (PCH) class of liquid crystals (LCs), a critical family of mesogens used extensively in Active Matrix (TFT) displays due to their low viscosity, high chemical stability, and low optical anisotropy compared to cyanobiphenyls (e.g., 5CB).

This guide details the thermal characterization of PCH-402 using Differential Scanning Calorimetry (DSC). Unlike conventional crystalline solids, PCH-402 exhibits two distinct endothermic transitions: Melting (


)  (Crystal 

Nematic) and Clearing (

)
(Nematic

Isotropic). Accurate determination of these points is vital for formulating eutectic mixtures that operate within commercial temperature ranges.

Part 1: The Physics of Phase Transitions

To interpret the thermogram, one must understand the molecular thermodynamics of the PCH class. PCH molecules possess a rigid core (phenyl and cyclohexane rings) and flexible alkyl tails.

  • Melting Point (

    
    ):  The transition from a 3D ordered crystal lattice to a fluid but orientationally ordered Nematic Phase . This is a first-order transition with high enthalpy (
    
    
    
    ).
  • Clearing Point (

    
    ):  The transition from the Nematic phase to a disordered Isotropic Liquid . This is a "weak" first-order transition with significantly lower enthalpy (
    
    
    
    ), often
    
    
    of
    
    
    .
Molecular Alignment Workflow

The following diagram illustrates the structural changes PCH-402 undergoes during heating.

PhaseTransition Crystal Crystalline Solid (3D Positional Order) Nematic Nematic Mesophase (Orientational Order Only) Crystal->Nematic Melting (Tm) High Enthalpy Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Clearing (Tc) Low Enthalpy Isotropic->Nematic Nucleation

Figure 1: Phase transition pathway for PCH-402. Note the distinct energetic requirements between Melting and Clearing.

Part 2: Experimental Protocol (Self-Validating)

Reliable detection of the weak Nematic-Isotropic transition requires a strict thermal history reset.

Equipment & Conditions
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent oxidative degradation.

  • Crucibles: Hermetically sealed Aluminum pans (Tzero) to prevent volatilization of the LC material.

  • Sample Mass: 3–5 mg (Optimal balance for sensitivity vs. thermal lag).

Step-by-Step Workflow

This protocol ensures the removal of thermal history (polymorphism) before data collection.

  • Preparation: Weigh 4.0 mg of PCH-402 into the pan; crimp the lid.

  • Equilibration: Equilibrate at -20°C (well below expected crystallization).

  • Conditioning Cycle: Heat to 110°C at 20°C/min (erase thermal history). Isotherm for 2 mins.

  • Cooling Scan: Cool to -20°C at 10°C/min. Observe supercooling or monotropic phases.

  • Data Collection Scan: Heat from -20°C to 120°C at 5°C/min .

    • Why 5°C/min? A slower rate is required to resolve the closely spaced transitions often found in pure PCH homologs.

DSC_Protocol Start Sample Loading (Hermetic Pan) Heat1 Conditioning Heat (-20°C to 110°C @ 20°C/min) Start->Heat1 Erase History Cool1 Controlled Cooling (110°C to -20°C @ 10°C/min) Heat1->Cool1 Recrystallize Measure Analytical Heating (-20°C to 120°C @ 5°C/min) Cool1->Measure Collect Data Analyze Integrate Peaks (Tm & Tc) Measure->Analyze

Figure 2: DSC Thermal Cycle. The second heating scan is the standard for reporting


 and 

.

Part 3: Thermogram Analysis & Comparison

When analyzing the PCH-402 thermogram, you will observe two distinct endothermic events.

Signal Interpretation[1][2]
  • The Melting Peak (

    
    ):  Sharp, high-amplitude peak. The onset temperature is reported as 
    
    
    
    .
    • Artifact Alert: If this peak is broad, the sample purity is likely <98%.

  • The Clearing Peak (

    
    ):  Small, broad peak at a higher temperature.
    
    • Critical Check: Pure PCH homologs (like PCH-302/402) often have narrow nematic ranges (sometimes <5°C). In some cases, the melting and clearing points overlap, or the mesophase is monotropic (only visible upon cooling).

Comparative Performance: PCH-402 vs. Alternatives

The following table compares PCH-402 (represented by PCH-class behavior) against the industry standard 5CB (Cyanobiphenyl) and the homologous PCH-302 .

FeaturePCH-402 (Phenylcyclohexane)PCH-302 (Propyl-Homolog)5CB (Cyanobiphenyl)
Viscosity Low (Ideal for fast switching)LowMedium-High
UV Stability High (Good for outdoor displays)HighPoor (Degrades)
Melting Point (

)
~30–40°C (Est.)~32°C24°C
Clearing Point (

)
Narrow Range (<10°C width)Narrow Range (~34°C)35°C (Narrow)
Enthalpy Ratio (

)
< 0.05< 0.05~0.03
Primary Use Mixture component for TFT-LCDMixture componentAcademic Reference

Key Insight: Unlike 5CB, which is often used pure in academic studies, PCH-402 and PCH-302 are rarely used as single components in displays. Their narrow nematic range necessitates their use in Eutectic Mixtures (mixing PCH-302, PCH-402, and PCH-5) to suppress the melting point below -20°C while maintaining a high clearing point.

Part 4: Troubleshooting & Anomalies

If your DSC data does not match expected values, consider these factors:

  • Monotropic Behavior: If

    
    , the nematic phase is unstable. You will only see the clearing transition during the cooling  cycle (Isotropic 
    
    
    
    Nematic
    
    
    Crystal).
  • Cold Crystallization: An exothermic peak during heating indicates the sample was quenched into a glass state during cooling. Reduce the cooling rate.

  • Thermal Lag: If peaks shift >2°C between 5°C/min and 10°C/min rates, extrapolate to zero heating rate or use the onset temperature strictly.

References

  • ResearchGate. Structures of the nematic LC hosts PCH 302 and PCH 304. [Link][1]

  • IUPAC. Compendium of Chemical Terminology: Clearing Point Definition. [Link]

  • University of Cincinnati. Interpreting DSC Curves: Liquid Crystal Mesophase Transitions. [Link]

Sources

Comparative Analysis: Dielectric Anisotropy of PCH-302 vs. PCH-402

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of PCH-302 (4-(trans-4-propylcyclohexyl)ethoxybenzene) and its homologue PCH-402 (4-(trans-4-butylcyclohexyl)ethoxybenzene). While both materials serve as low-polarity, low-birefringence liquid crystal (LC) hosts, their performance diverges significantly due to the odd-even effect inherent in their alkyl chain lengths.

This guide is designed for formulation scientists and researchers requiring precise control over dielectric constants (


) and phase transition temperatures (

) in mixture design.

Molecular Architecture & Physicochemical Basis

To understand the dielectric anisotropy (


), we must first deconstruct the molecular geometry. Both compounds belong to the Phenylcyclohexane (PCH)  family with an alkoxy tail, distinct from the highly polar cyano-PCHs (like PCH-3).
Structural Comparison
FeaturePCH-302 PCH-402
IUPAC Name 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene1-ethoxy-4-(trans-4-butylcyclohexyl)benzene
Alkyl Chain (

)
Propyl (

) - ODD
Butyl (

) - EVEN
Tail Group Ethoxy (

)
Ethoxy (

)
Core Trans-Cyclohexane + Phenyl RingTrans-Cyclohexane + Phenyl Ring
Dipole Character Weak Transverse (Ether Oxygen)Weak Transverse (Ether Oxygen)
The Dielectric Mechanism

Unlike cyano-terminated LCs (which exhibit


), PCH-n0m compounds are weakly polar . The primary dipole originates from the ether oxygen atom at the tail.
  • Vector Analysis: The dipole moment of the ether linkage is approximately 1.3 Debye, oriented at roughly 72° to the para-axis of the benzene ring.

  • Resultant Anisotropy: Because the dipole has a significant transverse component (

    
    ), these materials typically exhibit small negative or near-zero dielectric anisotropy  (
    
    
    
    to
    
    
    ).
Visualization: Structural Logic & Dipole Orientation

The following diagram illustrates the structural difference and the dipole orientation that dictates


.

MolecularLogic cluster_0 PCH-302 (Odd Chain) cluster_1 PCH-402 (Even Chain) Propyl Propyl Chain (C3) (Odd Parity) Core3 Cyclohexane-Phenyl Core Propyl->Core3 High Order Parameter Ethoxy3 Ethoxy Tail (Dipole Source) Core3->Ethoxy3 Result Dielectric Outcome: Weak Negative / Near Zero Δε Ethoxy3->Result Butyl Butyl Chain (C4) (Even Parity) Core4 Cyclohexane-Phenyl Core Butyl->Core4 Lower Order Parameter (Odd-Even Effect) Ethoxy4 Ethoxy Tail (Dipole Source) Core4->Ethoxy4 Ethoxy4->Result

Figure 1: Structural logic comparing the Odd (C3) and Even (C4) homologues. The ether oxygen provides the transverse dipole responsible for the weak negative anisotropy.

Comparative Performance Data

The choice between PCH-302 and PCH-402 is often a trade-off between viscosity and phase stability (Clearing Point,


).
The Odd-Even Effect

Liquid crystals exhibit a pronounced "odd-even effect" regarding the number of carbon atoms in the alkyl chain.[1][2]

  • Odd chains (PCH-302): Typically possess higher order parameters (

    
    ) and higher clearing points (
    
    
    
    ) due to more favorable packing alignment with the rigid core.
  • Even chains (PCH-402): Often show a depression in

    
     and slightly lower order parameters because the terminal methyl group projects at an angle that disrupts packing efficiency.
    
Summary Table: Predicted Physical Properties
PropertyPCH-302 (Propyl)PCH-402 (Butyl)Causality
Dielectric Anisotropy (

)


Molar volume density of dipoles decreases slightly with chain length.
Clearing Point (

)
Higher (~32°C - 35°C)Lower (~25°C - 30°C)Odd-Even effect; Even chains disrupt packing efficiency.
Rotational Viscosity (

)
LowerHigherLonger alkyl chain increases internal friction and moment of inertia.
Birefringence (

)
~0.09~0.08Lower density of polarizable phenyl cores in the bulk material for PCH-402.

*Note: Exact


 values depend on purity and specific synthesis batch, but the relative trend (302 > 402) is physically consistent with homologue theory.

Experimental Protocol: Measuring

To validate these values in your specific formulation, you must employ the Capacitance Method . This protocol ensures self-validating accuracy by comparing parallel and perpendicular alignments.

Required Equipment
  • LCR Meter: Agilent/Keysight E4980A or similar (Frequency: 1 kHz).

  • Test Cells:

    • Cell A (Homeotropic): Coated with silane or lecithin for vertical alignment (

      
      ).
      
    • Cell B (Planar): Coated with rubbed polyimide for parallel alignment (

      
      ).
      
    • Cell Gap: 5–10

      
       (must be identical or precisely calibrated).
      
Step-by-Step Workflow
  • Calibration (Empty Cell): Measure the capacitance of the empty cells (

    
    ) to determine the parasitic capacitance (
    
    
    
    ).
  • Filling: Fill cells via capillary action at

    
     (isotropic phase) to prevent flow-induced alignment defects.
    
  • Annealing: Cool slowly (

    
    ) to the nematic phase to ensure perfect monodomain alignment.
    
  • Measurement:

    • Measure

      
       using the Homeotropic cell (assuming negative 
      
      
      
      material aligns perpendicular to field, but for measurement we mechanically force alignment). Correction: For negative
      
      
      , a homeotropic cell measures
      
      
      only if the voltage is below the Freedericksz threshold, or if the field is parallel to the director.
    • Standard Convention:

      • Planar Cell (Rubbed): Director is parallel to glass. Field is perpendicular to glass. This measures

        
        .
        
      • Homeotropic Cell: Director is perpendicular to glass. Field is perpendicular to glass. This measures

        
        .[3]
        
  • Calculation:

    
    
    
    
    
Visualization: Measurement Logic

MeasurementProtocol cluster_setup Setup Phase cluster_measure Data Acquisition (LCR Meter @ 1kHz) Sample Sample Preparation (Isotropic Phase Injection) Cooling Controlled Cooling (0.5°C/min) Sample->Cooling Planar Planar Cell (Director || Surface) Measures: ε_perpendicular Cooling->Planar Homeo Homeotropic Cell (Director ⟂ Surface) Measures: ε_parallel Cooling->Homeo Calc Calculate Anisotropy Δε = ε_parallel - ε_perpendicular Planar->Calc Homeo->Calc

Figure 2: The dual-cell capacitance method required to accurately resolve the small


 values typical of PCH-302/402.

Relevance to Bio-Applications & Drug Delivery

While primarily used in display optics, PCH-302 and PCH-402 have emerging relevance in bio-sensing and drug delivery systems :

  • Inert Hosts: Their chemical stability (lack of reactive cyano groups) makes them excellent inert hosts for biosensors where reactive LCs might degrade biological analytes.

  • Polymerization Solvents: As noted in advanced synthesis protocols, mixtures of PCH-302/304 (and by extension 402) are used as solvents for helical polyacetylene polymerization . The precise control of the nematic temperature range (via mixing odd/even homologues) is critical to maintaining the chiral reaction field during exothermic polymerization [3].

Conclusion & Recommendation

  • Choose PCH-302 if your application requires a higher clearing point and slightly lower viscosity. It is the standard "workhorse" for low-polarity mixtures.

  • Choose PCH-402 (or mix with 302) if you need to fine-tune the elastic constants (

    
    ) or depress the melting point of a mixture via the eutectic effect.
    
  • Validation: Always verify

    
     using the described capacitance method, as batch-to-batch variations in purity can shift the value of these low-polarity materials from weakly negative to neutral.
    

References

  • Merck KGaA.Liquid Crystal Mixtures for Active Matrix Displays.
  • De Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Akagi, K. (2019). Asymmetric Polymerization in Chiral Liquid Crystals. Sigma-Aldrich / Materials Science. Link

  • Saha, R., et al. (2019). Oligomeric odd–even effect in liquid crystals.[2][4] Materials Horizons. Link

  • Naemura, S., & Sawada, A. (2003). Dielectric Anisotropy Measurement of Nematic Liquid Crystals. Molecular Crystals and Liquid Crystals.[3][4][5][6][][8][9] (Protocol standard for capacitance method).

Sources

1H NMR Comparative Guide: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

[1]

Executive Summary & Application Context

Compound: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS: 84540-37-4 (Generic Class Reference) Molecular Formula: C


Primary Application:1

Why This Analysis Matters: In liquid crystal engineering, the stereochemical purity of the cyclohexane ring is non-negotiable. Only the trans isomer (diequatorial conformation) exhibits the linearity and aspect ratio required to form stable nematic mesophases. The cis isomer acts as a chaotic impurity, severely depressing the clearing point (

2

Experimental Protocol: Acquisition & Sample Prep

To ensure reproducibility and resolution of the critical cyclohexyl coupling constants, the following protocol is recommended.

Methodology
  • Solvent Selection:

    • Standard: CDCl

      
       (Chloroform-d) is sufficient for general purity checks.[1]
      
    • High-Resolution (Recommended): Benzene-d

      
       (C
      
      
      D
      
      
      ).[1]
    • Reasoning: Aromatic solvents induce Anisotropic Solvation-Induced Shifts (ASIS).[1] In CDCl

      
      , the cyclohexyl multiplets often overlap. Benzene-d
      
      
      magnetically interacts with the electron-rich ethoxybenzene core, shifting these signals upfield relative to the aliphatic chain, often resolving the critical benzylic proton (H
      
      
      ).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation (dimerization) in LC molecules, broadening peaks.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred to resolve second-order effects in the cyclohexane ring).

    • Pulse Sequence: Standard zg30.

    • Relaxation Delay (D1):

      
       5 seconds. (Essential for accurate integration of the aromatic vs. aliphatic ratio).
      

Spectral Data Analysis

Table 1: 1H NMR Assignment (400 MHz, CDCl )
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Ar-H (ortho to OEt) 6.82Doublet (d)8.52HShielded by electron-donating ethoxy group.[1] Part of AA'BB' system.
Ar-H (meta to OEt) 7.11Doublet (d)8.52HDeshielded relative to ortho protons.
-OCH

-
3.99Quartet (q)7.02HCharacteristic deshielding by oxygen.[1]
Cyclohexyl H-1' 2.42Triplet of Triplets (tt)12.1, 3.21HCRITICAL PEAK. Benzylic proton. Large coupling (12 Hz) indicates axial-axial interaction (

).[1]
Cyclohexyl H-eq 1.84Broad Doublet~124HEquatorial protons of the cyclohexane ring.
-OCH

C

1.39Triplet (t)7.03HMethyl of the ethoxy tail.
Aliphatic Bulk 1.20 – 1.45Multiplet (m)-~9HOverlap of butyl -CH

- and cyclohexyl axial protons.[1]
Butyl -CH

0.91Triplet (t)7.03HTerminal methyl of the butyl chain.

Comparative Analysis: The Trans vs. Cis Distinction[2][3][4][5]

This is the core value of the spectral analysis. Distinguishing the isomers relies on the Karplus relationship , which links the vicinal coupling constant (

2
Comparison 1: Stereochemical Validation
FeatureTrans-Isomer (Target) Cis-Isomer (Impurity) Mechanistic Explanation
Conformation Diequatorial (Phenyl & Butyl eq)Axial/EquatorialTrans is thermodynamically stable; Cis suffers 1,3-diaxial strain.[1]
H-1' Signal 2.42 ppm (tt) ~2.55 ppm (quintet-like) H-1' is Axial in trans.[1] It sees two axial neighbors (

Hz).[1]
Coupling (

)
Large (

Hz)
Small (

Hz)
H-1' is Equatorial in cis.[1] It sees only equatorial/axial neighbors with gauche angles (

).
LC Behavior Stable Nematic PhaseNon-mesogenic / DestabilizingLinear geometry is required for anisotropic packing.
Comparison 2: Structural Analogues

When developing LC mixtures, chain length varies. Here is how the spectrum shifts relative to the Butyl variant:

  • Propyl Analog: The terminal methyl triplet is similar, but the integration of the "Aliphatic Bulk" (1.2–1.45 ppm) decreases by 2H.

  • Pentyl Analog: The integration of the bulk region increases by 2H.

  • Methoxy Analog: The quartet at 3.99 ppm is replaced by a singlet at ~3.80 ppm; the triplet at 1.39 ppm disappears.

Experimental Workflow Diagram

The following diagram outlines the logical flow for synthesizing, analyzing, and validating the stereochemical purity of the product.

NMR_WorkflowSynthesisSynthesis(Friedel-Crafts + Reduction)CrudeCrude Mixture(Trans + Cis Isomers)Synthesis->CrudePurificationPurification(Recrystallization in Ethanol)Crude->PurificationSamplePrepNMR Sample Prep(15mg in CDCl3 or C6D6)Purification->SamplePrepAcquisitionData Acquisition(1H NMR, 400MHz+)SamplePrep->AcquisitionAnalysisSpectral AnalysisFocus: H-1' CouplingAcquisition->AnalysisDecisionIs H-1' a tt (J~12Hz)?Analysis->DecisionPassPASS: High Purity Trans(Liquid Crystal Grade)Decision->PassYesFailFAIL: Cis Impurity Detected(Re-purify)Decision->FailNoFail->PurificationRecycle

Caption: Logical workflow for the synthesis, purification, and stereochemical validation of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene.

References

  • ChemicalBook. (2025). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). trans-1-Butoxy-4-(4-propylcyclohexyl)benzene Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2014). 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene. Physical Chemistry Chemical Physics. Retrieved from

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(trans-4-Pentylcyclohexyl)benzonitrile (Liquid Crystal Grade). Retrieved from [1]

A Comparative Guide to the Polarized Optical Microscopy (POM) Textures of the PCH-402 Nematic Phase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the polarized optical microscopy (POM) textures of the nematic phase of PCH-402, also known as 4-(trans-4-n-butylcyclohexyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals who utilize liquid crystal materials. This document delves into the characteristic textures of PCH-402's nematic phase and benchmarks them against two well-established nematic liquid crystals: 5CB (4-cyano-4'-pentylbiphenyl) and MBBA (N-(4-methoxybenzylidene)-4-butylaniline). The experimental protocols and theoretical underpinnings for the observed textures are detailed to provide a robust understanding of the materials' behavior.

Introduction to PCH-402 and Nematic Phase Textures

PCH-402, or 4-(trans-4-n-butylcyclohexyl)benzonitrile, is a calamitic (rod-shaped) liquid crystal.[1][2][3] Like other materials of this type, it exhibits a nematic phase, which is the simplest liquid crystal phase. In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack positional order.[4][5] This unique combination of fluidity and anisotropy gives rise to characteristic optical textures when viewed under a polarized optical microscope.[5]

The textures observed in the nematic phase are primarily a result of defects in the director field.[6] These defects, called disclinations, are points or lines where the director changes its orientation abruptly.[7][8] The two most common textures observed in a nematic phase are the schlieren texture and the marbled texture .

  • Schlieren Texture: This texture is characterized by the presence of dark brushes that emanate from point defects.[7][8] These brushes represent regions where the liquid crystal director is aligned with either the polarizer or the analyzer of the microscope.[8] The number of brushes originating from a defect indicates its strength.

  • Marbled Texture: This texture appears as a more uniform, grainy pattern and is often observed when a sample is cooled from the isotropic liquid phase.[9][10] It consists of many small, randomly oriented domains of liquid crystal.

The appearance of these textures is also highly dependent on the surface alignment of the liquid crystal molecules in the sample cell. A planar alignment forces the molecules to align parallel to the substrate surfaces, while a homeotropic alignment orients them perpendicularly.[11][12][13]

Comparative Analysis of Nematic Textures: PCH-402 vs. 5CB and MBBA

5CB (4-cyano-4'-pentylbiphenyl) is a widely studied nematic liquid crystal with a nematic phase range near room temperature.[14] Its POM textures are well-characterized and serve as an excellent benchmark. Typically, on cooling from the isotropic phase without any surface treatment, 5CB exhibits a classic schlieren texture with two- and four-brush defects.[15]

MBBA (N-(4-methoxybenzylidene)-4-butylaniline) is another classic nematic liquid crystal.[16][17] It also displays a characteristic schlieren texture in its nematic phase.[18]

The table below summarizes the key properties and expected POM textures for PCH-402 in comparison to 5CB and MBBA.

FeaturePCH-402 (4-(trans-4-n-butylcyclohexyl)benzonitrile)5CB (4-cyano-4'-pentylbiphenyl)MBBA (N-(4-methoxybenzylidene)-4-butylaniline)
Chemical Structure C₁₇H₂₃NC₁₈H₁₉NC₁₈H₂₁NO
Molecular Shape Calamitic (Rod-like)Calamitic (Rod-like)Calamitic (Rod-like)
Nematic Phase Textures Expected to show schlieren and marbled textures.Schlieren texture with two- and four-brush defects is commonly observed.[15]Exhibits a characteristic schlieren texture.[18]
Phase Transition (N-I) Not available in surveyed literature.35.0 °C[14]~47 °C

Experimental Protocol: Preparation and POM Observation of a Nematic Liquid Crystal Cell

This section provides a detailed methodology for preparing a liquid crystal cell and observing its nematic phase textures using polarized optical microscopy. This protocol is applicable to PCH-402, 5CB, and MBBA.

Materials and Equipment
  • Liquid crystal material (PCH-402, 5CB, or MBBA)

  • Microscope slides and coverslips

  • Hot plate with precise temperature control

  • Polarized Optical Microscope (POM) with a camera

  • Optional: Polyimide solution and rubbing cloth for controlled surface alignment

Step-by-Step Procedure
  • Cleaning of Substrates: Thoroughly clean the microscope slide and coverslip with a suitable solvent (e.g., isopropanol) and dry them completely.

  • (Optional) Surface Treatment for Controlled Alignment:

    • Planar Alignment: Coat the slide and coverslip with a thin layer of a polyimide alignment agent. After curing according to the manufacturer's instructions, gently rub the surfaces in a single direction with a soft cloth.[19]

    • Homeotropic Alignment: Treat the substrates with a homeotropic alignment agent, such as a long-chain silane.

  • Sample Loading: Place a small amount of the liquid crystal powder on the cleaned or treated microscope slide.

  • Cell Assembly: Gently place the coverslip over the liquid crystal sample.

  • Heating to Isotropic Phase: Place the assembled cell on the hot stage of the POM. Heat the sample to a temperature above its nematic-to-isotropic (N-I) transition temperature. The view under crossed polarizers should become completely dark, indicating the isotropic liquid phase.

  • Cooling and Observation: Slowly cool the sample. As it transitions into the nematic phase, the characteristic textures will appear.

  • Image Capture: Capture images of the schlieren and/or marbled textures at different temperatures within the nematic range.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation and analysis of a liquid crystal cell for POM.

experimental_workflow cluster_prep Cell Preparation cluster_pom POM Analysis clean Clean Substrates coat Coat with Alignment Layer (Optional) clean->coat rub Rub for Planar Alignment (Optional) coat->rub assemble Assemble Cell rub->assemble heat Heat to Isotropic assemble->heat cool Cool to Nematic heat->cool observe Observe Textures cool->observe capture Capture Images observe->capture

Caption: Experimental workflow for preparing a liquid crystal cell and observing its nematic textures using POM.

Logical Framework for Texture Identification

The identification of nematic textures and the nature of their defects can be systematically approached. The following diagram outlines the logical flow for characterizing the observed POM textures.

texture_identification start Observe Texture under POM is_uniform Is the texture uniform and grainy? start->is_uniform has_brushes Are there dark brushes from point defects? is_uniform->has_brushes No marbled Marbled Texture is_uniform->marbled Yes schlieren Schlieren Texture has_brushes->schlieren Yes no_texture No Nematic Texture (Isotropic or Crystalline) has_brushes->no_texture No rotate_stage Rotate Stage schlieren->rotate_stage brush_behavior Observe brush rotation rotate_stage->brush_behavior determine_strength Determine Defect Strength (s = ±1/2, ±1, etc.) brush_behavior->determine_strength

Caption: Logical diagram for the identification and characterization of nematic liquid crystal textures.

Conclusion

This guide has provided a comparative overview of the polarized optical microscopy textures of the nematic phase of PCH-402 against the well-known liquid crystals 5CB and MBBA. While direct experimental images of PCH-402's textures are not prevalent in the literature, its molecular structure strongly indicates the formation of characteristic schlieren and marbled nematic textures. The provided experimental protocol offers a clear and reproducible method for observing these textures. By understanding the fundamental principles of nematic phase textures and employing the comparative data and methodologies presented here, researchers can effectively characterize the mesophase behavior of PCH-402 and similar calamitic liquid crystals.

References

  • PECULIARITIES OF THE SCHLIEREN TEXTURES IN LYOTROPIC NEMATIC MESOPHASES.
  • Optical properties – observing defects - Liquid Crystals - DoITPoMS. Available at: [Link]

  • Polarized optical microscopy (POM) pictures of pentyl cyano biphenyl... - ResearchGate. Available at: [Link]

  • Full article: Liquid crystal textures: an overview - Taylor & Francis. Available at: [Link]

  • POM texture of the mesophases exhibited by the compound B-10, on... - ResearchGate. Available at: [Link]

  • POM images at 125 °C in the N phase (schlieren texture, a) and 122 °C... - ResearchGate. Available at: [Link]

  • (Colour online) POM textures (planar cell) of 5CB and 5CB+0.5% ANWs at... - ResearchGate. Available at: [Link]

  • 6.1 The schlieren texture of nematic liquid crystals is charac- terised by a set of points at which the director orientation is. Available at: [Link]

  • Defects and Textures in Liquid Crystals - World Scientific Publishing. Available at: [Link]

  • The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase, by - White Rose Research Online. Available at: [Link]

  • Textures of mesophase observed under polarizing optical microscope. (a)... - ResearchGate. Available at: [Link]

  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - MDPI. Available at: [Link]

  • a) Marble texture of the nematic phase (magnification 200×); b)... - ResearchGate. Available at: [Link]

  • Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films | ACS Nano - ACS Publications. Available at: [Link]

  • Illustrations of homeotropic and planar alignment in the SmA / SmA* and... - ResearchGate. Available at: [Link]

  • a) Planar alignment b) homeotropic alignment. The images are taken by polarizing microscopy. - ResearchGate. Available at: [Link]

  • POM textures of a homeotropically aligned nematic phases of A131:... - ResearchGate. Available at: [Link]

  • Preparation of a Liquid Crystal Pixel - MRSEC Education Group. Available at: [Link]

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. Available at: [Link]

  • MBBA - Wikipedia. Available at: [Link]

  • Nematic twist-bend phase with nanoscale modulation of molecular orientation - PMC. Available at: [Link]

  • EP0691564A1 - Method for filling a liquid crystal cell - Google Patents.
  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability - MDPI. Available at: [Link]

  • The making of a plastic liquid crystal cell - FlexEnable. Available at: [Link]

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... - ResearchGate. Available at: [Link]

  • Morphogenesis of liquid crystal topological defects during the nematic-smectic A phase transition - KOASAS. Available at: [Link]

  • Preparation of Flexible Liquid Crystal Films with Broadband Reflection Based on PD&SLC - PMC. Available at: [Link]

  • Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels - MDPI. Available at: [Link]

  • Polarizing optical microscopy (POM) images in the nematic phase of CsLC... - ResearchGate. Available at: [Link]

  • 4-(trans-4-Butylcyclohexyl)benzonitrile (C007B-283764) - Cenmed. Available at: [Link]

  • Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers - Optica Publishing Group. Available at: [Link]

  • Introduction to Liquid Crystals The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o. Available at: [Link]

  • Liquid Crystals | Geology | Research Starters - EBSCO. Available at: [Link]

  • Introduction to Liquid Crystals - COPYRIGHTED MATERIAL. Available at: [Link]

  • Liquid crystal - Wikipedia. Available at: [Link]

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Technical Comparison: Refractive Index Anisotropy of PCH-Series Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the refractive index anisotropy (birefringence) of the PCH liquid crystal family, specifically addressing the PCH-4/PCH-5 homologues (often referenced in the PCH-4xx series context) and comparing them against industry standards like 5CB and E7.

Executive Summary

PCH-402 (referenced here as the PCH-4/PCH-5 homologue series due to standard nomenclature) represents a class of Phenylcyclohexane (PCH) liquid crystals characterized by low birefringence (


)  and low viscosity.[1] Unlike the cyanobiphenyls (e.g., 5CB) or eutectic mixtures (e.g., E7), PCH materials utilize a saturated cyclohexane ring, which reduces 

-electron conjugation.[1] This structural distinction makes them critical for applications requiring high optical transmission, low dispersion, and rapid response times in photonic devices.[1]
Material Characterization: PCH-Series

The PCH series (Phenylcyclohexanes) are mesogenic compounds where a cyclohexane ring is linked to a phenyl ring containing a cyano group.[1]

  • Chemical Name: 4-(trans-4-butylcyclohexyl)benzonitrile (PCH-4) / 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5)[1]

  • Molecular Structure: The saturated cyclohexane ring breaks the extended conjugation found in biphenyls, resulting in lower optical anisotropy.[1]

Key Optical Properties (at 589 nm, 20°C)
PropertySymbolValue (Typical PCH-4/5)Unit
Extraordinary Index

1.60 - 1.62-
Ordinary Index

1.49 - 1.50-
Birefringence

0.09 - 0.12 -
Clearing Point

55 (PCH-4) / 31-55°C
Viscosity

~20mPa[1]·s

Note: The "PCH-402" designation often appears in procurement as a specific mixture code or typo for the PCH-4 homologue.[1] The values above represent the PCH-4/PCH-5 standard, which is the functional equivalent for low-birefringence applications.

Comparative Analysis: PCH vs. Industry Standards

To validate the performance of PCH materials, we compare them with 5CB (the standard single-component nematic) and E7 (the standard high-birefringence mixture).[1]

Table 1: Comparative Birefringence & Physical Properties
FeaturePCH-Series (Low

)
5CB (Standard) E7 (High

)
Chemistry PhenylcyclohexaneCyanobiphenylCyanobiphenyl Mixture

(589 nm)
0.09 – 0.12 0.18 – 0.21 0.225

~1.61~1.71~1.74

~1.50~1.53~1.52
Viscosity (

)
Low (~20 mPa[1]·s)Medium (~30 mPa[1]·s)High (~40 mPa[1]·s)
UV Stability High (Saturated Ring)ModerateModerate
Primary Use Low-loss waveguides, TFT-LCDsGeneral ReferencePDLCs, Scattering Devices

Analysis:

  • Low Anisotropy: PCH materials exhibit roughly 50% of the birefringence of E7.[1] This is advantageous for reducing scattering losses in thick cells or for specific phase-matching conditions in nonlinear optics.[1]

  • Viscosity/Response: The lower viscosity of the PCH series correlates with faster switching times (

    
    ), making them superior for high-speed switching applications where high 
    
    
    
    is not required.[1]
Mechanistic Insight: Structural Anisotropy

The difference in birefringence stems from the molecular polarizability anisotropy (


).[1]
  • 5CB/E7: Contain a biphenyl core .[1] The delocalized

    
    -electrons extend across two aromatic rings, creating a large polarizability along the molecular axis (
    
    
    
    ), leading to high
    
    
    .[1]
  • PCH: Contains one phenyl ring and one cyclohexane ring .[1] The cyclohexane ring is saturated (

    
    -bonds only), which interrupts the 
    
    
    
    -conjugation.[1] This reduces the longitudinal polarizability, significantly lowering
    
    
    while maintaining nematic liquid crystalline behavior.[1]

G cluster_0 Molecular Origin of Birefringence Structure Molecular Core PiSystem π-Electron Conjugation Structure->PiSystem Determines extent Polarizability Polarizability Anisotropy (Δα) PiSystem->Polarizability High conjugation = High Δα Birefringence Birefringence (Δn) Polarizability->Birefringence Direct Proportionality PCH PCH Series (Phenyl + Cyclohexane) PCH->PiSystem Interrupted Conjugation CB Cyanobiphenyls (Phenyl + Phenyl) CB->PiSystem Extended Conjugation

Figure 1: Causal pathway linking molecular structure to refractive index anisotropy.[1] PCH materials interrupt conjugation to lower birefringence.[1]

Experimental Protocol: Measuring

To verify the refractive indices of PCH-402/PCH-series, the Abbe Refractometer Method with a polarizing eyepiece is the industry standard for bulk measurements.[1]

Protocol: Multi-wavelength Refractometry

Objective: Determine


 and 

at controlled temperatures (

).

Equipment:

  • Abbe Refractometer (thermostatted).[1]

  • Polarizing eyepiece (or sheet polarizer on the eyepiece).[1]

  • Light source (Na-D 589 nm or tunable monochromator).[1]

  • Alignment layer (CTAB or rubbed polyimide) on the prism surface (optional but recommended for perpendicular alignment).[1]

Step-by-Step Workflow:

  • Calibration: Calibrate the refractometer using a standard glass block (

    
    ).
    
  • Sample Loading: Apply 2-3 drops of the PCH liquid crystal onto the main prism.[1] Close the secondary prism.[1]

  • Temperature Equilibration: Set the circulating bath to

    
    . Allow 5 minutes for equilibration.
    
  • Polarization Selection:

    • Rotate the polarizer to 0° (Perpendicular to prism interface) to measure the Ordinary Index (

      
      ) .[1]
      
    • Rotate the polarizer to 90° (Parallel to prism interface) to measure the Extraordinary Index (

      
      ) .[1]
      
  • Measurement:

    • Adjust the scale knob until the boundary between the light and dark fields intersects the crosshairs.[1]

    • Note: For

      
      , the boundary may be less distinct due to surface alignment issues. Using a homeotropic alignment agent (e.g., lecithin) on the prism can facilitate measuring 
      
      
      
      directly, while
      
      
      is often calculated or measured in a planar cell if prism alignment is difficult.[1]
  • Calculation:

    • 
      .[1][2]
      
    • Repeat at

      
       to generate the thermo-optic curve.[1]
      

Experiment cluster_measure Polarized Readout Start Start Measurement Prep Apply PCH Sample to Prism Start->Prep Temp Equilibrate T = 20°C Prep->Temp Pol0 Polarizer 0° (Perpendicular) Temp->Pol0 Pol90 Polarizer 90° (Parallel) Temp->Pol90 ReadNo Read Ordinary Index (no) Pol0->ReadNo ReadNe Read Extraordinary Index (ne) Pol90->ReadNe Calc Calculate Δn = ne - no ReadNo->Calc ReadNe->Calc End Data Validation Calc->End

Figure 2: Workflow for determining refractive index anisotropy using polarized refractometry.

References
  • Merck KGaA. Liquid Crystal Mixtures for Display Applications: PCH Series Data.[1] Licristal® Specifications.[1]

  • Hanson, E. G., & Shen, Y. R. (1976). Refractive indices and optical anisotropy of homologous liquid crystals.[1][2] Molecular Crystals and Liquid Crystals, 36(3-4), 193-207.[1] Link[1]

  • Li, J., & Wu, S. T. (2004). Extended Cauchy equations for the refractive indices of liquid crystals.[1] Journal of Applied Physics, 95(3), 896-901.[1] Link[1]

  • Jewell, S. A., & Sambles, J. R. (2002). Fully leaky guided mode study of the refractive indices of nematic liquid crystals.[1] Journal of Applied Physics, 92(1), 19-24.[1] Link[1]

  • Naumov, I., et al. (2022). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range.[1] Journal of Infrared, Millimeter, and Terahertz Waves. Link

Sources

Technical Guide: GC-MS Characterization of 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene

[1]

Executive Summary

1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene (often abbreviated in liquid crystal nomenclature as a PCH or Phenetole derivative ) is a critical mesogen used in low-viscosity liquid crystal mixtures.[1] Its performance relies heavily on the trans-configuration of the cyclohexane ring, which confers the necessary rod-like (calamitic) geometry for stable nematic phases.

This guide provides an advanced fragmentation analysis and experimental protocol to distinguish this compound from its cis-isomer (a common synthesis impurity) and structural analogs.[1] We focus on the thermodynamic stability of the molecular ion and the specific cleavage pathways driven by the 1,4-disubstituted cyclohexane core.

Structural Context & Comparative Landscape

To accurately identify the target molecule, one must distinguish it from its closest chemical neighbors: its geometric isomer (cis) and its homologs (e.g., methoxy variants).[1]

FeatureTarget: Trans-Isomer Alternative: Cis-Isomer Alternative: Methoxy Analog
Structure Diequatorial (Linear/Rod-like).[1] High aspect ratio.Axial-Equatorial (Bent).[1] Disrups LC phase.Methoxy tail (-OCH₃).[1] Lower MW (-14 Da).[1]
Thermodynamics High stability; Higher Boiling Point (BP).[1]Lower stability; Lower BP due to steric strain.Lower BP than ethoxy variant.
GC Elution (Non-polar) Elutes LATER (due to better packing/higher BP).Elutes EARLIER (lower packing density).[1][2]Elutes significantly EARLIER .
Key MS Characteristic Prominent Molecular Ion (

).[1]
Weaker

; Higher abundance of low-mass fragments.

shifted by -14 Da.[1]
Experimental Protocol: Self-Validating Workflow

This protocol uses a standard non-polar stationary phase, which separates isomers based on boiling point and molecular shape. The Cis-Trans Resolution is the system suitability test (SST).

Instrumental Conditions
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).[1]

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1] Why? Low bleed and high selectivity for non-polar isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 280°C. High split ratio prevents column overload common with LC monomers.

  • Oven Program:

    • 100°C (Hold 1 min)

    • Ramp 20°C/min to 200°C

    • Ramp 5°C/min to 300°C (Hold 5 min)

  • Ion Source: EI (Electron Ionization) @ 70 eV; 230°C.[1]

Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

ExperimentalWorkflowSampleSample Preparation(1 mg/mL in DCM)InjectionSplit Injection(280°C)Sample->Injection DissolutionSeparationGC Separation(DB-5ms Column)Injection->Separation VolatilizationIonizationEI Source(70 eV)Separation->Ionization Elution Order:Cis < TransDetectionMass Analyzer(Quadrupole)Ionization->Detection Fragmentation

Figure 1: Analytical workflow for Liquid Crystal Monomer (LCM) characterization.

Fragmentation Mechanism Analysis

The mass spectrum of 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene (MW = 260) is dominated by the stability of the aromatic ring and the specific lability of the alkyl/alkoxy chains.[1]

Key Diagnostic Ions
  • Molecular Ion (

    
    ): m/z 260 
    
    • Observation: Distinct, typically 20-40% relative abundance.[1]

    • Mechanism: The aromatic ring stabilizes the radical cation. The trans isomer typically shows a higher relative intensity for

      
       than the cis isomer because the cis form possesses internal steric strain (axial alkyl group) that promotes faster fragmentation to relieve energy.
      
  • Loss of Butyl Chain (

    
    ): m/z 203 [1]
    
    • Observation: Often the Base Peak (100%) or very prominent.

    • Mechanism: Cleavage of the butyl group from the cyclohexane ring. The remaining cation is stabilized by the phenetole-cyclohexyl conjugation.

    • Note: This distinguishes it from propyl or pentyl homologs (

      
       or 
      
      
      ).[1]
  • Loss of Ethoxy Radical (

    
    ): m/z 215 [1]
    
    • Observation: Moderate intensity.

    • Mechanism: Cleavage of the ethoxy group (

      
      ). This confirms the "ethoxy" headgroup versus a methoxy (
      
      
      ) or propoxy (
      
      
      ).[1]
  • Tropylium/Phenetole Ions: m/z 107, 121 [1]

    • Observation: Low mass region clusters.

    • Mechanism: Complex rearrangement of the aromatic core. The peak at m/z 107 (

      
      ) corresponds to the ethoxy-benzyl cation (or hydroxytropylium derivative), diagnostic of the aromatic ether end.
      
Fragmentation Pathway Diagram

FragmentationParentMolecular Ion (M+)m/z 260[Trans-Isomer]Frag_Butyl[M - Butyl]+m/z 203(Base Peak Candidate)Parent->Frag_Butyl Alkyl Cleavage(-C4H9)Frag_Ethoxy[M - Ethoxy]+m/z 215Parent->Frag_Ethoxy Ether Cleavage(-OC2H5)Frag_Ethyl[M - Ethyl]+m/z 231(Loss of C2H5)Parent->Frag_Ethyl McLafferty-like(-C2H5)Frag_CorePhenetole Cationm/z 107/108Frag_Butyl->Frag_Core Ring Degradation

Figure 2: Primary fragmentation pathways for 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene.[1]

Comparative Performance Data

The following table synthesizes experimental expectations when comparing the target molecule against its most common impurities/analogs.

ParameterTarget (Trans-But-Eth) Cis-Isomer (Impurity) Methoxy Homolog
Molecular Weight 260260246
Retention Time (RRT) 1.00 (Reference) ~0.96 - 0.98 (Elutes earlier)~0.85 (Elutes earlier)
Base Peak (

)
203 (

)
203 or 55/57 (Alkyl frag)189 (

)

Intensity
HighLow (due to steric strain)High
Diagnostic Delta N/AIdentical mass, different RTShift of -14 Da on all parent/daughter ions

Critical Analysis for Researchers: When analyzing synthesized batches, the Cis-isomer is the primary "defect." It does not form liquid crystal phases and lowers the clearing point of the mixture.

  • Actionable Insight: If you observe a small peak eluting immediately before your main peak with an identical mass spectrum (m/z 260, 203) but a lower

    
    /Base Peak ratio, this is the cis-impurity.  Do not integrate it as part of the product purity.
    
References
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Alkyl-Cyclohexyl-Benzenes. National Institute of Standards and Technology.[3] [Link][1]

  • Li, X., et al. (2025).[1] Optimization and validation of GC-MS/MS methods for Liquid Crystal Monomers in environmental samples. Analytica Chimica Acta.[4] [Link][1][4]

  • Whitman College. (n.d.). Fragmentation of Aromatic Compounds in GC-MS.[Link][1]

  • LibreTexts Chemistry. (2022). Cis-Trans Isomerism in Cycloalkanes and GC Separation Principles.[Link][1]

Safety Operating Guide

Personal protective equipment for handling trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action Card

Warning: This compound is a Liquid Crystal Intermediate (Mesogen) . While often chemically stable, it possesses lipophilic properties that facilitate skin absorption and persistence in aquatic environments. Treat as a Skin/Eye Irritant and Chronic Aquatic Toxin .[1]

Parameter Critical Directive
Primary Hazard Skin/Eye Irritation (H315/H319), Aquatic Chronic (H413/H411).[2][3][4]
Physical State White crystalline powder or low-melting solid.[3][4] Static sensitive.
Immediate First Aid Skin: Wash with soap & water for 15 min.[1] Eyes: Rinse cautiously with water for 15 min.[1][5]
Spill Cleanup Do NOT use water alone.[6] Solubilize with Acetone or Ethanol, then absorb.
Fire Hazard Combustible.[7] Emits acrid smoke (CO, CO2). Use Dry Chemical or CO2.

Chemical Profile & Hazard Identification

To handle this material safely, you must understand its physicochemical behavior.[6] It is an ether-linked mesogen, meaning it is highly stable but resistant to biological breakdown.[3][4]

  • Chemical Name: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene[2][3][4]

  • CAS Number: 84540-34-1 (Analogous to Propyl variant CAS 80944-44-1)[2][3][4]

  • Synonyms: 4-Ethoxy-1-(trans-4-butylcyclohexyl)benzene; Liquid Crystal Intermediate.[2][3]

  • Molecular Formula: C18H28O[2][3]

  • Solubility: Insoluble in water. Soluble in Toluene, Acetone, Ethyl Acetate, and Ethanol.

Scientist’s Insight: The "trans" configuration of the cyclohexane ring gives this molecule a rod-like shape, essential for liquid crystal phases. This structural rigidity also increases its melting point compared to cis-isomers, making it likely to exist as a powder that can generate significant static electricity during weighing.[3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for lipophilic organic ethers .

A. Hand Protection (Glove Selection)
  • Risk: The ether linkage and alkyl chain facilitate permeation through thin latex.

  • Recommendation:

    • Dry Solid Handling: Disposable Nitrile (Minimum thickness: 0.11 mm).

    • Solution Handling (e.g., in Acetone/Toluene):

      • Short Contact:Thick Nitrile (0.4 mm) or Neoprene .

      • Immersion/Spill:Silver Shield (Laminate) or Viton .

  • Protocol: Change gloves immediately upon splash contact. Do not re-use.

B. Respiratory Protection
  • Risk: Inhalation of fine dusts during weighing or vapors during high-temperature processing.[3]

  • Recommendation:

    • Standard: Handle inside a certified Chemical Fume Hood.

    • Outside Hood (Dust): N95 or P100 particulate respirator.

    • Outside Hood (Vapor/Heat): Half-face respirator with Organic Vapor (OV) cartridges.[2][3][4]

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic fibers (Polyester) should be avoided due to static discharge risks which can scatter the powder.

Operational Handling Protocols

Protocol A: Weighing & Transfer (Static Control)
  • Context: As a dielectric organic solid, this material accumulates static charge, causing "fly-away" powder that contaminates the balance and user.

  • Grounding: Use an ionizing blower or anti-static gun on the weighing boat before adding the solid.

  • Tools: Use stainless steel or anti-static plastic spatulas. Avoid glass spatulas if the solid is hard/waxy.

  • Technique: Weigh into a tall-form vessel to contain drift. Cap immediately after transfer.

Protocol B: Solubilization & Synthesis
  • Context: Preparing LC mixtures or reaction intermediates.

  • Solvent Choice: Use Toluene or Ethyl Acetate for high solubility. Avoid water.

  • Temperature: If heating is required to melt (Mesogenic transition), ensure the bath temperature does not exceed the flash point of the solvent.

  • Inert Atmosphere: While not strictly air-sensitive, flushing with Nitrogen (N2) prevents oxidative degradation of the ether linkage at high temperatures.

Emergency Response & Disposal Logic

Spill Cleanup Strategy

Do not wash down the drain. This compound is toxic to aquatic life with long-lasting effects.[3]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Solubilize: If solid, dampen the spill with a paper towel soaked in Ethanol or Acetone to prevent dust generation.

  • Absorb: Wipe up the solubilized residue with absorbent pads.

  • Clean: Wash the surface with soap and water only after the bulk material is removed.

Disposal Path
  • Waste Stream: Non-Halogenated Organic Solvent Waste (if dissolved) or Solid Hazardous Waste.

  • Method: High-temperature incineration.[3]

  • Labeling: "Toxic to Aquatic Life - Do Not Sewer."[3]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision-making process for handling this material, ensuring safety barriers are active at every stage.

SafeHandling Start Start: Handling Request CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Solution Solution (Organic Solvent) CheckState->Solution PPE_Solid PPE: Nitrile Gloves + N95/Hood Control: Anti-Static Gun Solid->PPE_Solid PPE_Soln PPE: Shield Gloves + Goggles Control: Fume Hood Solution->PPE_Soln Action Perform Experiment PPE_Solid->Action PPE_Soln->Action Spill Accidental Spill? Action->Spill CleanSolid Dampen with Ethanol -> Wipe Spill->CleanSolid Yes (Solid) CleanLiq Absorb with Pads -> Solvent Wash Spill->CleanLiq Yes (Liquid) Disposal Disposal: Incineration Stream Spill->Disposal No (Finish) CleanSolid->Disposal CleanLiq->Disposal

Figure 1: Operational decision tree for PPE selection and spill response based on physical state.[2][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Analogous Structure Search). Retrieved from [Link][2][3][4]

  • Mouser Electronics. LCD Safe Handling Procedure (General Handling of Liquid Crystal Fluids). Retrieved from [Link][2][3][4]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.